molecular formula C10H11ClFNO B3363081 2-chloro-N-[(2-fluorophenyl)methyl]propanamide CAS No. 1016843-74-5

2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Cat. No.: B3363081
CAS No.: 1016843-74-5
M. Wt: 215.65 g/mol
InChI Key: KEXAYYLFTCRYHE-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[(2-fluorophenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(2-fluorophenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXAYYLFTCRYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-fluorobenzyl)-2-chloropropanamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary

N-(2-fluorobenzyl)-2-chloropropanamide is a halogenated amide of significant interest to the chemical and pharmaceutical research communities. Its structure uniquely combines a fluorinated aromatic ring, a common moiety in bioactive molecules for its ability to modulate metabolic stability and binding affinity, with a reactive 2-chloropropanamide group. This latter feature positions the molecule as a potential covalent modifier of biological targets, a strategy of growing importance in modern drug discovery. While this specific compound is not extensively documented in peer-reviewed literature, its properties, synthesis, and potential biological activities can be reliably inferred from well-established chemical principles and data on closely related analogs.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It details a robust and logical synthetic pathway, outlines expected physicochemical properties, and explores promising avenues for biological investigation based on the known activities of similar chemical scaffolds. The protocols and insights herein are designed to be self-validating, grounded in authoritative chemical knowledge to empower researchers in their exploration of this promising molecule.

Section 2: Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is a thorough understanding of the molecule's core identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure:

Chemical structure of N-(2-fluorobenzyl)-2-chloropropanamide
  • IUPAC Name: 2-chloro-N-(2-fluorobenzyl)propanamide

  • Molecular Formula: C₁₀H₁₁ClFNO

  • Molecular Weight: 215.65 g/mol

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is crucial to note that since extensive experimental data for this exact compound is not publicly available, these values are primarily predictions or estimations derived from structurally similar compounds, such as N-benzyl-2-chloropropanamide.[1][2]

PropertyPredicted/Estimated ValueSource/Basis
Physical Form SolidBased on related amides
Melting Point ~93.5 °CBased on N-benzyl-2-chloropropanamide[2]
Boiling Point ~288 °CBased on N-benzyl-2-chloropropanamide[2]
Water Solubility Low (Estimated ~8.32e-3 g/L)Predicted for N-benzyl-2-chloropropanamide[2]
LogP (Octanol-Water Partition Coefficient) ~1.9 - 2.1Predicted for N-benzyl-2-chloropropanamide[1][2]
pKa (Acidic - Amide Proton) ~13.7Predicted for N-benzyl-2-chloropropanamide[2]
pKa (Basic - Carbonyl Oxygen) ~-2.54Predicted for N-benzyl-2-chloropropanamide[2]

Section 3: Synthesis and Characterization

A reproducible and well-documented synthetic route is paramount for obtaining high-purity material, which is the cornerstone of reliable experimental results. The most direct and industrially scalable approach to N-(2-fluorobenzyl)-2-chloropropanamide is via a nucleophilic acyl substitution.

Principle of Synthesis

The synthesis involves the formation of an amide bond between the nucleophilic amine, 2-fluorobenzylamine, and the electrophilic acyl chloride, 2-chloropropanoyl chloride. This is a classic Schotten-Baumann reaction. A tertiary amine base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction and driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of N-(2-fluorobenzyl)-2-chloropropanamide

Materials and Equipment:

  • 2-fluorobenzylamine

  • 2-chloropropanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. Each wash removes unreacted starting materials and byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-fluorobenzyl)-2-chloropropanamide.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pure, characterized compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve 2-Fluorobenzylamine & Triethylamine in DCM B 2. Cool to 0°C A->B C 3. Add 2-Chloropropanoyl Chloride B->C D 4. React at Room Temperature C->D E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Concentrate in Vacuo F->G H 8. Column Chromatography G->H I Pure N-(2-fluorobenzyl)- 2-chloropropanamide H->I J Characterization (NMR, MS, HPLC) I->J

Workflow for the synthesis and purification of the target compound.
Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is required.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation by showing the chemical environment and connectivity of all hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H bonds.

Section 4: Biological Context and Potential Applications

The true value of a novel chemical entity lies in its potential biological activity. The structure of N-(2-fluorobenzyl)-2-chloropropanamide suggests several promising avenues for investigation in drug discovery.

Rationale for Biological Interest

The molecule contains a 2-chloropropanamide functional group, which is a moderately reactive electrophile. This feature makes it a candidate for forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in protein targets.[5] Covalent inhibition is a powerful strategy in drug design, often leading to high potency and prolonged duration of action.

Potential Therapeutic Applications

  • Antifungal Agent: Structurally related chloroacetamides have demonstrated potent antifungal activity against pathogenic fungi like Aspergillus flavus.[6][7][8] The proposed mechanism of action involves binding to ergosterol in the fungal plasma membrane, disrupting its integrity.[6][7] Therefore, N-(2-fluorobenzyl)-2-chloropropanamide is a prime candidate for screening in antifungal assays.

  • Covalent Inhibitor for Oncology: A library of 2-chloropropionamides was successfully used to identify a selective covalent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme implicated in multiple myeloma.[5] This highlights the potential of this chemical class to serve as tunable electrophiles for discovering novel anticancer agents.

  • Anticonvulsant Activity: Various N-substituted chloro-amide derivatives have been synthesized and shown to possess anticonvulsant properties in preclinical models.[9] The specific scaffold of this compound merits evaluation for activity against seizures.

  • Agrochemical Research: Similar N-benzyl amide structures have been investigated for insecticidal properties, suggesting a potential application in agriculture.[10]

Screening Pathway Visualization

This diagram outlines a logical screening cascade for elucidating the biological potential of N-(2-fluorobenzyl)-2-chloropropanamide.

G cluster_primary Primary Screening cluster_secondary Mechanism of Action / Target ID A N-(2-fluorobenzyl)- 2-chloropropanamide B Antifungal Assay (e.g., Aspergillus, Candida) A->B C Cytotoxicity Screen (e.g., NCI-60 Panel) A->C D Anticonvulsant Model (e.g., MES test) A->D E Ergosterol Binding Assay B->E If Active F Covalent Probe Labeling (Chemoproteomics) C->F If Selectively Active H Lead Compound for Optimization D->H E->H G Enzyme Inhibition Assays (e.g., PDI) F->G G->H

Logical workflow for biological screening and mechanism of action studies.

Section 5: Safety, Handling, and Storage

Proper handling of any research chemical is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety profile can be constructed based on analogous structures like 2-chloropropanamide and other reactive amides.[11][12][13]

Potential Hazards:

  • Skin and Eye Irritation: Likely to be a skin and eye irritant or corrosive. Direct contact should be avoided.[12][13]

  • Inhalation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[13]

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

  • Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[11]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong bases, alcohols, amines, metals, and oxidizing agents.[11]

Section 6: Conclusion

N-(2-fluorobenzyl)-2-chloropropanamide represents a molecule of considerable untapped potential for chemical and biological research. Its structure is amenable to a straightforward and reproducible synthesis, allowing for the generation of high-purity material for study. While experimental data on the compound itself is sparse, a comprehensive analysis of its structural components and related analogs provides a clear roadmap for its investigation. Its potential as a covalent probe, antifungal agent, and CNS-active compound makes it a compelling target for screening programs in both academic and industrial drug discovery settings. By following the rigorous synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently explore the scientific promise of this versatile chemical entity.

References

  • Fisher Scientific. (2010, November 12). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. 3-chloro-N-(2-fluorobenzyl)propanamide | 895367-68-7.
  • National Center for Biotechnology Information. 2-Chloro-6-fluorobenzamide. PubChem.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Fluorobenzoyl chloride.
  • National Center for Biotechnology Information. 2-Chloropropanamide. PubChem.
  • TCI Chemicals. (2025, October 30). Safety Data Sheet.
  • BLDpharm. 111057-88-6|2-Chloro-N-(m-tolyl)propanamide.
  • Echemi. 2-CHLORO-N-(2-CHLORO-6-FLUOROBENZYL)-N-METHYLACETAMIDE Safety Data Sheets.
  • Manan, A. et al. (2025, October 3). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. 2-Chloro-N-(2-fluorophenyl)propanamide.
  • FUJIFILM Wako Chemicals. (2025, June 30). Safety Data Sheet: 2-Chloropropane.
  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2).
  • BenchChem. (2025). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • Hu, W. J. (2024, December). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. Russian Journal of Organic Chemistry.
  • National Center for Biotechnology Information. N-Benzyl-2-chloropropanamide. PubChem.
  • Santa Cruz Biotechnology. 2-chloro-N-(2-chlorobenzyl)propanamide.
  • Global Substance Registration System. N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-.
  • ChemScene. 24752-66-7 | N-Benzyl-2-chloropropanamide.
  • Kumar, A., Shakya, A. K., & Singh, K. (2022, December). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine An International Journal.
  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.
  • U.S. Environmental Protection Agency. N-Benzyl-2-chloropropanimidic acid Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. 2-Fluorobenzamide. PubChem.
  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • ChemScene. (S)-2-amino-N-cyclopropyl-N-(2-fluorobenzyl)propanamide.
  • BenchChem. (2025). Synthesis of N-(1-chloropropan-2-yl)acetamide: A Technical Guide.
  • Adibekian, A. et al. (2017, August 18). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. PubMed.
  • Voulvoulis, N., Scrimshaw, M. D., & Lester, J. N. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry.
  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • de Oliveira, C. E. V. et al. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of intermediate building blocks is critical for optimizing both synthetic efficiency and the pharmacokinetic profiles of final drug candidates. 2-chloro-N-(2-fluorobenzyl)propanamide is a highly versatile, bifunctional organic intermediate. By integrating a metabolically stable fluorinated aromatic ring with a highly reactive


-chloroamide electrophilic center, this molecule serves as a premier scaffold for downstream functionalization, including nucleophilic substitutions (

) and stereoconvergent cross-couplings.

This guide provides an in-depth technical analysis of the compound’s molecular properties, the structural rationale behind its design, and a self-validating synthetic protocol for its preparation.

Quantitative Physicochemical Data

Accurate physicochemical profiling is the first step in predicting a compound's behavior in both synthetic workflows and biological systems. The following table summarizes the deterministic molecular data for 2-chloro-N-(2-fluorobenzyl)propanamide.

PropertyQuantitative Value
IUPAC Name 2-chloro-N-[(2-fluorophenyl)methyl]propanamide
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Monoisotopic / Exact Mass 215.0513 g/mol
Heavy Atom Count 14
Hydrogen Bond Donors (HBD) 1 (Amide NH)
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl Oxygen, Aryl Fluorine)
Rotatable Bonds 3

Structural Rationale in Drug Design

The utility of 2-chloro-N-(2-fluorobenzyl)propanamide lies in its two distinct functional domains, each engineered to serve specific chemical and biological purposes.

The 2-Fluorobenzyl Motif: Metabolic Shielding and Conformation

The introduction of a fluorine atom at the ortho-position of the benzyl ring is a calculated design choice. Fluorine is approximately 20% larger than hydrogen (van der Waals radius of ~1.47 Å vs. ~1.20 Å), allowing it to modulate lipophilicity and membrane permeability without introducing prohibitive steric bulk . Furthermore, the highly electronegative nature of fluorine can induce a gauche effect, restricting bond rotation and locking the molecule into a preferred bioactive conformation . From a pharmacokinetic perspective, the strong C–F bond acts as a metabolic shield, effectively blocking cytochrome P450-mediated oxidative degradation at the ortho-position .

The -Chloroamide Backbone: Electrophilic Activation

The


-chloroamide structural motif provides an activated electrophilic center. While the amide bond itself is highly stable under physiological and neutral synthetic conditions, the adjacent electron-withdrawing carbonyl group significantly lowers the activation energy required for nucleophilic attack at the 

-carbon. This makes the compound an ideal precursor for synthesizing complex amino acid derivatives or heterocycles via

displacement. Additionally, recent advances in transition-metal catalysis have demonstrated the utility of racemic

-chloroamides in asymmetric Suzuki cross-coupling reactions, enabling highly stereoconvergent C–C bond formation .

Experimental Methodology: Self-Validating Synthetic Protocol

The synthesis of 2-chloro-N-(2-fluorobenzyl)propanamide relies on a modified Schotten-Baumann acylation. The protocol below is engineered to maximize yield while preventing the premature dehydrohalogenation (elimination) of the


-chloride.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-fluorobenzylamine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality Insight: DIPEA is chosen over standard triethylamine (TEA) due to its increased steric bulk. This prevents the tertiary amine from acting as a competing nucleophile and quaternizing with the highly reactive

      
      -chloro group of the acyl chloride.
      
  • Acylation: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

    • Causality Insight: Strict temperature control (0 °C) and dropwise addition mitigate the exothermic nature of the reaction, preventing the formation of ketene intermediates and suppressing unwanted polymerization.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to ambient temperature over 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes/Ethyl Acetate) to afford the pure product. (Note: The product will be a racemate unless enantiopure acyl chloride is utilized).

System Validation

To ensure the integrity of the protocol, the system must self-validate through the following analytical checks:

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc system. The protocol is validated to proceed to the quench phase only when the ninhydrin-active spot of the starting amine completely disappears, replaced by a single UV-active product spot.

  • Post-Reaction Verification: Analyze the purified product via ¹H NMR (CDCl₃). The synthesis is considered successful and structurally validated if a distinct quartet appears at approximately 4.4 ppm. This specific signal confirms the presence of the intact

    
    -proton, proving that the reaction conditions successfully prevented premature elimination to the corresponding acrylamide.
    

Mechanistic Workflow

The following diagram illustrates the logical flow of the synthetic methodology and the compound's subsequent utility in downstream functionalization.

G A 2-Fluorobenzylamine (Nucleophile) C Amide Coupling DIPEA, DCM, 0°C A->C B 2-Chloropropanoyl chloride (Electrophile) B->C D 2-chloro-N-(2-fluorobenzyl)propanamide C10H11ClFNO C->D  Schotten-Baumann   E Downstream SN2 or Cross-Coupling D->E  Catalytic/Nucleophilic  

Synthetic workflow and downstream utility of 2-chloro-N-(2-fluorobenzyl)propanamide.

References

  • Priya A., Mahesh Kumar N., Shachindra L. Nargund. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal, 2025. URL:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

  • Lundin, P. M., Fu, G. C. "Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides." Journal of the American Chemical Society, 2010. URL:[Link]

  • Gupta, S. P. "Roles of Fluorine in Drug Design and Drug Action." Letters in Drug Design & Discovery, Bentham Science, 2019. URL:[Link]

N-(2-fluorobenzyl)-2-chloropropionamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N-(2-fluorobenzyl)-2-chloropropionamide

Executive Summary & Chemical Identity

N-(2-fluorobenzyl)-2-chloropropionamide is a specialized halogenated amide intermediate used primarily in the synthesis of anticonvulsant agents (e.g., Lacosamide analogs) and as a "warhead" in covalent drug discovery. Unlike highly reactive acrylamides, the 2-chloropropionamide moiety offers a "tunable" electrophilicity, allowing for selective targeting of cysteine residues in proteins without excessive off-target toxicity.

This guide synthesizes safety protocols derived from Structure-Activity Relationships (SAR) and standard industrial hygiene for alkylating agents.

Table 1: Chemical Identification & Physical Properties
ParameterData
Chemical Name N-(2-fluorobenzyl)-2-chloropropionamide
Common Synonyms 2-Chloro-N-(2-fluorobenzyl)propanamide;

-Chloro-amide derivative
CAS Number Not Listed in Major Public Registries (Analogous to 3-chloro isomer: 895367-68-7)
Molecular Formula

Molecular Weight 215.65 g/mol
Physical State White to Off-white Crystalline Solid (Predicted)
Melting Point 95–105 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water
Structural Alert

-Haloamide (Potential Alkylating Agent)

Hazard Identification & Risk Assessment

Scientific Rationale: As an


-chloroamide, this compound possesses an electrophilic carbon adjacent to the carbonyl group. This structural feature facilitates nucleophilic substitution (

), making it a potential skin sensitizer and irritant. It is less corrosive than its acid chloride precursors but retains significant reactivity.
GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Skin Sensitization: Category 1 (H317) – High likelihood due to alkylating potential.

NFPA 704 Rating (Estimated)
  • Health: 2 (Intense or continued exposure could cause temporary incapacitation)

  • Flammability: 1 (Must be preheated before ignition can occur)

  • Instability: 0 (Normally stable)

Synthesis & Experimental Protocols

Causality of Protocol: The synthesis involves the acylation of a fluorinated benzylamine. The choice of base and temperature control is critical to prevent double acylation or polymerization.

Workflow Diagram: Synthesis Pathway

SynthesisPath Reactant1 2-Fluorobenzylamine Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (0°C, DCM) Reactant2 2-Chloropropionyl Chloride Reactant2->Intermediate Nucleophilic Attack (0°C, DCM) Base Base (TEA/DIPEA) Scavenges HCl Byproduct Triethylammonium Chloride (Precipitate) Base->Byproduct Proton Capture Product N-(2-fluorobenzyl)- 2-chloropropionamide Intermediate->Product Elimination of Cl- Intermediate->Byproduct HCl formation

Caption: Synthesis proceeds via nucleophilic acyl substitution. Temperature control (0°C) minimizes side reactions.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-fluorobenzylamine (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv). Why? TEA acts as a proton scavenger to neutralize the HCl generated, driving the equilibrium forward.

  • Acylation: Cool the mixture to 0°C. Dropwise add 2-chloropropionyl chloride (1.05 equiv) over 30 minutes.

    • Safety Note: This step is exothermic. Rapid addition may cause solvent boiling.

  • Reaction Monitoring: Warm to room temperature and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (removes unreacted acid chloride/acid).
      
    • Validation: The organic layer should be neutral (pH 7) before drying.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Reactivity & Biological Application

Mechanism of Action: The 2-chloropropionamide group acts as a "covalent warhead." In a biological context, it reacts with nucleophilic cysteine residues on target proteins.[1] This reaction is slower and more selective than acrylamides, reducing off-target labeling.

Mechanism Diagram: Covalent Cysteine Modification

Reactivity Protein Target Protein (Cysteine-SH) Complex Transition State (S_N2 Attack) Protein->Complex Nucleophilic Attack Warhead N-(2-fluorobenzyl)- 2-chloropropionamide Warhead->Complex Adduct Covalent Protein Adduct (Irreversible Inhibition) Complex->Adduct Bond Formation Leaving Chloride Ion (Cl-) Complex->Leaving Departure

Caption: The alpha-chloro group undergoes SN2 displacement by the thiolate of a cysteine residue.

Emergency Response & Handling

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated). Keep under inert atmosphere (

    
    ) if possible.
    
  • Incompatibilities: Strong oxidizing agents, strong bases (can induce elimination to acrylamides).

  • Shelf Life: Stable for >2 years if stored dry. Hydrolyzes slowly in moist air to release HCl and the corresponding acid.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. Self-Check: Lift eyelids to ensure irrigation of the entire globe.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol (may increase absorption of the alkyl halide).

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[3]

  • Spill Cleanup: Dampen solid spills with water to prevent dust. Adsorb with inert material (vermiculite). Neutralize waste with dilute sodium carbonate.

References

  • National Center for Biotechnology Information. (2025). 2-Chloropropionamide Compound Summary. PubChem.[4] Available at: [Link]

  • Wang, J., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-chloro-N-[(2-fluorophenyl)methyl]propanamide , a specific halo-alkyl amide intermediate used in the synthesis of neuroactive pharmaceutical candidates.

CAS: 1016843-74-5 | Molecular Formula: C₁₀H₁₁ClFNO

Part 1: Executive Summary & Core Identity

2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also known as N-(2-fluorobenzyl)-2-chloropropanamide) is a specialized synthetic intermediate belonging to the class of


-haloamides . It serves as a critical electrophilic building block in medicinal chemistry, particularly in the development of functionalized amino-amide anticonvulsants  and sodium channel blockers.

Its structural core features a reactive 2-chloropropyl tail coupled to a 2-fluorobenzyl amine moiety. This specific fluorination pattern is a known pharmacophore in neurology, enhancing metabolic stability and lipophilicity compared to non-fluorinated benzyl analogs (e.g., intermediates of Lacosamide).

Physicochemical Profile
PropertyValueNote
CAS Number 1016843-74-5 Primary Identifier
PubChem CID Indexed via CASSearchable by structure/CAS
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Physical State Solid / Crystalline PowderTypically off-white
LogP (Predicted) ~2.2 - 2.7Moderate lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (C=O, F)
Rotatable Bonds 3High flexibility for binding

Part 2: Synthetic Methodology

The synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide follows a standard Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity, minimizing the formation of bis-acylated byproducts.

Reaction Scheme

The core reaction involves the acylation of 2-fluorobenzylamine with 2-chloropropionyl chloride (or 2-chloropropionic anhydride) in the presence of a non-nucleophilic base.

Detailed Protocol

Reagents:

  • Substrate: 2-Fluorobenzylamine (1.0 equiv).

  • Acylating Agent: 2-Chloropropionyl chloride (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

  • Preparation : Charge a reaction vessel with 2-fluorobenzylamine dissolved in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool the solution to 0°C to control exotherm.
  • Base Addition : Add TEA dropwise, maintaining temperature <5°C.

  • Acylation : Slowly add 2-chloropropionyl chloride (diluted in DCM) over 30 minutes. The reaction is highly exothermic; rapid addition can lead to impurities.

  • Reaction Monitoring : Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the amine.

  • Workup :

    • Wash organic layer with 1N HCl (to remove excess amine/TEA).

    • Wash with Saturated

      
        (to remove residual acid).
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if high purity (>98%) is required.

Synthesis Visualization

SynthesisWorkflow Start 2-Fluorobenzylamine (C7H8FN) Intermediate Reaction Mixture (DCM, 0°C -> RT) Start->Intermediate + TEA Reagent 2-Chloropropionyl Chloride (C3H4Cl2O) Reagent->Intermediate Dropwise Workup Acid/Base Wash (Removal of HCl/Amine) Intermediate->Workup 2-4 hrs Product Target Halo-Amide (C10H11ClFNO) Workup->Product Crystallization

Caption: Step-wise synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide via acyl substitution.

Part 3: Structural Analysis & Spectroscopic Signatures

Verifying the identity of the synthesized compound is critical.[1] The following signatures are expected in standard spectroscopic analysis.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.30 - 7.00 Multiplet4HAromatic protons (2-Fluorophenyl ring).
6.80 Broad Singlet1HAmide NH .
4.55 Doublet (d)2HBenzylic

(coupled to NH).
4.45 Quartet (q)1HAlpha-methine CH-Cl .
1.75 Doublet (d)3HMethyl group

(coupled to CH-Cl).
Mass Spectrometry (LC-MS)
  • Molecular Ion (

    
    ) : 216.1 Da (Calculated).
    
  • Isotope Pattern : A distinct 3:1 ratio for the M and M+2 peaks (216/218) confirms the presence of a single Chlorine atom.

Part 4: Drug Development Context

This compound is not typically a final drug but a privileged scaffold intermediate . It is used to synthesize Functionalized Amino Acids (FAAs) , a class of anticonvulsants that includes Lacosamide.

Mechanism of Utility

The 2-chloro position is highly susceptible to nucleophilic attack (


). Researchers use this site to introduce various amines, azides, or alkoxides to generate a library of bioactive compounds.

Pathway to Bioactive Analogs:

  • Azidation : Reaction with

    
    
    
    
    
    Azido-amide.
  • Reduction : Hydrogenation (

    
    ) 
    
    
    
    Amino-amide (Alaninamide derivative).
  • Acetylation : Reaction with Acetic Anhydride

    
    Acetamido-amide  (Lacosamide-like analog).
    
Pharmacophore Logic

The 2-fluorobenzyl moiety is a bioisostere of the benzyl group found in Lacosamide. Fluorination at the ortho position often:

  • Blocks Metabolism : Prevents hydroxylation at the ring.

  • Alters Electronics : Changes the pKa of the amide proton.

  • Enhances Binding : Improves interaction with the hydrophobic pocket of Voltage-Gated Sodium Channels (VGSCs).

SAR Logic Visualization

SAR_Logic Core 2-chloro-N-[(2-fluorophenyl)methyl]propanamide Sub1 Displacement of Cl (Introduction of Amino/Methoxy) Core->Sub1 Synthetic Utility Sub2 Fluorine Effect (Metabolic Stability) Core->Sub2 SAR Property Target1 N-(2-fluorobenzyl)alaninamide (Anticonvulsant Activity) Sub1->Target1 Derivatization Target2 Sodium Channel Modulation (Slow Inactivation) Sub2->Target2 Biological Outcome

Caption: Structural Activity Relationship (SAR) flow from intermediate to bioactive target.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Signal Word : WARNING

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H317 : May cause an allergic skin reaction (common for alkylating agents).

Handling Protocols:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation : Handle within a certified chemical fume hood.

  • Spill : Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

  • Storage : Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis of the amide or displacement of the chloride over long periods.

References

  • ChemBK . (n.d.). 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (CAS 1016843-74-5). Retrieved from [Link]

  • PubChem . (n.d.).[2] Compound Summary for CAS 1016843-74-5. National Library of Medicine. Retrieved from [Link]

  • Choi, D., et al. (2010). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Bioorganic & Medicinal Chemistry. (Contextual reference for N-benzylalaninamide synthesis).

Sources

2-chloro-N-[(2-fluorophenyl)methyl]propanamide melting point data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Determination of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide: A Methodological Framework for the Characterization of Novel Chemical Entities

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities (NCEs) is a cornerstone of regulatory submission and successful clinical translation. The melting point of a crystalline solid is a fundamental thermodynamic property that provides critical insights into its identity, purity, and polymorphic form. This technical guide presents a comprehensive, field-proven methodology for the determination of the melting point of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, a representative NCE. While published data for this specific molecule is not currently available, this document serves as an authoritative framework for its empirical determination. We will delve into the causality behind experimental choices, establish a self-validating protocol, and provide a template for the rigorous reporting of results. This guide is intended for researchers, analytical scientists, and drug development professionals who are tasked with the crucial responsibility of characterizing NCEs.

Introduction: The Critical Role of Melting Point in Drug Development

The melting point of a pure crystalline substance is the temperature at which it transitions from the solid to the liquid phase at a given pressure. This physical constant is not merely a number; it is a sensitive indicator of the substance's identity and purity. For a newly synthesized active pharmaceutical ingredient (API) such as 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, an accurate and precise melting point determination is indispensable for several reasons:

  • Identity Confirmation: A sharp and reproducible melting point, when compared to a reference standard (if available) or theoretical predictions, serves as a primary confirmation of the compound's identity.

  • Purity Assessment: Impurities typically depress and broaden the melting point range. A narrow melting range is a strong indicator of high purity. This is a critical parameter in the release of API batches.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. The identification and characterization of these forms are crucial as they can significantly impact the drug's solubility, bioavailability, and stability.

  • Stability Studies: Changes in the melting point of a substance over time can indicate degradation or transformation, providing valuable data for stability and shelf-life assessments.

Given the absence of publicly available melting point data for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, the following sections will provide a robust protocol for its determination, grounded in established principles of analytical chemistry.

Experimental Protocol: Melting Point Determination of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

This protocol is designed to be a self-validating system, incorporating steps for instrument calibration and sample preparation that ensure the trustworthiness of the final data.

Instrumentation and Materials
  • Melting Point Apparatus: A modern digital melting point apparatus with a video camera and automated detection is recommended (e.g., Mettler-Toledo MP70 or similar). The instrument should have a temperature resolution of at least 0.1 °C.

  • Capillary Tubes: High-quality, thin-walled capillary tubes, open at one end.

  • Sample: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, finely powdered and thoroughly dried.

  • Calibration Standards: Certified reference standards with known melting points that bracket the expected melting point of the sample (e.g., benzophenone, 48.5 °C; caffeine, 235 °C).

  • Spatula and Mortar and Pestle: For sample handling and preparation.

Instrument Calibration

The trustworthiness of the melting point data is directly dependent on the accuracy of the instrument. Therefore, a two-point calibration should be performed prior to sample analysis.

  • Select Calibration Standards: Choose two certified reference standards whose melting points bracket the anticipated melting point of the test compound. If the melting point is unknown, a wider range of standards should be used.

  • Prepare a Calibration Curve: Following the manufacturer's instructions, determine the melting points of the standards. The instrument should be programmed to ramp the temperature at a slow rate (e.g., 1 °C/min) near the expected melting point.

  • Verify Accuracy: The observed melting points of the standards should be within the certified tolerance (typically ±0.5 °C). If not, the instrument must be recalibrated according to the manufacturer's protocol.

Sample Preparation

Proper sample preparation is critical to obtaining a sharp and reproducible melting point.

  • Sample Purity: Ensure the sample of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide has been purified to the highest possible degree, for instance, by recrystallization or column chromatography.

  • Drying: The sample must be thoroughly dried to remove any residual solvent, which can depress the melting point. Drying under high vacuum at a temperature below the expected melting point is recommended.

  • Grinding: Gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be 2-3 mm. A consistent sample size is key for reproducibility.

Melting Point Determination Workflow

The following diagram illustrates the logical flow of the melting point determination process.

MeltingPointWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_reporting Data Reporting Start Start: Obtain Purified Sample Grind Grind Sample to Fine Powder Start->Grind Dry Dry Sample Under Vacuum Grind->Dry Load Load Sample into Capillary Tube (2-3 mm) Dry->Load Calibrate Calibrate Instrument with Standards Load->Calibrate Place Place Capillary in Apparatus FastRamp Fast Ramp to ~10°C Below Expected M.P. SlowRamp Slow Ramp (1-2°C/min) Through Melting Range Observe Observe & Record Onset and Meniscus Points Report Report Melting Range (e.g., 85.2 - 86.1 °C) Observe->Report Purity Assess Purity (Narrow vs. Broad Range) Report->Purity Document Document All Parameters & Observations Purity->Document

Caption: Workflow for the determination of the melting point of a novel chemical entity.

Step-by-Step Measurement Protocol
  • Initial Fast Ramp: Place the loaded capillary tube into the melting point apparatus. Set the starting temperature to approximately 20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run (e.g., 10-20 °C/min) can be performed to get a rough estimate.

  • Slow Ramp for Precision: Once the temperature is about 10-15 °C below the estimated melting point, reduce the heating rate to 1-2 °C/min. A slower ramp rate is crucial for allowing the system to reach thermal equilibrium and for accurate observation of the melting process.

  • Observation and Recording: Carefully observe the sample through the instrument's viewing port or video feed. Record the following two temperatures:

    • Onset Point (T_onset): The temperature at which the first drop of liquid appears in the sample.

    • Meniscus Point (T_meniscus) / Clear Point (T_clear): The temperature at which the last solid particle melts, resulting in a clear liquid.

  • Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results. The reported melting point should be the average of these three measurements.

Data Presentation and Interpretation

The results of the melting point determination for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide should be presented in a clear and concise manner.

Data Summary Table
ParameterMeasurement 1 (°C)Measurement 2 (°C)Measurement 3 (°C)Average (°C)
T_onset [Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated Avg]
T_clear [Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated Avg]
Melting Range [T_clear - T_onset][T_clear - T_onset][T_clear - T_onset][Calculated Avg]
Interpretation of Results
  • Sharp Melting Point: A narrow melting range (typically < 1 °C) is indicative of a high degree of purity for a crystalline organic compound.

  • Broad Melting Point: A broad melting range (> 2 °C) suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range. It could also indicate the presence of multiple crystalline forms or that the substance is decomposing upon melting.

  • Decomposition: If the sample changes color (e.g., darkens) or evolves gas upon heating, this should be noted as decomposition. In such cases, the melting point is often reported with a "d" (e.g., 150-152 °C d).

Conclusion: Establishing a Foundational Physicochemical Parameter

The determination of the melting point is a fundamental and indispensable step in the characterization of a new chemical entity like 2-chloro-N-[(2-fluorophenyl)methyl]propanamide. By following a rigorous and well-documented protocol, researchers can establish a reliable physicochemical parameter that underpins the identity, purity, and solid-state properties of the molecule. This, in turn, provides a solid foundation for subsequent stages of drug development, from formulation to quality control. The methodology outlined in this guide is designed to ensure the generation of high-quality, reproducible data that will stand up to scientific and regulatory scrutiny.

References

  • PubChem. 2-chloro-N-(2-fluoro-5-methyl-phenyl)propanamide. National Center for Biotechnology Information. [Link][1]

  • NIST. Propanamide, N-(2-fluorophenyl)-2-chloro-. National Institute of Standards and Technology. [Link][2]

Sources

Suppliers and price for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sourcing and Synthesizing 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide

Executive Summary

2-Chloro-N-[(2-fluorophenyl)methyl]propanamide (also known as 2-chloro-N-(2-fluorobenzyl)propanamide) is a specialized organic intermediate, primarily utilized in the synthesis of bioactive alpha-amino amides and peptidomimetics. Unlike common catalog reagents, this specific fluorinated derivative is rarely stocked as a commodity chemical. Consequently, researchers and drug developers must typically procure it through Custom Synthesis or by in-house preparation from readily available precursors.

This guide provides a comprehensive technical roadmap for sourcing the necessary precursors, executing the synthesis with high fidelity, and validating the final product. It bridges the gap between commercial unavailability and laboratory requirements.

Chemical Identity & Specifications

FeatureSpecification
IUPAC Name 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Common Name 2-Chloro-N-(2-fluorobenzyl)propanamide
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Core Structure Propanamide backbone with an alpha-chloro substituent and an N-(2-fluorobenzyl) group.[1][2][3][4][5][6][7][8]
Stereochemistry Typically synthesized as a racemate (mixture of R and S) unless chiral 2-chloropropionyl chloride is used.
CAS Number Not widely listed in public commercial databases. (Custom synthesis required).

Strategic Sourcing: Precursors & Cost Analysis

Since the target molecule is not a standard catalog item, the most efficient sourcing strategy is to purchase the two primary precursors: 2-Fluorobenzylamine and 2-Chloropropionyl chloride . Both are commodity chemicals available from major global suppliers.

Precursor A: 2-Fluorobenzylamine[2][8]
  • CAS: 89-99-6[9]

  • Function: Nucleophile (Amine source).

  • Purity Required: ≥98% (GC).

SupplierCatalog / SKUPack SizeIndicative Price (USD)Lead Time
Sigma-Aldrich 1963405 g / 25 g~$40 / 5gImmediate
Oakwood Chemical 0025895 g / 25 g~$25 / 5gImmediate
Combi-Blocks AM-10025 g / 25 g~$20 / 5gImmediate
TCI America F025825 g~$35 / 25gImmediate
Precursor B: 2-Chloropropionyl Chloride[2][6][8]
  • CAS: 7623-09-8[8][9]

  • Function: Electrophile (Acylating agent).

  • Purity Required: ≥97%.

  • Note: Highly moisture sensitive. Handle under inert atmosphere.

SupplierCatalog / SKUPack SizeIndicative Price (USD)Lead Time
Sigma-Aldrich 147893100 g~$60 / 100gImmediate
Thermo Scientific A1567850 g~$45 / 50gImmediate
TCI America C026825 g~$30 / 25gImmediate
Cost-Benefit Analysis (Make vs. Buy)
  • Commercial Custom Synthesis: Quotes for this specific amide typically range from $1,500 - $3,000 for the first 1-5 grams due to labor and setup costs.

  • In-House Synthesis:

    • Material Cost: < $50 for 10 grams.

    • Labor: ~4-6 hours (Synthesis + Workup).

    • Verdict: In-house synthesis is >95% cheaper and faster if standard organic synthesis capabilities are available.

Technical Synthesis Protocol

The synthesis follows a standard Schotten-Baumann reaction or an anhydrous acylation in dichloromethane (DCM). The anhydrous method is preferred for higher purity and yield, avoiding hydrolysis of the acid chloride.

Reaction Scheme

SynthesisPathway PrecursorA 2-Fluorobenzylamine (CAS 89-99-6) Intermediate Tetrahedral Intermediate PrecursorA->Intermediate Nucleophilic Attack PrecursorB 2-Chloropropionyl Chloride (CAS 7623-09-8) PrecursorB->Intermediate Base Triethylamine (Et3N) Dichloromethane (DCM) Base->Intermediate Catalysis/Solvent Product 2-Chloro-N-(2-fluorobenzyl)propanamide (Target) Intermediate->Product Elimination (-HCl) Byproduct Et3N·HCl (Salt) Intermediate->Byproduct

Caption: Synthesis pathway via nucleophilic acyl substitution in anhydrous conditions.

Step-by-Step Methodology

Reagents:

  • 2-Fluorobenzylamine (1.0 equiv, 10 mmol, ~1.25 g)

  • 2-Chloropropionyl chloride (1.1 equiv, 11 mmol, ~1.40 g)

  • Triethylamine (Et₃N) (1.2 equiv, 12 mmol, ~1.21 g)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Fluorobenzylamine and Triethylamine to the flask. Dissolve in 20 mL of anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Critical: This controls the exotherm and prevents di-acylation or polymerization.

  • Addition: Dropwise add 2-Chloropropionyl chloride (diluted in 5 mL DCM) over 15 minutes.

    • Observation: White precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The amine spot (low Rf) should disappear; the amide product (higher Rf) will appear.

  • Workup:

    • Quench with 10 mL saturated NaHCO₃ solution.

    • Separate the organic layer.

    • Wash organic layer with 1M HCl (10 mL) to remove unreacted amine.

    • Wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often a solid or thick oil.

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C.[5]

    • Yield: Expect 85–95% yield (~2.0 g).

Quality Control & Validation

To ensure the integrity of the synthesized compound for drug development assays, the following QC parameters must be met.

TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual Inspection
Purity > 98.0%HPLC (C18 column, MeCN/H₂O gradient)
Identity (NMR) ¹H NMR must show: 1. Doublet (CH₃) at ~1.7 ppm 2. Quartet (CH-Cl) at ~4.5 ppm 3. Doublet (CH₂-N) at ~4.4 ppm 4. Multiplet (Aromatic) at 7.0-7.5 ppm400 MHz ¹H NMR (CDCl₃)
Mass Spec [M+H]⁺ = 216.05 (approx)LC-MS (ESI+)

Applications & Context

This molecule serves as a versatile electrophilic building block . The alpha-chloro position is highly reactive toward nucleophiles, making it a key intermediate for:

  • Alpha-Amino Amides: Displacement of the chloride with secondary amines yields alpha-amino amides, a scaffold found in sodium channel blockers and anticonvulsants (e.g., Lacosamide analogs).

  • Peptidomimetics: Used to introduce a constrained fluorobenzyl side chain into peptide backbones.

  • Heterocyclic Synthesis: Cyclization with amidines or thioamides to form imidazoles or thiazoles.

Safety Warning:

  • 2-Chloropropionyl chloride is corrosive and a lachrymator. It releases HCl gas upon contact with moisture. Handle only in a fume hood.

  • 2-Fluorobenzylamine is an irritant. Wear gloves and eye protection.

References

  • Sigma-Aldrich. Product Specification: 2-Chloropropionyl chloride.[10] Retrieved from .

  • PubChem. Compound Summary: 2-Fluorobenzylamine (CAS 89-99-6). National Library of Medicine. Retrieved from .

  • Oakwood Chemical. Product: 2-Fluorobenzylamine. Retrieved from .

  • BenchChem. Technical Guide to 2-Chloropropionyl Chloride Synthesis and Reactivity. Retrieved from .

Sources

Methodological & Application

Synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide from 2-chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This technical guide details the protocol for synthesizing 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also referred to as N-(2-fluorobenzyl)-2-chloropropionamide) via the nucleophilic acyl substitution of 2-chloropropionyl chloride .

Relevance to Drug Development: This structural motif is a critical intermediate in the synthesis of functionalized amino acids and anticonvulsant agents. Specifically, it serves as a fluorinated analog of the key intermediate used in the manufacturing of Lacosamide (Vimpat®) . In the Lacosamide pathway, the N-benzyl-2-chloropropionamide scaffold undergoes nucleophilic substitution (typically with azides or amines) to install the amino acid functionality. The introduction of the ortho-fluorine atom on the benzyl ring is a common medicinal chemistry strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.

Scope of Protocol:

  • Scale: Laboratory preparation (10–50 mmol).

  • Methodology: Schotten-Baumann conditions (anhydrous modification).

  • Stereochemical Note: This protocol is applicable to both racemic and enantiopure starting materials. To access the biologically relevant (R)-amino acid derivatives (analogous to Lacosamide), one must typically start with (S)-2-chloropropionyl chloride , as the subsequent displacement step usually proceeds with Walden inversion (S

    
     R).
    

Reaction Mechanism & Strategic Design

The synthesis proceeds via the nucleophilic attack of 2-fluorobenzylamine on the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride.

Expert Insight: Unlike carbodiimide couplings (e.g., EDC/NHS) used for carboxylic acids, the acid chloride route is preferred here for its atom economy and reaction speed . However, the high reactivity of 2-chloropropionyl chloride requires strict moisture control to prevent hydrolysis back to 2-chloropropionic acid. A tertiary amine base (Triethylamine) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Mechanism Diagram

ReactionMechanism Reactants Reactants 2-Chloropropionyl Chloride + 2-Fluorobenzylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Transition Elimination of Chloride Intermediate->Transition e- Push Products Product 2-Chloro-N-(2-fluorobenzyl)propanamide + TEA·HCl Transition->Products - Cl⁻ Base Base Scavenging (TEA + HCl -> TEA·HCl) Transition->Base HCl byproduct

Figure 1: Mechanistic pathway of the acylation reaction involving HCl scavenging.

Materials & Equipment

Reagent Specifications:

ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade/Purity
2-Chloropropionyl Chloride 126.971.0Electrophile>98% (Handle in fume hood)
2-Fluorobenzylamine 125.141.05Nucleophile>98%
Triethylamine (TEA) 101.191.2Base (Scavenger)Anhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (Sure/Seal™)
1M HCl (aq) -WashQuench/PurificationReagent Grade
Sat. NaHCO₃ (aq) -WashNeutralizationReagent Grade

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inert gas line.

  • Ice-water bath.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Reactor Setup & Inertion
  • Oven-dry all glassware overnight at 120°C. Assemble the three-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet adapter while hot.

  • Purge the system with dry nitrogen for 15 minutes while cooling to room temperature.

  • Critical Step: Maintain a positive pressure of nitrogen throughout the reaction to prevent hydrolysis of the acid chloride.

Phase 2: Nucleophile Preparation
  • Charge the flask with 2-fluorobenzylamine (1.05 equiv) and Triethylamine (1.2 equiv) .

  • Add anhydrous DCM (10 mL per gram of amine) to dissolve the mixture.

  • Cool the solution to 0–5°C using an ice-water bath.

    • Why? Controlling the temperature is vital. The reaction is exothermic. Higher temperatures can lead to double-acylation or elimination side reactions (formation of acrylamides).

Phase 3: Electrophile Addition
  • Dilute 2-chloropropionyl chloride (1.0 equiv) in a small volume of anhydrous DCM (1:1 v/v) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

  • Stir for an additional 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[4]

Phase 4: Workup & Isolation
  • Quench: Slowly add water (equal volume to solvent) to the reaction mixture to hydrolyze any unreacted acid chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Purpose: This removes excess 2-fluorobenzylamine and any remaining TEA. The product is neutral and remains in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL) to remove any residual acidic species.

  • Final Wash: Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over Anhydrous Na₂SO₄ or MgSO₄ for 30 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C to yield the crude solid/oil.

Phase 5: Purification
  • Recrystallization: If solid, recrystallize from Ethyl Acetate/Hexane (1:5 ratio). Heat to reflux until dissolved, then cool slowly to 4°C.

  • Column Chromatography: If oil or impure, purify via silica gel chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes).
    

Process Control & Validation

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Setup & Addition cluster_workup Workup & Purification Step1 Dissolve Amine + TEA in DCM (0°C) Step2 Dropwise Addition of 2-Chloropropionyl Chloride Step1->Step2 Step3 Wash: 1M HCl (Removes Amine) Step2->Step3 Warm to RT Stir 3h Step4 Wash: Sat. NaHCO3 (Removes Acid) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 Step6 Recrystallization (EtOAc/Hexane) Step5->Step6

Figure 2: Step-by-step experimental workflow for isolation of high-purity amide.

Analytical Criteria
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.7 (d, 3H, CH₃) - Doublet due to coupling with methine proton.
      
    • 
       4.5 (d, 2H, N-CH₂-Ar) - Doublet due to coupling with NH.
      
    • 
       4.6 (q, 1H, CH-Cl) - Quartet.
      
    • 
       6.8 (br s, 1H, NH) - Broad singlet.
      
    • 
       7.0–7.4 (m, 4H, Ar-H) - Multiplet characteristic of ortho-substituted benzene.
      
  • 19F NMR: Single peak around -118 ppm (relative to CFCl₃).

  • Chiral HPLC (If applicable): Use Chiralcel OD-H or AD-H columns to determine Enantiomeric Excess (ee%) if starting from chiral acid chloride.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; check N₂ line; increase acid chloride to 1.1 eq.
Impurity: Dimer Excess Amine attacking twiceStrictly control stoichiometry; ensure slow addition at 0°C.
Racemization High Temp / Strong BaseKeep reaction <25°C. Use DIPEA or TEA (avoid strong inorganic bases in phase transfer if chirality is key).

Safety Hazards:

  • 2-Chloropropionyl Chloride: Lachrymator, corrosive, reacts violently with water. Handle only in a fume hood.

  • 2-Fluorobenzylamine: Irritant.

  • Waste: Segregate halogenated solvents.

References

  • Muthukrishnan, M., et al. (2011).[2] "First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat®) based on a hydrolytic kinetic resolution strategy." Tetrahedron: Asymmetry, 22(13), 1353–1357.

  • BenchChem. (2025).[1][5][6] "An In-depth Technical Guide to 2-Chloropropionyl Chloride." BenchChem Technical Library.

  • Choi, D., et al. (1996).[7] "Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives." Journal of Medicinal Chemistry, 39(9), 1907-1916.[7]

  • Organic Syntheses. "2-Chloroalkanoic acids of high enantiomeric purity from (S)-amino acids." Org.[6][8][9][10] Synth. 1988, 66, 151.

  • Gilead Sciences / Japan Tobacco. (2014). "Method for preparing fluorobenzyl derivatives." World Intellectual Property Organization (WO), Patent WO2014056465.

Sources

Application Note: Selective Amide Coupling of 2-Fluorobenzylamine and 2-Chloropropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, scientifically grounded protocol for the amide coupling of 2-fluorobenzylamine and 2-chloropropanoic acid. It prioritizes mechanistic understanding, reproducibility, and safety.


-Halo Acids, EDC-HCl, Nucleophilic Substitution, Process Safety

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The coupling of 2-fluorobenzylamine (a nucleophilic primary amine) with 2-chloropropanoic acid (an


-halo carboxylic acid) presents a classic competing pathway scenario. The success of this reaction relies on kinetic control to favor acylation  over alkylation .
  • Pathway A (Desired - Acylation): Activation of the carbonyl carbon allows attack by the amine to form the amide bond. This is generally faster (

    
    ) at lower temperatures (
    
    
    
    C) using activated esters.
  • Pathway B (Undesired - Alkylation): The

    
    -carbon, bearing a chlorine leaving group, is susceptible to S
    
    
    
    2 attack by the amine. This pathway is favored by high temperatures, strong bases, and lack of carboxyl activation, leading to a secondary amine byproduct.
Reaction Scheme & Mechanism

The following diagram illustrates the competing pathways and the requisite activation strategy to ensure Pathway A dominance.

ReactionMechanism Reactants Reactants 2-Fluorobenzylamine + 2-Chloropropanoic Acid Activation Activation Step (EDC/HOBt or SOCl2) Reactants->Activation Activation SideProduct IMPURITY (SN2) Secondary Amine Byproduct (Alkylation at Alpha-Carbon) Reactants->SideProduct Pathway B: Alkylation (Thermal/Base Promoted) ActivatedInter Activated Intermediate (Active Ester or Acid Chloride) Activation->ActivatedInter Formation Product TARGET PRODUCT N-(2-fluorobenzyl)-2-chloropropanamide (Amide Bond Formed) ActivatedInter->Product Pathway A: Acylation (Kinetic Control, <25°C)

Figure 1: Mechanistic divergence between desired acylation and undesired alkylation pathways.

Materials & Stoichiometry

To minimize the S


2 side reaction, we employ EDC

HCl
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). This method generates an active ester that reacts rapidly with the amine at room temperature, suppressing the slower alkylation pathway.
ComponentRoleMW ( g/mol )Equiv.[1][2]Density (g/mL)
2-Chloropropanoic acid Acid Substrate108.521.01.26
2-Fluorobenzylamine Amine Nucleophile125.151.11.09
EDC

HCl
Coupling Agent191.701.2Solid
HOBt (anhydrous) Racemization Suppressor135.121.2Solid
DIPEA Base (Proton Scavenger)129.242.50.742
Dichloromethane (DCM) Solvent---

Note on Chirality: If using enantiopure 2-chloropropanoic acid (e.g., S-isomer), HOBt is critical to prevent racemization via the ketene mechanism. If using racemic acid, HOBt still improves yield by forming a stable active ester.

Experimental Protocol: Carbodiimide Coupling (Method A)

This protocol is the "Gold Standard" for laboratory-scale synthesis (100 mg to 10 g), offering the best balance of safety and purity.

Phase 1: Activation of the Acid[3]
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation: Dissolve 2-chloropropanoic acid (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Reagent Addition: Add HOBt (1.2 equiv) followed by EDC

    
    HCl  (1.2 equiv) in one portion.
    
  • Activation Time: Stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the active ester forms.

Phase 2: Amide Bond Formation
  • Amine Addition: Add 2-fluorobenzylamine (1.1 equiv) dropwise to the cold mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Caution: Mild exotherm possible.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25 °C). Stir for 4–12 hours.

    • Checkpoint (TLC): Monitor consumption of the amine (ninhydrin stain) and acid (bromocresol green). The product typically runs higher (less polar) than the amine.

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with excess DCM.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2x).[3]

    • Purpose: This removes unreacted amine (forming water-soluble salt) and the urea byproduct of EDC.

    • Validation: The aqueous layer pH should be < 2.

  • Base Wash: Wash with saturated NaHCO

    
      (2x).
    
    • Purpose: Removes unreacted 2-chloropropanoic acid and HOBt.

  • Drying: Wash with brine (1x), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow Start Crude Reaction Mixture (DCM) AcidWash Wash: 1M HCl (x2) Start->AcidWash Removes Amine & Urea BaseWash Wash: Sat. NaHCO3 (x2) AcidWash->BaseWash Removes Acid & HOBt Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Final Crude Product (Check Purity via NMR) Dry->Final

Figure 2: Purification workflow designed to remove starting materials via pH manipulation.

Alternative Protocol: Acid Chloride (Method B)

Applicability: Recommended for scales >10 g or when coupling reagents are cost-prohibitive. Warning: Higher risk of racemization and hydrolysis.

  • Chlorination: Reflux 2-chloropropanoic acid with Thionyl Chloride (SOCl

    
    )  (1.5 equiv) and a catalytic drop of DMF for 2 hours.
    
  • Evaporation: Remove excess SOCl

    
     under vacuum (azeotrope with toluene if necessary) to yield the crude acid chloride.
    
  • Coupling: Dissolve the acid chloride in DCM. Add to a solution of 2-fluorobenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) at 0 °C.

  • Workup: Follow the same acid/base wash procedure as Method A.

Analytical Validation (Self-Validating System)

To confirm the identity of N-(2-fluorobenzyl)-2-chloropropanamide, look for these specific signals in the


H NMR (CDCl

):
SignalApprox. Shift (

)
MultiplicityInterpretation
Amide N-H 6.5 - 7.5 ppmBroad SingletConfirms amide formation.
Benzylic CH

4.4 - 4.6 ppmDoublet (or dd)Coupled to NH and F (long range).

-CH
4.3 - 4.5 ppmQuartetCharacteristic of the CH-Cl stereocenter.
Methyl CH

1.6 - 1.8 ppmDoubletThe terminal methyl group.
Aromatic 6.9 - 7.4 ppmMultiplet2-Fluoro substitution pattern.

Common Failure Mode:

  • Observation: Complex multiplets at 2.5–3.5 ppm.

  • Diagnosis: Presence of secondary amine (alkylation product).[4][5][6][7]

  • Remediation:[8][9] Purify via flash chromatography (Hexanes:EtOAc gradient).[3]

Safety & Hazard Warning

CRITICAL SAFETY NOTICE: The product,


-chloro amide , and the starting material, 2-chloropropanoic acid , are potential alkylating agents .
  • Toxicity: Can cause severe skin and eye irritation. Analogous

    
    -halo amides are sometimes classified as blister agents or sensitizers.
    
  • Handling: Double-glove (Nitrile) and work exclusively in a fume hood.

  • Decontamination: Quench all glassware and spills with dilute NaOH or ammonia solution to hydrolyze the alkyl halide functionality before disposal.

References

  • Coupling Reagents in Medicinal Chemistry: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chem. Soc. Rev., 2009 , 38, 606-631. Link

  • Alpha-Halo Acid Reactivity: Eglinton, G. et al. "The coupling of alpha-halo acids with amines." J. Chem. Soc., 1954, 1860. (Foundational reactivity of alpha-halo carbonyls).
  • Racemization Suppression: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[10] J. Am. Chem. Soc., 1993 , 115, 4397. Link

  • Specific Protocol Adaptation: "Synthesis of Prilocaine Precursor using 2-chloropropanoic acid." Int. J. Chem. Biol. Sci., 2023.
  • General Acid Chloride Method: Montalbetti, C.A.G.N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61, 10827-10852. Link

Sources

Reaction conditions for N-alkylation of 2-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reaction conditions for the


-alkylation of 2-chloro-

-(2-fluorobenzyl)propanamide
.

Executive Summary: The Chemoselectivity Challenge

The substrate, 2-chloro-


-(2-fluorobenzyl)propanamide , presents a specific chemoselectivity challenge in organic synthesis.[1] It contains three reactive sites that compete under basic alkylation conditions:[1]
  • Amide Nitrogen (Target):

    
    .[1] Nucleophilic upon deprotonation.[1]
    
  • 
    -Methine Proton (Competitor):  Acidified by the adjacent carbonyl and chlorine.[1] Deprotonation here leads to elimination  (forming the acrylamide) or epimerization .[1]
    
  • 
    -Chloro Carbon (Electrophile):  Susceptible to nucleophilic attack (by the base or the formed amidate), leading to hydrolysis or intramolecular cyclization (
    
    
    
    -lactam formation).[1]

To successfully alkylate the nitrogen without degrading the


-chloro moiety (essential for subsequent medicinal chemistry transformations like the synthesis of Safinamide analogs), one must use Phase Transfer Catalysis (PTC)  or Kinetic Deprotonation  at low temperatures.[1]

Part 1: Reaction Pathways & Logic

The following diagram illustrates the competing pathways. The goal is to maximize Path A while suppressing Path B (Elimination) and Path C (Self-Alkylation/Cyclization).[1]

ReactionPathways Substrate 2-chloro-N-(2-fluorobenzyl) propanamide N_Anion N-Centered Anion (Thermodynamic) Substrate->N_Anion Deprotonation (pKa ~16) C_Anion Alpha-C Anion (Kinetic/Equilibrium) Substrate->C_Anion Deprotonation (pKa ~19) Base Base (B:) Base->Substrate Product TARGET: N-Alkyl-2-chloro-N- (2-fluorobenzyl)propanamide N_Anion->Product + R-X (Alkylation) Cyclization By-Product: Alpha-Lactam (Unstable) N_Anion->Cyclization Intramolecular SN2 Elimination By-Product: N-(2-fluorobenzyl)acrylamide (via HCl loss) C_Anion->Elimination E1cB / E2 Mechanism

Figure 1: Competing reaction pathways for


-chloroamides under basic conditions.[1]

Part 2: Recommended Protocols

Method A: Phase Transfer Catalysis (High Fidelity)

Best for: Scale-up, maintaining the C-Cl bond integrity, and avoiding cryogenic conditions.[1]

This method uses a solid base and a quaternary ammonium salt to deprotonate the amide at the interface, minimizing the concentration of the free base that could trigger elimination.[1]

Reagents & Materials:

  • Substrate: 1.0 equiv.

  • Alkylating Agent (R-X): 1.2 – 1.5 equiv (e.g., MeI, BnBr).[1]

  • Solvent: Toluene or Dichloromethane (DCM).[1]

  • Base: 50% aq.[1] NaOH or Solid KOH (pulverized).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5–10 mol%).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloro-

    
    -(2-fluorobenzyl)propanamide (1.0 equiv) in Toluene (
    
    
    
    concentration).
  • Catalyst Addition: Add TBAB (0.05 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Base Addition:

    • Option 1 (Mild): Add solid, finely powdered KOH (2.0 equiv).

    • Option 2 (Aggressive): Add 50% NaOH solution (2.0 equiv) dropwise.[1]

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]

    • Note: If using volatile halides like MeI, use a reflux condenser or sealed tube.[1]

  • Monitoring: Stir vigorously at RT. Monitor by TLC/HPLC. Reaction typically completes in 2–6 hours.[1]

    • Checkpoint: If elimination (acrylamide) is observed, lower temperature to 0°C and switch to solid

      
       (weaker base).[1]
      
  • Workup: Dilute with water. Extract with Ethyl Acetate.[1] Wash organic layer with dilute HCl (to remove amine impurities) and Brine.[1] Dry over

    
    .[1]
    
Method B: Cryogenic Lithiation (High Reactivity)

Best for: Unreactive alkyl halides or when PTC fails.[1]

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) – Non-nucleophilic, bulky base.[1] Avoid NaH as it frequently causes elimination in

    
    -chloro systems.[1]
    
  • Solvent: Anhydrous THF.

  • Temperature: -78°C to 0°C.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve substrate in THF (

    
    ) and cool to -78°C.
    
  • Deprotonation: Add LiHMDS (1.1 equiv, 1M in THF) dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][5] LiHMDS irreversibly deprotonates the amide N. The low temperature prevents the

      
      -elimination of HCl.[1]
      
  • Alkylation: Add the Alkyl Halide (1.2 equiv) neat or in THF solution.[1]

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated

    
     solution while still cold.
    

Part 3: Optimization & Troubleshooting

Data Summary: Solvent and Base Effects

ConditionBaseSolventTempOutcomeRisk
Standard NaHDMF0°CModerate YieldHigh risk of Elimination (Acrylamide)
PTC (Solid)

/KOH
TolueneRTHigh Yield Low; Slow reaction with weak electrophiles
Cryogenic LiHMDSTHF-78°CGood YieldRequires strict anhydrous conditions
Classical

-BuOK

-BuOH
RTPoorFormation of

-lactams or decomposition

Critical Control Points:

  • Elimination Check: The by-product

    
    -(2-fluorobenzyl)acrylamide  is easily identified by NMR (distinct vinyl protons at 5.5–6.5 ppm).[1] If this peak appears, your base is too strong or the temperature is too high.[1]
    
  • Cyclization: If the mass spectrum shows a loss of 36.5 Da (HCl) but no vinyl protons, you may have formed the unstable

    
    -lactam.[1] This usually degrades during workup.[1]
    

Part 4: Contextual Note on Drug Synthesis

If your intent is to synthesize Safinamide/Lacosamide analogs: The standard medicinal chemistry route does not involve alkylating the amide nitrogen of this substrate.[1] Instead, it involves displacing the chlorine with an amine.[1]

  • Reaction:

    
    -Alkylation of an external amine (Nucleophilic Substitution).[1]
    
  • Conditions: Substrate + Amine (e.g., Benzylamine) +

    
     + KI (cat.) in Acetonitrile at 60°C.
    
  • Reference: This pathway preserves the amide backbone and installs the

    
    -amino group found in anticonvulsant scaffolds.[1]
    

References

  • Preparation of Functionalized Amides via PTC

    • Source: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of amides."[1] Organic Syntheses, Coll.[1] Vol. 6, p.89.

    • Relevance: Establishes the solid-liquid PTC protocol as the gold standard for sensitive amide alkyl
    • [1]

  • Reactivity of

    
    -Haloamides: 
    
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Discusses the competition between acrylamide form
    • [1]

  • Synthesis of Safinamide Intermediates

    • Source: US Patent 8076515B2.[1] "Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides."

    • Context: Describes the handling of fluorobenzyl-propanamide scaffolds and the stability of the -carbon.
    • [1]

Sources

Preparation of alpha-amino amides using 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Application Note: High-Efficiency Synthesis of -Amino Amides via Nucleophilic Substitution

Subject: Preparation of bioactive

Date:Doc ID:Author:

Executive Summary & Strategic Importance

The synthesis of

2-chloro-N-[(2-fluorophenyl)methyl]propanamideCompound ALacosamide

This Application Note details the optimized protocols for the




Key Technical Insights:

  • Chemo-selectivity: Controlling the competition between nucleophilic substitution (

    
    ) and 
    
    
    -elimination (E2) to acrylamides.
  • Finkelstein Activation: The use of catalytic iodide to accelerate sluggish reactions with sterically hindered amines.

  • Purification: Self-validating workup procedures that minimize chromatographic requirements.

Chemical Context and Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Electrophile

Compound A features a 2-fluorobenzyl moiety. The ortho-fluorine atom exerts a steric and electronic influence, improving the metabolic stability of the final drug candidate by blocking potential hydroxylation sites on the aromatic ring, a common strategy in medicinal chemistry [2].

Reaction Pathway

The transformation proceeds via a classic bimolecular nucleophilic substitution (


  • Main Pathway (

    
    ):  The amine attacks the C2 carbon, inverting the stereochemistry (if chiral) and displacing chloride.
    
  • Competing Pathway (E2): Strong, bulky bases can deprotonate C2, leading to the formation of N-(2-fluorobenzyl)acrylamide (elimination product).

Mechanistic Workflow (Visualization)

ReactionPathwaySMStarting Material(Compound A)2-chloro-N-...TSTransition State(Pentacoordinate)SM->TS+ AmineSlow StepSideProdSide Product(Acrylamide Derivative)SM->SideProdHigh Temp / Strong Base(Elimination Pathway)AmineNucleophile(Primary/Secondary Amine)Amine->TSProductTarget Product(α-Amino Amide)TS->ProductInversion of Config- HCl

Figure 1: Reaction logic flow distinguishing the productive

Experimental Protocols

Critical Reagents and Equipment
  • Substrate: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (Purity >98%).

  • Solvent: Acetonitrile (MeCN) is preferred over DMF to facilitate workup and reduce thermal elimination risks.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Catalyst: Potassium Iodide (KI) - Analytical Grade.

Protocol A: General Amination with Primary Amines

Best for: Benzylamine, Methylamine, Ethylamine.

Rationale: Primary amines are sufficiently nucleophilic to displace the chloride without aggressive heating, minimizing the E2 elimination risk.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Compound A (10.0 mmol, 2.15 g).

  • Solvation: Add anhydrous Acetonitrile (30 mL). Stir until fully dissolved.

  • Base Addition: Add milled anhydrous

    
     (12.0 mmol, 1.66 g).
    
    • Note: Inorganic bases are preferred here to act as an HCl scavenger without promoting elimination as aggressively as soluble organic bases [3].

  • Nucleophile Addition: Add the primary amine (11.0 mmol) dropwise at Room Temperature (RT).

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). Product typically appears more polar than Compound A.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove excess amine.

    • Dry over

      
       and evaporate.
      
  • Crystallization: Recrystallize from Isopropyl Acetate/Heptane if necessary.

Protocol B: Finkelstein-Assisted Amination for Hindered Amines

Best for: Isopropylamine, tert-butylamine, or secondary amines (e.g., pyrrolidine).

Rationale: Steric hindrance slows the




  • Activation: Dissolve Compound A (10.0 mmol) in DMF (20 mL).

  • Catalyst: Add Potassium Iodide (KI) (1.0 mmol, 10 mol%). Stir for 15 minutes at RT.

    • Observation: The solution may darken slightly due to trace iodine, which is normal.

  • Reagents: Add

    
     (15.0 mmol) followed by the hindered amine (12.0 mmol).
    
  • Reaction: Heat to 60°C for 8–12 hours.

    • Warning: Do not exceed 70°C. Higher temperatures favor the thermodynamic elimination product.

  • Quench: Pour the reaction mixture into ice-cold brine (100 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with DCM, wash with 5% LiCl solution (to remove DMF), and concentrate.

Data Analysis & Troubleshooting

Solvent System Comparison

We evaluated three solvent systems for the reaction of Compound A with benzylamine (1.1 eq) at 50°C.

SolventTime to CompletionYield (%)Side Product (Acrylamide) %Notes
MeCN 5 h92%< 1%Recommended. Cleanest profile.
DMF 3 h88%5%Faster, but harder to remove; higher elimination.
THF 12 h75%< 1%Too slow; poor solubility of inorganic bases.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversionAdd 10 mol% KI (Protocol B).
Acrylamide Impurity Reaction temp too highLimit temp to 50°C; switch from

to

.
Polyalkylation Amine acts as nucleophile twiceEnsure slight excess of amine (1.1–1.2 eq) but avoid large excesses if the product is a secondary amine.
Racemization Proton exchange at C2Avoid strong bases (e.g., NaH, NaOH). Use non-nucleophilic bases or the amine itself as the scavenger.

References

  • Synthesis of Lacosamide Derivatives: Gurunadham, G., & Raju, R. M. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[2]

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sardina, F. J., & Rapoport, H. (1996).

    
    -Amino Acids. Chemical Reviews, 96(6), 1825–1872.
    
    
  • Finkelstein Reaction Applications: Eames, J., et al. (2000). The Finkelstein Reaction: A New Route to

    
    -Iodo Amides. Journal of Chemical Research.
     (General Reference for Finkelstein conditions on amides).
    

Application Note: Nucleophilic Substitution Reactions of 2-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimization of nucleophilic substitution (


) protocols for 2-chloro-N-(2-fluorobenzyl)propanamide , a critical scaffold in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and peptidomimetics. While the 

-chloroamide motif offers a reactive electrophilic center, the secondary alkyl halide structure often exhibits sluggish kinetics compared to primary analogs. This note provides high-yield protocols using Finkelstein catalysis to accelerate substitution, minimizes racemization risks, and outlines workflows for aminolysis and azidation.

Introduction & Chemical Context

The molecule 2-chloro-N-(2-fluorobenzyl)propanamide represents a "privileged structure" in medicinal chemistry. It serves as a lipophilic, metabolically stable precursor to functionalized amino-acid amides.

Structural Analysis
  • Electrophilic Center: The C-2 position (alpha to carbonyl) is the site of nucleophilic attack. The adjacent carbonyl group increases the acidity of the

    
    -proton (
    
    
    
    ), creating a risk of elimination or racemization under strong basic conditions.
  • Steric Environment: The 2-fluorobenzyl moiety introduces steric bulk and electronic withdrawal. The ortho-fluorine atom specifically influences the conformation of the benzyl amide, potentially impacting the trajectory of incoming nucleophiles.

  • Reactivity Profile: As a secondary chloride, direct

    
     displacement by weak nucleophiles is often slow. The "Finkelstein Strategy" (in situ conversion to iodide) is recommended to enhance electrophilicity.
    
Mechanism of Action

The reaction proceeds via a concerted bimolecular substitution (


). However, the presence of the amide oxygen allows for potential neighboring group participation, although the primary pathway remains direct displacement.

ReactionMechanism Start 2-chloro-N-(2-fluorobenzyl) propanamide (Substrate) Inter Intermediate: Alpha-Iodo Species (Highly Reactive) Start->Inter Finkelstein Exchange Iodide NaI (Catalyst) Acetone/MEK Iodide->Inter TS Transition State [Nu---C---I]‡ Inter->TS + Nu: Nuc Nucleophile (Nu:) (Amine/Azide) Nuc->TS Prod Final Product (Inversion of Config) TS->Prod - I⁻

Figure 1: The catalytic Finkelstein pathway accelerates the reaction by converting the sluggish chloride into a reactive iodide intermediate.

Critical Parameters & Troubleshooting

Before executing the protocols, consider these variables to ensure reproducibility.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMF MeCN offers a balance of polarity for

without the high boiling point of DMF, easing workup. Acetone is required if isolating the iodide.
Catalyst NaI (0.1 - 1.0 eq) Iodide is a better nucleophile and leaving group. It displaces Cl⁻ first, then is displaced by the target nucleophile.
Base

or DIPEA
Use mild bases. Strong bases (e.g., NaH, NaOH) can cause

-proton abstraction, leading to racemization or elimination (ketene formation).
Temperature 50°C - 70°C Secondary chlorides require thermal activation. Do not exceed 80°C to avoid thermal decomposition of the amide.
Stoichiometry 1.2 - 1.5 eq Nucleophile Excess nucleophile drives the reaction to completion.

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Aminolysis)

Target: Derivatization with secondary amines (e.g., Morpholine, Piperidine).

Reagents:

  • Substrate: 2-chloro-N-(2-fluorobenzyl)propanamide (1.0 eq)

  • Nucleophile: Morpholine (1.5 eq)

  • Catalyst: Sodium Iodide (NaI) (0.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in MeCN (5 mL/mmol).

  • Activation: Add NaI (0.2 mmol). Stir at room temperature for 15 minutes. Observation: Solution may darken slightly due to trace

    
    , which is normal.
    
  • Addition: Add powdered

    
     (2.0 mmol) followed by Morpholine (1.5 mmol).
    
  • Reaction: Fit a reflux condenser and heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ). Typical time: 4–6 hours.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess carbonate).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-100% EtOAc in Hexanes).

Protocol B: Synthesis of -Azido Amides (Click Chemistry Precursor)

Target: Introduction of Azide functionality for subsequent reduction to primary amines or triazole formation.

Reagents:

  • Substrate: 2-chloro-N-(2-fluorobenzyl)propanamide (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1][2][3]

Safety Note: Sodium azide is toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) or metal spatulas.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 mmol) in DMSO (3 mL/mmol).

  • Addition: Add

    
     (1.5 mmol) in a single portion.
    
  • Reaction: Heat to 50°C for 3 hours. Note: DMSO accelerates

    
     reactions significantly; higher temperatures are rarely needed and increase safety risks.
    
  • Workup (Aqueous Crash):

    • Pour the reaction mixture slowly into ice-cold water (10x volume).

    • Stir vigorously. The product often precipitates as a white/off-white solid.

    • Filter the solid. If no precipitate forms, extract with EtOAc.

  • Validation: IR Spectroscopy is the quickest validation method. Look for the strong, diagnostic Azide stretch at ~2100 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the decision tree for processing the reaction mixture based on the chosen nucleophile.

Workflow Start Reaction Mixture (Substrate + Nu + Solvent) CheckTLC TLC Check (Consumption of SM?) Start->CheckTLC CheckTLC->Start No (Continue Heat) Filter Filter Inorganic Salts CheckTLC->Filter Yes Concentrate Concentrate Solvent Filter->Concentrate Extract Liquid-Liquid Extraction (EtOAc / Water) Concentrate->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify Analyze Final Analysis (NMR, MS, IR) Purify->Analyze

Figure 2: Standard Workup Procedure for Nucleophilic Substitution of Amides.

Analytical Validation (Expected Data)

When validating the product, look for these specific spectral changes:

  • 1H NMR (CDCl3, 400 MHz):

    • Starting Material: The

      
      -proton (CH-Cl) appears as a quartet/multiplet around 
      
      
      
      4.4 - 4.6 ppm
      .
    • Product (Amine): The

      
      -proton signal will shift upfield to 
      
      
      
      3.0 - 3.5 ppm
      due to the shielding effect of the nitrogen relative to chlorine.
    • Benzyl Protons: The

      
       benzylic doublet (
      
      
      
      4.5 ppm) will show coupling to the amide NH and potentially long-range coupling to the fluorine.
  • 19F NMR:

    • Diagnostic signal for the ortho-fluoro group typically appears around -118 ppm . This is a useful internal check for the integrity of the benzyl group.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Standard text for mechanisms and Finkelstein reactions).
  • Choi, D., et al. "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 1996. (Foundational paper for Lacosamide-class synthesis).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Reference for pKa of alpha-protons in amides).

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. (Context for Azide synthesis).

  • Master Organic Chemistry. "The Finkelstein Reaction." (Mechanistic overview).

Sources

Application Note & Protocols: Synthesis of N-(2-fluorobenzyl)alanine Derivatives from Chloro-Amide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-alkylated amino acids are critical structural motifs in medicinal chemistry and peptide science, offering enhanced metabolic stability, increased lipophilicity, and the ability to modulate peptide conformation.[1] Specifically, N-benzyl derivatives bearing fluorine substituents are of high interest due to fluorine's unique ability to influence binding affinity and metabolic pathways. This guide provides a detailed examination of two robust synthetic strategies for preparing N-(2-fluorobenzyl)alanine derivatives. We present a classical direct N-alkylation approach using a chloro-precursor (2-fluorobenzyl chloride) and a modern, highly efficient reductive amination pathway. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic route.

Introduction: The Strategic Value of N-Alkylation

The substitution of the N-H bond in an amino acid with an N-C bond fundamentally alters its properties. This modification removes the hydrogen bond donor capability of the amide bond within a peptide, which can dramatically increase proteolytic stability.[1] The introduction of a lipophilic group like a 2-fluorobenzyl moiety can also enhance cell membrane permeability, a crucial factor for bioavailability.[1]

While direct alkylation of amines with alkyl halides is a foundational reaction, it is often plagued by a lack of control, leading to undesired over-alkylation.[2] For the synthesis of valuable N-mono-alkylated amino acids, more refined methods are necessary. This note details two primary methodologies:

  • Direct N-Alkylation: A classical Sₙ2 approach involving the reaction of an alanine ester with 2-fluorobenzyl chloride. This method directly utilizes a "chloro-precursor" but requires careful control of stoichiometry and conditions to achieve selectivity.

  • Reductive Amination: A versatile and highly selective one-pot reaction between an alanine precursor and 2-fluorobenzaldehyde, followed by in-situ reduction. This strategy is often the preferred method due to its excellent control over mono-alkylation and milder reaction conditions.[3]

Part 1: Synthesis via Direct N-Alkylation

Principle & Mechanistic Considerations

This pathway follows a standard nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the alanine derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl chloride and displacing the chloride leaving group.

Key Challenges:

  • Over-alkylation: The primary product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. This is a common issue with direct alkylation.[2]

  • Racemization: The use of strong bases or elevated temperatures can risk epimerization at the α-carbon of the amino acid.

  • Precursor Protection: To ensure reactivity and prevent side reactions, the carboxylic acid of alanine is typically protected, most commonly as a methyl or ethyl ester. The starting material is often the hydrochloride salt of the amino ester, which must be neutralized in situ.

Experimental Workflow: Direct N-Alkylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Alanine Methyl Ester HCl base Base Addition (e.g., DIEA, K2CO3) start->base Neutralization reaction Sₙ2 Alkylation (Solvent: ACN or DMF) base->reaction reagent 2-Fluorobenzyl Chloride reagent->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product N-(2-fluorobenzyl)alanine Methyl Ester purify->product G Ala Alanine Imine Schiff Base (Imine) Intermediate Ala->Imine Ald 2-F-Benzaldehyde Ald->Imine Iminium Iminium Ion Imine->Iminium Water - H₂O Imine->Water Product N-(2-fluorobenzyl)alanine Iminium->Product H_plus + H⁺ Iminium->H_plus Reducer NaBH(OAc)₃ Reducer->Product Hydride Attack

Sources

One-pot synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: One-Pot Synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Executive Summary

Amide bond formation is a foundational transformation in organic synthesis and drug development, with over 25% of marketed pharmaceuticals containing at least one amide linkage[1]. The target molecule, 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (often referred to as 2-chloro-N-(2-fluorobenzyl)propanamide), is a highly versatile building block. The 2-fluorobenzyl moiety provides essential lipophilicity and metabolic stability, while the alpha-chloro group serves as an electrophilic handle for subsequent nucleophilic substitutions (e.g., in the synthesis of azapeptides or piperazine-based therapeutics)[2].

This application note outlines two field-proven, one-pot methodologies for synthesizing this compound: a modified anhydrous Schotten-Baumann acylation and a T3P-mediated direct coupling. Both protocols are designed to be self-validating and scalable for research and development applications.

Mechanistic Rationale & Experimental Design

Causality in Reagent Selection: The synthesis relies on a nucleophilic acyl substitution. 2-Chloropropanoyl chloride is a highly reactive acylating agent[3]. When reacting it directly with 2-fluorobenzylamine, two competing side reactions must be strictly controlled:

  • Alpha-Carbon Substitution: The alpha-chloro group is susceptible to unwanted nucleophilic attack by the primary amine, which can lead to dimerization or secondary amine formation. To prevent this, the reaction temperature is strictly maintained at 0 °C during the addition phase, keeping the local concentration of the electrophile low[4].

  • Amine Protonation: The acylation generates hydrochloric acid (HCl) as a byproduct. HCl rapidly protonates the unreacted 2-fluorobenzylamine, rendering it non-nucleophilic and stalling the reaction. A stoichiometric excess of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is employed as an acid scavenger to drive the equilibrium forward[2].

Self-Validating System: The anhydrous Schotten-Baumann protocol is visually self-validating. As the amide forms and HCl is released, the TEA reacts to form triethylammonium chloride (TEA·HCl). Because this salt is insoluble in non-polar solvents like Dichloromethane (DCM), it precipitates as a dense white cloud. The cessation of new salt formation serves as a visual indicator that the reaction has reached completion.

Reaction Workflows & Pathways

ReactionMechanism Reactants 2-Fluorobenzylamine + 2-Chloropropanoyl Chloride Base Base Addition (TEA) Acid Scavenging Reactants->Base 0 °C, DCM Tetrahedral Tetrahedral Intermediate (Transient) Base->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination (- HCl) Tetrahedral->Elimination Bond Collapse Product 2-chloro-N-[(2-fluorophenyl)methyl]propanamide Elimination->Product One-Pot Yield

Caption: Mechanistic pathway of the one-pot Schotten-Baumann amidation.

ExperimentalWorkflow Prep 1. Reagent Prep Dry DCM, 0 °C Mix 2. Amine + Base Stir 10 min Prep->Mix Add 3. Acyl Chloride Dropwise Add Mix->Add Stir 4. Reaction RT for 2 h Add->Stir Quench 5. Quench Sat. NH4Cl Stir->Quench Isolate 6. Isolate Organic Phase Quench->Isolate

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Experimental Protocols

Protocol A: Modified Schotten-Baumann Acylation (Recommended for Scale-up) This method utilizes the highly reactive acid chloride for rapid, one-pot conversion, ideal for maximizing throughput[3],[4].

Materials:

  • 2-Fluorobenzylamine (1.0 equiv, 10.0 mmol, 1.25 g)

  • 2-Chloropropanoyl chloride (1.1 equiv, 11.0 mmol, 1.40 g)

  • Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • Saturated aqueous NH₄Cl, 1M HCl, Saturated NaHCO₃, and Brine

Step-by-Step Procedure:

  • System Initialization: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Amine Preparation: Dissolve 2-fluorobenzylamine (1.25 g) in 25 mL of anhydrous DCM. Add TEA (2.1 mL) in a single portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute 2-chloropropanoyl chloride (1.40 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Observation: A white precipitate (TEA·HCl) will immediately begin to form.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 hours.

  • Quenching & Washing: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove any unreacted amine, saturated NaHCO₃ (15 mL) to neutralize residual acid, and brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Purify via flash chromatography (Hexanes/EtOAc, 8:2) if ultra-high purity (>99%) is required.

Protocol B: T3P-Mediated Direct Amidation (Alternative for Moisture Tolerance) This method generates the active ester in situ directly from 2-chloropropanoic acid, avoiding the handling of moisture-sensitive and corrosive acid chlorides[2].

Step-by-Step Procedure:

  • In a 50 mL flask, dissolve 2-chloropropanoic acid (5.5 mmol) and 2-fluorobenzylamine (5.0 mmol) in 20 mL of Ethyl Acetate (EtOAc).

  • Add DIPEA (15.0 mmol) and cool the mixture to 0 °C.

  • Add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 7.5 mmol) dropwise over 5 minutes.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the organic mixture directly with water (2 × 15 mL) and brine (15 mL). Causality: T3P byproducts are highly water-soluble, allowing for a seamless one-pot isolation without complex chromatography.

  • Dry over Na₂SO₄ and concentrate to yield the target amide.

Quantitative Data & Optimization

The following table summarizes the optimization parameters and comparative outcomes of both protocols based on standard amidation metrics.

ParameterProtocol A (Acid Chloride)Protocol B (T3P Coupling)
Reagents 2-Chloropropanoyl chloride, TEA2-Chloropropanoic acid, T3P, DIPEA
Solvent Anhydrous DCMEthyl Acetate (EtOAc)
Temperature 0 °C to RT0 °C to RT
Reaction Time 2 hours4 - 6 hours
Yield (Isolated) 88 - 92%82 - 85%
Purity (LC-MS) > 98%> 99%
E-Factor (Waste) Moderate (Halogenated solvent)Low (Green solvent, water-soluble waste)
Scalability Excellent (up to 100g scale)Good (up to 20g scale)

Analytical Validation

To ensure the structural integrity and trustworthiness of the synthesized 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, verify the following analytical signatures:

  • LC-MS (ESI+): The expected exact mass for C₁₀H₁₁ClFNO is 215.05. Confirm the [M+H]⁺ peak at m/z 216.05 and the characteristic chlorine isotope pattern ([M+H+2]⁺ at m/z 218.05 in an approximate 3:1 ratio).

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH: Broad singlet at δ 6.8 - 7.2 ppm.

    • Aromatic protons: Multiplets between δ 7.0 - 7.4 ppm (4H).

    • Benzylic CH₂: Doublet at δ 4.4 - 4.5 ppm (2H), showing coupling with the amide NH.

    • Alpha-CH (Chlorine-bearing): Quartet at δ 4.3 - 4.4 ppm (1H).

    • Methyl CH₃: Doublet at δ 1.7 ppm (3H).

References

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances. URL: [Link]

  • Lu, Z., & Fu, G. C. (2015). Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Caltech Authors. URL: [Link]

  • Ullrich, S., et al. (2022). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry. URL: [Link]

Sources

Recrystallization solvent for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Strategy and Protocol for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Executive Summary & Physicochemical Profiling

2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also referred to as 2-chloro-N-(2-fluorobenzyl)propanamide) is a critical halogenated intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purification of this compound presents a unique thermodynamic challenge due to its structural dichotomy: it possesses a highly polar, hydrogen-bonding amide core flanked by two intensely lipophilic domains (a 2-fluorobenzyl group and an


-chloroethyl group).

Because the


-carbon is chiral, crude synthetic batches typically present as a racemate. Racemic mixtures of lipophilic amides are notoriously prone to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—where the solute separates from the solvent as an amorphous, impurity-trapping liquid rather than forming a pure crystalline lattice[1]. To bypass this metastable liquid boundary and force high-purity nucleation, a highly controlled hybrid cooling and anti-solvent crystallization strategy is required[2].

Causality in Solvent Selection

Amides form robust intermolecular hydrogen-bonding networks that require a solvent with sufficient polarity (hydrogen-bond acceptor/donor capacity) to disrupt the crystal lattice during the initial dissolution phase[3]. However, due to the molecule's heavy halogenation, it remains highly soluble in moderate-polarity solvents even at low temperatures. Relying solely on cooling crystallization in a single solvent often results in unacceptable yield losses.

Conversely, the compound is practically insoluble in non-polar aliphatic hydrocarbons. Therefore, a binary solvent system is mandatory. By pairing a volatile, moderate-polarity solvent with a non-polar anti-solvent, we can precisely engineer the supersaturation curve[2].

Table 1: Evaluation of Binary Solvent Systems for Halogenated Benzylamides

Solvent (Solubilizer)Anti-Solvent (Precipitator)Ratio (v/v)Causality & Thermodynamic OutcomeRisk of LLPS (Oiling Out)
EthanolWater1:1 to 1:2Water forces rapid hydrophobic collapse; high risk of trapping organic impurities in the lattice.High
IsopropanolHeptane1:2 to 1:3Good yield, but Isopropanol's higher boiling point complicates the vacuum drying phase.Moderate
Ethyl Acetate Heptane 1:3 to 1:4 Optimal. EtOAc efficiently breaks amide H-bonds; Heptane provides controlled supersaturation.Low (with controlled cooling)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the system remains on the correct thermodynamic trajectory.

Phase I: Solvation and Clarification
  • Reactor Preparation: Transfer the crude 2-chloro-N-[(2-fluorophenyl)methyl]propanamide to a jacketed crystallizer equipped with an overhead PTFE stirrer.

  • Primary Dissolution: Add Ethyl Acetate at a ratio of 2.5 mL per gram of crude solid. Heat the suspension to 65–70 °C under continuous agitation (200 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. Any persistent turbidity indicates the presence of insoluble inorganic salts or cross-linked polymeric byproducts.

  • Impurity Purge: Pass the hot solution through a pre-warmed Buchner funnel (or an in-line 0.45 µm PTFE filter) to remove particulates.

    • Causality: The filtration apparatus must be pre-warmed to prevent premature, uncontrolled nucleation in the funnel stem, which would cause blockages and yield loss.

Phase II: Anti-Solvent Titration
  • Establishing Supersaturation: Return the clarified filtrate to the reactor and maintain the internal temperature at 65 °C.

  • Titration: Begin the dropwise addition of Heptane at a rate of 0.5 mL/min/g.

  • Cloud Point Detection: Continue addition until a faint, persistent opalescence (cloud point) is observed throughout the bulk fluid.

    • Self-Validation Check: This visual cue confirms the system has reached the exact boundary of the metastable zone.

  • Zone Correction: Immediately add 2–3 drops of hot EtOAc to just clear the solution.

    • Causality: This pulls the system slightly back into the undersaturated region, preventing a premature "crash-out" that would trap impurities.

Phase III: Controlled Nucleation and Growth
  • Primary Cooling: Initiate a linear cooling ramp from 65 °C to 50 °C.

  • Seeding (Optional but Recommended): At 50 °C, introduce 0.5 wt% of pure 2-chloro-N-[(2-fluorophenyl)methyl]propanamide seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, directing the system's energy strictly toward crystal growth and completely eliminating the risk of oiling out[3].

  • Secondary Cooling: Continue cooling from 50 °C down to 5 °C.

Table 2: Optimized Cooling Ramp Parameters

PhaseTemp Range (°C)Cooling Rate (°C/min)Agitation (rpm)Objective
Initial Approach65 to 500.2200Approach the metastable limit safely without inducing LLPS.
Seeding & Hold50 (Hold 30 min)0.0150Allow seed crystals to anneal and induce secondary nucleation.
Growth Phase50 to 50.1150Maximize crystal size and purity via slow lattice assembly.
Phase IV: Isolation and Desiccation
  • Filtration: Isolate the resultant white crystalline slurry via vacuum filtration.

  • Washing: Wash the filter cake with 1 volume of ice-cold Heptane (0–5 °C).

    • Causality: Cold heptane displaces the residual EtOAc mother liquor, purging highly soluble impurities without dissolving the target API intermediate.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours.

    • Self-Validation Check: Perform HPLC analysis on the mother liquor. A target concentration of <5 mg/mL indicates a highly successful thermodynamic recovery.

Workflow Visualization

G N1 Crude 2-chloro-N-[(2-fluorophenyl)methyl]propanamide N2 Hot Dissolution (Ethyl Acetate, 65-70°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Anti-Solvent Addition (Dropwise Heptane to Cloud Point) N3->N4 N5 Controlled Cooling (0.1-0.2 °C/min to 5°C) N4->N5 N6 Nucleation & Crystal Growth (Bypass LLPS) N5->N6 N7 Vacuum Filtration & Cold Heptane Wash N6->N7 N8 Vacuum Drying (40°C, 24h) -> Pure Intermediate N7->N8

Recrystallization workflow for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide.

References

  • Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: How to Maximize Amide Crystal Growth Rate for Commercial Use Source: Patsnap Eureka URL: [Link]

  • Title: Process Design of an Industrial Crystallization Based on Degree of Agglomeration Source: PSE Community URL: [Link]

  • Title: Best Solvent for Crystallization Guangzhou | Top Choices 2026 Source: Maiyam Group URL: [Link]

Sources

Microwave-assisted synthesis of fluorinated benzyl propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Benzyl Propanamides

Executive Summary

This guide details a high-efficiency, green chemistry protocol for the synthesis of


-(4-fluorobenzyl)propanamide  and related analogues using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar reagents, this method achieves direct amidation between carboxylic acids and amines without the need for toxic coupling reagents (e.g., EDC, DCC) or chlorinated solvents.

Key Advantages:

  • Reaction Time: Reduced from 12+ hours (thermal reflux) to <20 minutes.

  • Atom Economy: Water is the only byproduct (in direct condensation methods).

  • Medicinal Relevance: Fluorinated motifs are critical for improving metabolic stability and lipophilicity in drug discovery.[1][2][3]

Scientific Rationale & Mechanism

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of fluorine into benzyl amides is a strategic design choice in drug development. The carbon-fluorine (C-F) bond is metabolically robust, often used to block "soft spots" prone to oxidative metabolism (e.g., cytochrome P450 hydroxylation).[1] Furthermore, the high electronegativity of fluorine modulates the pKa of neighboring amines and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration [1, 2].

Microwave Dielectric Heating Mechanism

Unlike conventional heating, which relies on conduction and convection, microwave irradiation interacts directly with the dipole moment of the molecules (dipolar polarization) and ionic conduction.

  • Propionic Acid: Acts as both reagent and solvent (in excess), absorbing microwave energy efficiently due to its polarity.

  • Activation Energy: The rapid internal heating ("molecular friction") allows the system to overcome the high activation energy barrier of direct amidation, expelling a molecule of water to form the thermodynamically stable amide bond.

ReactionMechanism Start Reagents (Acid + Amine) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (MW Activation) TS Transition State (Water Elimination) Inter->TS Proton Transfer Product Fluorinated Amide TS->Product - H₂O

Figure 1: Mechanistic pathway of direct amidation accelerated by microwave dielectric heating.

Experimental Protocol

Materials & Equipment
  • Reagents: 4-Fluorobenzylamine (98%), Propionic Acid (99%), Silica Gel (60 Å, if using solid support method).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or Anton Paar Monowave), 2-5 mL microwave vials with crimp caps.

  • Analytics: LC-MS (ESI+),

    
    H NMR (400 MHz), 
    
    
    
    F NMR.
Method A: Neat Direct Amidation (High Atom Economy)

Best for stable substrates and maximizing green chemistry principles.

  • Stoichiometry: In a 5 mL microwave vial, add 4-fluorobenzylamine (1.0 equiv, 2.0 mmol, ~250 mg) and propionic acid (1.2 equiv, 2.4 mmol).

    • Note: A slight excess of acid drives the equilibrium and serves as the reaction medium.

  • Sealing: Crimp the vial immediately.

    • Expert Tip: Ensure the vial is sealed tight; propionic acid has a pungent odor and high vapor pressure at elevated temperatures.

  • Irradiation: Set the microwave reactor to 150 °C for 15 minutes with "High" absorption level settings.

    • Pressure Warning: Expect pressures up to 5-8 bar. Ensure the safety limit is set to 15 bar.

  • Workup:

    • Cool the vial to room temperature (compressed air cooling usually built-in).

    • Dilute the mixture with EtOAc (10 mL).

    • Wash with saturated NaHCO

      
       (2 x 10 mL) to remove excess propionic acid.
      
    • Wash with Brine (10 mL), dry over MgSO

      
      , and concentrate.
      
Method B: Silica-Supported Synthesis (Catalytic)

Best for cleaner profiles if the neat reaction yields tarry byproducts.

  • Preparation: Mix 4-fluorobenzylamine (2.0 mmol) and propionic acid (2.0 mmol) in a small beaker.

  • Adsorption: Add Silica Gel (500 mg) to the mixture and stir until a free-flowing powder is obtained.

  • Irradiation: Transfer the powder to a microwave vial. Irradiate at 140 °C for 10 minutes (solvent-free).

  • Extraction: Add EtOAc to the vial, vortex thoroughly to desorb the product, filter off the silica, and concentrate the filtrate [3].

Workflow Visualization

Workflow Step1 1. Weigh Reagents (1.0 eq Amine : 1.2 eq Acid) Step2 2. Seal Vial (Crimp Cap) Step1->Step2 Step3 3. MW Irradiation 150°C, 15 min, High Abs. Step2->Step3 Step4 4. Workup Dilute EtOAc -> Wash NaHCO₃ Step3->Step4 Step5 5. Analysis LC-MS & NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of N-(4-fluorobenzyl)propanamide.

Results & Validation

Comparative Efficiency Data

The following table contrasts the microwave protocol against traditional thermal reflux (toluene, Dean-Stark trap).

ParameterThermal RefluxMW Protocol (Method A)Improvement Factor
Temperature 110 °C (Reflux)150 °C (Sealed)+40 °C
Time 12 - 18 Hours15 Minutes48x Faster
Yield 72%91%+19%
Solvent Waste High (Toluene)None / Minimal (Extraction)Green
Analytical Expectations
  • LC-MS: Look for

    
     peak at 182.2 m/z .
    
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       1.15 (t, 3H, CH
      
      
      
      )
    • 
       2.25 (q, 2H, CH
      
      
      
      -CO)
    • 
       4.40 (d, 2H, Benzyl-CH
      
      
      
      )
    • 
       5.80 (br s, 1H, NH)
      
    • 
       7.00–7.30 (m, 4H, Aromatic).
      
  • 
    F NMR:  Distinct singlet around 
    
    
    
    -115 ppm (relative to CFCl
    
    
    ).

Troubleshooting & Expert Insights

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Water buildup inhibits the equilibrium.

    • Solution: Add 100 mg of molecular sieves (4 Å) inside the microwave vial to scavenge water in situ.

  • Issue: Vial Failure (Explosion).

    • Cause: Decomposition of unstable impurities or excessive acid volume.

    • Solution: Do not fill vials >60% volume. Use a "pre-stir" step of 30 seconds before heating to ensure homogeneity.

  • Issue: Substrate Volatility.

    • Insight: Benzylamines can be volatile. If using lower boiling amines, ensure the vessel is rated for 20 bar and use the "Dynamic Field Tuning" option on your reactor to prevent power spikes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zare, A., et al. (2009).[4] A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide

[1]

Case ID: #SYN-2CL-FP Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 2-chloro-N-(2-fluorobenzyl)propanamide via the acylation of 2-fluorobenzylamine with 2-chloropropanoyl chloride . While this appears to be a standard amide coupling, the presence of the



1

This guide replaces generic "textbook" methods with a field-validated protocol designed to suppress these specific side reactions.

Module 1: The "Golden Route" Protocol

Objective: Maximize conversion while suppressing the formation of the acrylamide (elimination product) and the amino-amide dimer (

1
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Fluorobenzylamine Nucleophile1.0Limiting reagent.[1] Must be dry.
2-Chloropropanoyl chloride Electrophile1.1 - 1.2Excess accounts for slight hydrolysis.[1] Freshly distilled recommended.
Triethylamine (TEA) HCl Scavenger1.2 - 1.5Must be dry. DIPEA is a valid alternative.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Toluene is a viable non-chlorinated alternative.
Step-by-Step Methodology

1. System Preparation (Critical):

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with

    
     or Argon. Moisture is the primary yield killer  as it hydrolyzes the acid chloride to 2-chloropropionic acid, which will not react without a coupling agent.[1]
    

2. Nucleophile Solubilization:

  • Charge the RBF with 2-fluorobenzylamine (1.0 equiv) and TEA (1.2 equiv).[1]

  • Add anhydrous DCM to reach a concentration of ~0.2 M.

  • Cool the mixture to -10°C to 0°C using an ice/salt bath.

    • Why? Low temperature is kinetically required to favor Acylation (Fast) over

      
       displacement of the 
      
      
      -Cl (Slow).[1]

3. Electrophile Addition:

  • Dilute 2-chloropropanoyl chloride (1.1 equiv) in a small volume of DCM (10-20% of total solvent volume) in the addition funnel.[1]

  • Dropwise Addition: Add the acid chloride solution over 30–60 minutes.

    • Control: Monitor internal temperature; do not allow it to exceed 5°C. Rapid addition causes localized heating, promoting elimination to the acrylamide impurity.

4. Reaction Maintenance:

  • Allow the reaction to warm to Room Temperature (RT) naturally over 2–4 hours.

  • TLC Monitoring: Check consumption of the amine.

    • Mobile Phase: Hexane:EtOAc (7:3 or 8:2). The product will be less polar than the amine but more polar than the acid chloride.

5. Workup (The "Washer" Phase):

  • Quench with cold water.

  • Wash 1 (Acidic): 1M HCl (remove unreacted amine and TEA). Keep this brief to avoid hydrolyzing the amide.

  • Wash 2 (Basic): Saturated

    
     (remove 2-chloropropionic acid byproduct).
    
  • Wash 3 (Neutral): Brine.[2]

  • Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    .

Module 2: Visual Workflows

Figure 1: Reaction Logic & Process Flow

This diagram illustrates the critical path and decision points during the synthesis.[3]

ReactionWorkflowStartStart: Dry RBF + N2 PurgeSolubilizeDissolve Amine + TEAin DCM (-10°C)Start->SolubilizeAdditionDropwise Addition of2-Chloropropanoyl ChlorideSolubilize->AdditionMaintain < 0°CWarmWarm to RT(2-4 Hours)Addition->WarmCheckTLC Check:Amine Consumed?Warm->CheckCheck->WarmNo (Wait)WorkupWorkup:1. 1M HCl (Remove Amine)2. NaHCO3 (Remove Acid)3. BrineCheck->WorkupYesIsolateDry (Na2SO4) & ConcentrateTarget: 2-chloro-N-(2-fluorobenzyl)propanamideWorkup->Isolate

Caption: Optimized workflow for minimizing side reactions during acylation.

Module 3: Troubleshooting Matrix (Diagnostic Guide)

Issue 1: Low Yield (<50%)

  • Symptom: Large amount of starting amine remaining, or recovery of 2-chloropropionic acid in the bicarbonate wash.

  • Root Cause: Hydrolysis of the acid chloride before reaction.

  • Fix:

    • Check solvent dryness (DCM absorbs water).

    • Check the quality of 2-chloropropanoyl chloride.[1] If it is cloudy or has a precipitate, distill it or add 1.5 equiv.

    • Alternative: Generate the acid chloride in situ from 2-chloropropionic acid using Thionyl Chloride (

      
      ) and catalytic DMF, then distill excess 
      
      
      before adding the amine.

Issue 2: "Double Spot" on TLC (Impurity Formation)

  • Symptom: A spot running slightly lower (more polar) than the product or very high (non-polar).

  • Root Cause A (Dimerization): The product contains an alkyl chloride. Excess amine can attack this position (

    
    ), linking two amine units.
    
    • Fix: Ensure strict 1:1 stoichiometry or slight excess of acid chloride, not amine. Keep temperature low.

  • Root Cause B (Elimination): Formation of the acrylamide derivative (2-propenamide) due to loss of HCl.

    • Fix: This happens if the reaction heats up or if a strong base is used.[] Stick to TEA or DIPEA; avoid inorganic bases like NaOH (Schotten-Baumann conditions) unless temperature is strictly controlled at

      
      .[1]
      
Figure 2: Impurity Pathways

Understanding where the yield goes is crucial for optimization.

ImpurityPathwaysReactantsReactants:Amine + Acid ChlorideTargetTarget Product:alpha-Chloro AmideReactants->TargetLow Temp, DryImpurity1Impurity A (Hydrolysis):2-Chloropropionic AcidReactants->Impurity1Moisture PresentImpurity2Impurity B (Elimination):Acrylamide DerivativeTarget->Impurity2Heat / Strong BaseImpurity3Impurity C (Dimer):Amino-AmideTarget->Impurity3Excess Amine / Heat

Caption: Competing reaction pathways. Impurities B and C are irreversible yield losses.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Yes, but with caution. While 2-fluorobenzylamine reacts faster with the acid chloride than water does, the hydrolysis rate of 2-chloropropanoyl chloride is significant.[1] If you must use aqueous conditions, use a large excess of acid chloride (1.5–2.0 equiv) and keep the temperature strictly at

Q: My product is an oil that won't crystallize. How do I purify it? A: These amides are often low-melting solids or oils.[1]

  • Trituration: Try triturating with cold pentane or hexane/ether (10:1).

  • Column: Silica gel chromatography is effective. Use a gradient of Hexane

    
     20% EtOAc/Hexane. The halogenated product is distinct from the polar amine.
    

Q: I need the enantiopure (S)-isomer. Will this protocol work? A: This is risky. The


1racemization
  • Modification for Chiral Synthesis: Use a weaker base (like N-methylmorpholine) or ensure the reaction time is short and temperature never exceeds

    
    .[1] Alternatively, synthesize via coupling of (S)-2-chloropropionic acid using DCC/HOBt, which is milder than the acid chloride route [2].[1]
    

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to 2-Chloropropionyl Chloride. Retrieved from

  • Master Organic Chemistry. (2018). Synthesis of Amides via Nucleophilic Acyl Substitution. Retrieved from

  • National Institutes of Health (NIH). (2024). Asymmetric Synthesis of

    
    -Chloroamides. Retrieved from 
    
  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Demonstrating Elimination Risks). Retrieved from

Technical Support Center: Troubleshooting Hydrolysis of 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we understand that handling electrophilic intermediates and covalent modifiers requires rigorous environmental control.

This guide provides a deep-dive into the stability profile of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide , an α-chloroamide. Due to its structural features, this compound is highly susceptible to hydrolytic degradation. Below, we dissect the mechanistic causality of its instability and provide field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. 2-chloro-N-[(2-fluorophenyl)methyl]propanamide possesses two distinct sites prone to nucleophilic attack:

  • The α-Chloro Carbon (C2): The primary decomposition pathway for this class of compounds involves the reactive α-chloro moiety[1]. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, rendering the C2 carbon highly electrophilic. Under neutral to basic aqueous conditions, water or hydroxide ions rapidly displace the chloride leaving group via an SN2 mechanism, yielding the corresponding α-hydroxy amide[2].

  • The Amide Carbonyl (C1): While sterically protected by the (2-fluorophenyl)methyl group, the amide bond can undergo base-mediated or acid-mediated cleavage under harsh pH conditions or elevated temperatures[3].

HydrolysisMechanisms A 2-chloro-N-[(2-fluorophenyl) methyl]propanamide B Pathway A: SN2 Displacement (Nucleophilic Attack on C2) A->B H2O / OH- (Neutral to Basic pH) C Pathway B: Amide Cleavage (Attack on Carbonyl C1) A->C Strong Acid/Base + Heat D 2-hydroxy-N-[(2-fluorophenyl) methyl]propanamide (Mass Shift: -18.5 Da) B->D E 2-chloropropanoic acid + 2-fluorobenzylamine C->E

Fig 1. Primary hydrolytic degradation pathways of the α-chloroamide.

Quantitative Stability Profile

Temperature, pH, and solvent choice are the critical variables dictating the half-life (


) of this compound. The table below summarizes the expected stability across various experimental conditions, allowing you to establish safe handling windows.
ConditionpHTemp (°C)Co-solventEstimated Half-Life (

)
Primary Degradant
Anhydrous DMSO N/A-20None> 12 monthsNone
Aqueous Buffer (MES) 6.041% DMSO> 72 hoursα-hydroxy amide
Aqueous Buffer (PBS) 7.4371% DMSO< 4 hoursα-hydroxy amide
Basic Solution (NaOH) 13.025None< 10 minutesα-hydroxy amide & Cleavage products

Self-Validating Experimental Protocols

To guarantee scientific integrity, your handling procedures must act as a self-validating system. The following protocol minimizes water exposure and ensures that any degradation is caught before the compound is introduced into critical biological or chemical assays.

Protocol: Anhydrous Preparation and "Just-in-Time" Assay Dilution

Phase 1: Stock Preparation (Strictly Anhydrous)

  • Desiccation: Before opening the vendor vial, equilibrate the solid compound to room temperature (20-25°C) inside a desiccator for at least 60 minutes. Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture, initiating SN2 hydrolysis.

  • Solvent Validation: Utilize 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) stored over activated 3Å molecular sieves.

  • Reconstitution: Dissolve the solid to create a 10 mM to 50 mM master stock. Vortex gently until visually clear.

  • Aliquoting: Dispense the master stock into low-bind microcentrifuge tubes. Purge the headspace of each tube with dry Argon or Nitrogen gas before capping.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer.

Phase 2: Assay Implementation 6. Buffer Optimization: Prepare your aqueous assay buffer. Adjust the pH to 6.0–6.5 if your biological target permits. Avoid primary amine buffers (e.g., Tris) which can act as nucleophiles. 7. Just-in-Time Dilution: Thaw a single DMSO aliquot immediately before use. Dilute the stock into the pre-chilled (4°C) aqueous buffer strictly within 15 minutes of initiating the experiment. Discard any unused diluted solution.

ProtocolWorkflow step1 1. Desiccation Equilibrate to RT step2 2. Reconstitution Anhydrous DMSO step1->step2 step3 3. Aliquoting Argon Purge step2->step3 step4 4. Storage -20°C to -80°C step3->step4 step5 5. Assay Prep Just-in-Time Dilution step4->step5

Fig 2. Self-validating anhydrous workflow for reagent preparation and storage.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis of the stock solution shows a major impurity with a mass reduction of ~18.5 Da. What happened? A1: This is the classic isotopic and mass signature of SN2 hydrolysis at the α-chloro position. The chlorine atom (nominal mass 35.5 Da) has been displaced by a hydroxyl group from water (nominal mass 17 Da), resulting in a net loss of 18.5 Da and the disappearance of the characteristic 3:1


Cl/

Cl isotope pattern. This indicates your DMSO has absorbed atmospheric moisture. Discard the stock and use fresh, anhydrous solvent.

Q2: Can I use Tris or Carbonate buffers to adjust the pH of my formulation? A2: Absolutely not. Primary amines in Tris buffer can act as direct nucleophiles, attacking the electrophilic α-chloroamide[2]. Furthermore, carbonate buffers typically operate at a pH > 9.0, which will rapidly accelerate both hydroxide-mediated SN2 displacement and base-mediated amide cleavage[3]. We strongly recommend using non-nucleophilic buffers like HEPES, MES, or MOPS adjusted to a slightly acidic or neutral pH (6.0–7.0).

Q3: I need to dry the synthesized compound after a purification step. Can I use an oven? A3: You must exercise extreme caution. The α-chloro amide is generally stable up to its melting point, but drying at elevated temperatures (above 50°C) in the presence of even trace amounts of residual base or water will induce rapid hydrolysis or intermolecular polymerization[1]. We recommend drying at 30–40°C under high vacuum to preserve structural integrity.

References

  • Semantic Scholar. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Semantic Scholar Research Corpus. Available at:[Link]

  • National Institutes of Health (NIH). "Deglycase-activity oriented screening to identify DJ-1 inhibitors." PubMed Central (PMC). Available at:[Link]

Sources

Removing unreacted 2-fluorobenzylamine from amide product

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Removal of Unreacted 2-Fluorobenzylamine

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impurity affects downstream biological assays)

Executive Summary

You are encountering difficulty removing excess 2-fluorobenzylamine (CAS: 89-99-6) from an amide coupling product. Unlike volatile amines, 2-fluorobenzylamine has a high boiling point (~175°C), rendering rotary evaporation ineffective. Furthermore, the electron-withdrawing fluorine atom slightly reduces the basicity (pKa ~8.8) compared to benzylamine, while increasing lipophilicity, which can complicate aqueous extractions if the pH is not strictly controlled.

This guide details three scientifically grounded protocols to remove this impurity, ranked by efficiency and throughput.

Method 1: The Standard Work-up (Liquid-Liquid Extraction)

Best For: Standard stable amides, large-scale batches (>1g). Mechanism: Exploiting the basicity of the primary amine to form a water-soluble ammonium salt.

While standard, this method often fails with fluorinated amines if the aqueous phase pH is not sufficiently low. The fluorine substituent makes the amine less basic; therefore, a stronger driving force (lower pH) is required to fully protonate it compared to non-substituted benzylamine.

Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as it allows for better phase separation with acidic aqueous layers.

  • Acid Wash (Crucial Step):

    • Option A (Robust): Wash with 1M HCl (3 x volume of organic layer).

    • Option B (Acid-Sensitive Amides): If your product contains acid-labile protecting groups (e.g., Boc, acetals), use 10% w/v Citric Acid or 0.5M NaHSO₄ .

    • Technical Note: Ensure the aqueous layer pH is < 3. At pH 3, the ratio of protonated (water-soluble) to unprotonated 2-fluorobenzylamine is >100,000:1.

  • Phase Cut: Separate the layers. The amine is trapped in the aqueous layer as the hydrochloride or citrate salt.

  • Polishing: Wash the organic layer once with Brine to remove residual water/acid, dry over MgSO₄, and concentrate.

Visualization: Extraction Logic

ExtractionLogic Start Crude Mixture (Amide + 2-Fluorobenzylamine) Solvent Dissolve in EtOAc Start->Solvent AcidWash Add 1M HCl or 10% Citric Acid (Target pH < 3) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Neutral Amide) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Amine-H+ Salt) PhaseSep->AqLayer Bottom Layer (Discard) Process Dry (MgSO4) & Concentrate OrgLayer->Process Final Pure Amide Process->Final

Caption: Logical flow for thermodynamic separation of amine impurities via pH manipulation.

Method 2: Scavenger Resins (Solid Phase Extraction)

Best For: High-throughput libraries, small scales (<500mg), or acid-sensitive products where aqueous work-up is avoided. Mechanism: Chemoselective covalent capture.

The most effective resin for primary amines is Polystyrene-Isocyanate (PS-NCO) . The resin acts as an electrophile, reacting with the nucleophilic amine to form an insoluble urea derivative.

Why this works for 2-Fluorobenzylamine

Despite the inductive effect of the fluorine, the primary amine remains sufficiently nucleophilic to attack the isocyanate. This method is superior because it requires no work-up , just filtration.

Protocol
  • Stoichiometry: Calculate the excess amine remaining (or assume 100% of starting amine remains). Use 2–3 equivalents of PS-Isocyanate resin relative to the amine.

  • Solvent: Dissolve crude in DCM or THF .

    • Critical: The resin must swell to expose active sites.[1] Do not use Methanol or Water.

  • Incubation: Add resin and shake gently at room temperature for 2–4 hours .

    • Tip: 2-fluorobenzylamine reacts slower than benzylamine due to steric/electronic factors; allow extra time.

  • Filtration: Filter through a fritted syringe or funnel. Rinse resin with DCM.

  • Result: The filtrate contains your pure amide. The amine is covalently bound to the beads.

Visualization: Scavenger Workflow

ScavengerFlow Input Crude Solution (Amide + Amine) Resin Add PS-Isocyanate (Electrophilic Beads) Input->Resin Reaction Shake 4 Hours (Formation of Urea Linkage) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound Amine) Filter->Waste Retentate Product Filtrate (Pure Amide) Filter->Product Eluate

Caption: Covalent capture workflow using electrophilic scavenger resins.

Method 3: Chromatography Troubleshooting

Best For: Difficult separations where extraction failed. Issue: 2-fluorobenzylamine "streaks" or "tails" on silica gel because it interacts with acidic silanol groups (


), often co-eluting with the amide.
The Fix: Mobile Phase Modifiers

You must neutralize the silica surface or the amine.

StrategyProtocolWhy it works
Standard Silica Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc eluent.The TEA/NH₃ saturates the acidic silanol sites, allowing the 2-fluorobenzylamine to elute as a sharp band (usually very polar).
Amino-Silica Use KP-NH (Amine-functionalized) cartridges.[2]The stationary phase is already basic. No modifier needed. The amine impurity will elute very quickly (solvent front), while the amide is retained.
Reverse Phase Use C18 with 0.1% Formic Acid .Protonates the amine, making it extremely polar. It will elute in the void volume (dead time), separating it from the lipophilic amide.
Comparison of Methods
FeatureAcid Extraction (Method 1)Scavenger Resin (Method 2)Chromatography (Method 3)
Cost LowHighMedium
Speed Fast (<30 mins)Slow (2-4 hours)Slow (requires setup)
Scalability Excellent (kg scale)Poor (g scale)Medium
Selectivity pH dependentChemoselectivePolarity dependent
2-Fluoro Specifics Requires pH < 3Requires swelling solventRequires TEA modifier
FAQ: Troubleshooting Specifics

Q: I used 1M HCl, but I still see the amine in my NMR (Triplet at ~6.9-7.5 ppm region). Why? A: You likely formed an emulsion or the layers didn't mix well enough. 2-fluorobenzylamine is an oil. If it wasn't fully dissolved in the organic layer before acid addition, it might have formed a "pocket" protected from the acid. Ensure vigorous shaking. Alternatively, your amide might be acting as a surfactant. Try adding brine to break the emulsion.

Q: Can I use a cation exchange resin (SCX-2) instead of isocyanate? A: Yes. SCX-2 (sulfonic acid) works by "Catch and Release" logic. You load the mixture; the amine sticks to the acid resin.[3] You wash the amide through with MeOH.[3] This is often faster than Isocyanate resin but requires the amide to be completely non-basic.

Q: Does the fluorine atom affect the stability of the amide? A: generally, no. However, the 2-fluoro group creates a steric "ortho effect." If you are trying to form the amide and it's stalling, the steric hindrance of the fluorine is likely the cause, leading to excess unreacted amine. Ensure you drive the reaction with a strong coupling agent (e.g., HATU) to minimize the leftover amine in the first place.

References
  • Biotage. (2023). Strategies for the Removal of Amines from Reaction Mixtures using Isocyanate Resins. Biotage Technical Notes. [Link]

  • Common Organic Chemistry. (2022). Amide Bond Formation and Workup Strategies. [Link]

  • Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. Polymer-Supported Scavengers.[1][4] [Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-N-(2-fluorobenzyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields and complex impurity profiles during the synthesis of α-halo amides.

The synthesis of 2-chloro-N-(2-fluorobenzyl)propanamide—typically achieved by coupling 2-fluorobenzylamine with 2-chloropropionyl chloride—is deceptively complex. The presence of an electron-withdrawing halogen adjacent to the carbonyl highly activates the α-proton, making the system exceptionally vulnerable to competing side reactions. This guide provides a mechanistic breakdown of these failures and self-validating protocols to ensure high-purity synthesis.

Mechanistic Pathway Analysis

To troubleshoot low purity, we must first understand the competing chemical pathways in your reaction vessel. The desired amidation is constantly competing with elimination, substitution, and hydrolysis.

ReactionPathways SM Reactants 2-fluorobenzylamine + 2-chloropropionyl chloride Desired Desired Amidation 2-chloro-N-(2-fluorobenzyl)propanamide SM->Desired T < 0°C, Weak Base (e.g., NMM) Elim Elimination (E2) N-(2-fluorobenzyl)acrylamide SM->Elim Strong Base (Et3N) High Temp Subst Substitution (SN2) 2-((2-fluorobenzyl)amino)- N-(2-fluorobenzyl)propanamide SM->Subst Excess Amine Nucleophile Hydro Hydrolysis 2-chloropropanoic acid SM->Hydro H2O Ingress

Figure 1: Competing reaction pathways in 2-chloro-N-(2-fluorobenzyl)propanamide synthesis.

Quantitative Diagnostic Matrix

Before altering your protocol, analyze your crude mixture using LC-MS and


H NMR. Match your quantitative data against this diagnostic matrix to identify the exact mechanistic failure.
Observed ImpurityAnalytical Signature (LC-MS /

H NMR)
Mechanistic CauseCorrective Action
Acrylamide Derivative [M+H]

180.1
Vinylic protons (

5.5–6.5 ppm)
Base-catalyzed E2 elimination of HCl due to high α-proton acidity.Switch to a weaker base (NMM). Maintain internal Temp < 0 °C.
SN2 Dimer [M+H]

305.1
Complex multiplet at α-carbon
Excess amine acting as a nucleophile, displacing the α-chloro group.Enforce strict 1:1 stoichiometry. Utilize inverse addition.
2-Chloropropanoic Acid [M-H]

107.0
Broad -OH peak (

~11.0 ppm)
Hydrolysis of 2-chloropropionyl chloride by ambient moisture.Use strictly anhydrous solvents. Purge system with Argon.

Troubleshooting FAQs

Q: My LC-MS shows a major peak at m/z 180 instead of the desired 216. What happened? A: You are observing the elimination product, N-(2-fluorobenzyl)acrylamide. Causality: The α-proton of 2-chloropropionyl chloride is highly activated. Common organic bases like Triethylamine (Et


N) or Diisopropylethylamine (DIPEA) are overly basic for this substrate and promote an E2 elimination pathway.
Solution: Substitute Et

N with a milder base such as N-methylmorpholine (NMM), or utilize a biphasic Schotten-Baumann system (aqueous Na

CO

/ DCM) to buffer the pH while neutralizing the HCl byproduct.

Q: I am getting a heavy impurity at m/z 305. How do I suppress this? A: This is the SN2 substitution byproduct. Causality: 2-fluorobenzylamine is a potent nucleophile. In standard dropwise additions (adding acid chloride to the amine), the amine is initially in massive stoichiometric excess. This high local concentration allows the unreacted amine to attack the α-carbon of the newly formed amide, displacing the chloride. Solution: You must invert the addition sequence (see Protocol A). By adding the amine slowly to the acid chloride, the acylating agent remains in excess, kinetically favoring amidation over SN2 substitution.

Q: Acid chlorides are too moisture-sensitive for my lab setup. Is there an alternative route? A: Yes. You can bypass the acid chloride entirely by coupling 2-chloropropanoic acid directly with 2-fluorobenzylamine using a peptide coupling reagent. Recent process chemistry optimizations for similar α-chloro anesthetic precursors (such as prilocaine) have demonstrated that using HATU at mild temperatures completely eliminates the need for harsh chlorinating agents like thionyl chloride[1],[2]. This prevents both massive hydrolysis and base-catalyzed elimination.

Validated Experimental Protocols

Depending on your available reagents, select one of the following self-validating protocols.

Protocol A: Optimized Acid Chloride Route (Inverse Addition)
  • Objective: Suppress SN2 dimerization and E2 elimination.

  • Mechanism of Action: Inverse addition ensures the electrophile (acid chloride) is always in excess relative to the nucleophile (amine), preventing the amine from attacking the α-chloro group. NMM is utilized because its conjugate acid pKa (~7.4) is high enough to neutralize HCl but too low to efficiently deprotonate the α-carbon.

Step-by-Step Methodology:

  • Electrophile Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-chloropropionyl chloride (1.05 eq, 10.5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Thermal Control: Submerge the flask in an ice/brine bath to achieve an internal temperature of -5 °C.

  • Nucleophile Solution: In a separate dry vial, prepare a solution of 2-fluorobenzylamine (1.0 eq, 10.0 mmol) and N-methylmorpholine (NMM, 1.1 eq, 11.0 mmol) in anhydrous DCM (10 mL).

  • Inverse Addition: Add the amine/base solution dropwise to the acid chloride solution over 30 minutes using a syringe pump.

    • Self-Validation Check: Monitor the internal thermometer. The temperature must not exceed 0 °C during the addition phase. If it does, pause the syringe pump.

  • Completion: Stir for 1 hour at 0 °C, then allow the system to warm to room temperature.

  • Workup: Quench with 1M HCl (20 mL) to protonate and remove any trace unreacted amine and NMM. Wash the organic layer with saturated aqueous NaHCO

    
     (20 mL) and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Mild Peptide Coupling Route (HATU)
  • Objective: Synthesize the amide under neutral/mild conditions to bypass acid chloride instability[1].

  • Mechanism of Action: HATU converts 2-chloropropanoic acid into an active OAt (7-azabenzotriazole) ester. This intermediate is highly reactive toward primary amines but lacks the extreme α-proton acidity of an acid chloride, drastically reducing the thermodynamic drive for elimination.

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloropropanoic acid (1.2 eq, 12.0 mmol) and HATU (1.5 eq, 15.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add DIPEA (2.0 eq, 20.0 mmol) and stir at room temperature for 15 minutes to generate the active ester.

  • Amidation: Add 2-fluorobenzylamine (1.0 eq, 10.0 mmol) in a single portion.

  • Incubation: Stir the reaction at 35 °C for 12–14 hours[1].

    • Self-Validation Check: The reaction mixture should transition from a pale yellow to a deeper amber color, indicating the consumption of the OAt ester.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Wash extensively with 5% aqueous LiCl (3 x 20 mL) to partition the DMF into the aqueous phase. Follow with 1M HCl (20 mL) and brine (20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.

References

1.[1] Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. International Journal of Chemical and Biological Sciences. URL:[Link] 2.[2] Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. ResearchGate. URL:[Link]

Sources

Overcoming solubility issues of fluorinated amides in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Magnetic Resonance Spectroscopy & Structural Elucidation Subject: Overcoming Solubility & Aggregation in Fluorinated Amides

The Core Challenge: The "Fluorine Paradox"

Welcome. If you are here, you are likely staring at an NMR tube containing a cloudy suspension or a spectrum with broad, useless humps.

Fluorinated amides present a unique "double-edged" solubility problem. The amide bond (


) creates strong intermolecular hydrogen bonding networks (lattice energy), while the fluorine substituents often introduce lipophilicity  (the "fluorous" effect) without providing the solvation capacity of standard polar groups.

This guide moves beyond "add more DMSO" and provides a tiered technical escalation strategy to solvate your molecule and resolve your spectrum.

Diagnostic Phase: Insolubility vs. Dynamic Broadening

Before changing solvents, you must distinguish between thermodynamic insolubility (precipitation) and kinetic broadening (rotamers).

The Test: Visually inspect the NMR tube.

  • Case A (Precipitate): Visible solid, cloudiness, or "gel" formation. Action: Requires Solvation Strategy (Section 3).

  • Case B (Clear Solution, Broad Peaks): The liquid is clear, but the NMR signals are broad/missing. This is likely Rotameric Exchange or Micro-Aggregation . Action: Requires Kinetic Strategy (Section 4).

Solvation Strategy: The Solvent Tier List

When CDCl3 fails, most users jump to DMSO-d6. When that fails, they stop. As an expert, you must utilize Hydrogen Bond Disruptors .

Tier 1: The Polar Aprotic Standard
  • Solvents: DMSO-d6, DMF-d7, DMA-d9.

  • Mechanism: High dielectric constant; accepts H-bonds from the amide NH.

  • Limitation: Often fails to break the strong Amide-Amide stacking interactions in fluorinated systems due to the fluorous effect repelling the polar solvent.

Tier 2: The Fluorinated Alcohols (The "Magic" Solvents)
  • Solvents: TFE-d3 (2,2,2-Trifluoroethanol), HFIP-d2 (1,1,1,3,3,3-Hexafluoroisopropanol).

  • Why they work: These are strong Hydrogen Bond Donors (unlike DMSO, which is an acceptor). The electron-withdrawing fluorine atoms make the hydroxyl proton highly acidic (pK_a of HFIP

    
     9.3 vs. 16 for ethanol). They aggressively donate H-bonds to the amide carbonyl, breaking the intermolecular network.
    
  • Usage: Start as a co-solvent (10-20% v/v) in CDCl3 or CD2Cl2.

Tier 3: The "Nuclear" Option (Acidic Disaggregation)
  • Solvent: TFA-d (Trifluoroacetic acid-d).

  • Mechanism: Protonation of the amide carbonyl oxygen. This eliminates H-bonding capability and introduces electrostatic repulsion between molecules.

  • Warning: Can degrade acid-sensitive protecting groups (Boc, Trityl).

Solvent Properties Reference Table
SolventPolarity (

)
H-Bond Donor (

)
H-Bond Acceptor (

)
Cost FactorApplication
CDCl3 4.80.000.00$Baseline
DMSO-d6 46.70.000.76

General Polar
TFE-d3 27.01.510.00

$
H-Bond Breaking
HFIP-d2 16.71.960.00

Critical Aggregates
TFA-d 8.5High0.00

$
Acidic Disruption
Protocol: Variable Temperature (VT) NMR

If your sample is soluble but peaks are broad (Case B), the C-N bond rotation is on the same time scale as the NMR frequency (intermediate exchange). You must push the system into Fast Exchange .

Safety Check:

  • Boiling Point: Ensure target T is

    
     10°C below solvent boiling point.
    
  • Tube Integrity: Use high-quality Pyrex tubes (Class A/Level 507) to prevent warping.

  • Seal: Cap tightly and wrap with Parafilm or use a screw-cap tube to prevent evaporation/concentration changes.

The Workflow:

  • Lock & Shim at 25°C (298 K).

  • Increase T in 10°C increments (e.g., 30°C -> 40°C -> 50°C).

  • Equilibrate: Wait 5–10 minutes at each step for thermal equilibrium.

  • Re-shim: Critical step. Convection currents ruin field homogeneity. You must re-shim at every temperature point.

  • Observe: Watch for "Coalescence" (two peaks merging into one sharp peak).

Recommended Max Temperatures:

  • CDCl3: 50°C

  • DMSO-d6: 100°C (Safe), 120°C (Risk of degradation)

  • Tetrachloroethane-d2: 130°C (Excellent for high-T work)

Protocol: The "TFA Pre-treatment" Method

For samples that form "rocks" or gels that refuse to dissolve even with sonication. This method uses the power of protonation to break the lattice before dilution.

Step-by-Step:

  • Place the dry, insoluble solid in the NMR tube.

  • Add 50–100 µL of neat TFA-d (or non-deuterated TFA if the proton signal ~11 ppm is acceptable).

  • Vortex until the solid fully dissolves (usually instant due to protonation).

  • Dilute slowly with 400–500 µL of CDCl3 or CD2Cl2 .

  • Result: The sample remains in solution because the lattice energy was overcome in the concentrated phase.

  • Note: This will shift your amide signals significantly due to pH effects.

Visual Troubleshooting Guide
Decision Matrix: The Solubility Workflow

SolubilityMatrix Start Start: Fluorinated Amide Sample Visual Visual Inspection Start->Visual Solid Precipitate / Cloudy Visual->Solid Insoluble Clear Clear Solution Visual->Clear Soluble Solvent1 Try DMSO-d6 Solid->Solvent1 Spectrum Run 1H NMR (25°C) Clear->Spectrum Broad Broad / Missing Signals Spectrum->Broad Rotamers/Aggregates Sharp Sharp Signals Spectrum->Sharp Good VT Variable Temp (VT) NMR (Heat to 50-100°C) Broad->VT Solvent1->Spectrum Dissolved Solvent2 Try CDCl3 + 20% TFE/HFIP Solvent1->Solvent2 Still Solid Solvent2->Spectrum Dissolved Solvent3 TFA Pre-treatment Method Solvent2->Solvent3 Still Solid Success Success: Acquire Data Solvent3->Success VT->Success Coalescence

Caption: Logical workflow for selecting solvent systems and experimental parameters based on visual and spectral feedback.

Frequently Asked Questions (FAQ)

Q: I see two sets of signals for my pure compound. Is it impure? A: Likely not. Amides possess partial double bond character (C-N), creating cis and trans rotamers. Fluorine substituents often increase this barrier to rotation.

  • Verification: Run the sample at 80°C. If the peaks merge (coalesce), it is a single pure compound. If they remain distinct, it is an impurity.

Q: Can I use non-deuterated solvents for solubility tests? A: Yes. Use the "No-D" NMR technique (shimming on the 1H fid) or use a coaxial insert (a small tube inside the NMR tube) containing D2O/DMSO-d6 for locking, while your sample is in the outer tube in non-deuterated solvent (e.g., neat HFIP).

Q: Why does my baseline roll (wavy baseline) when using mixed solvents? A: Dielectric inhomogeneity. When mixing CDCl3 and DMSO/TFE, the solvents may not be perfectly mixed, or evaporation creates gradients.

  • Fix: Vortex thoroughly. Ensure the tube is sealed. Use the zg pulse sequence with a longer relaxation delay (d1=5s) to ensure full relaxation.

References
  • Variable Temperature NMR Experiments. Department of Chemistry, University of Oxford. Link

  • A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie International Edition, 2004.[1] Link

  • Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers. MethodsX, 2017. Link

  • The strong Beta-CF3 shielding effect in HFIP and 100 other organic solvents revisited with 17O NMR. Chemistry - A European Journal, 2017. Link

  • Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides. BenchChem. Link

Sources

Technical Support Center: Controlling Exotherms During 2-Chloropropionyl Chloride Addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-chloropropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of reactions involving this highly reactive acyl chloride.[1][2][3][4] The information herein is structured to address specific issues you may encounter, ensuring both the success of your experiment and the safety of your laboratory.

I. Core Principles of Exotherm Control

2-Chloropropionyl chloride is a valuable reagent in organic synthesis, frequently used to introduce the 2-chloropropionyl moiety into various molecules.[1] However, its high reactivity, stemming from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, leads to rapid, highly exothermic reactions with nucleophiles like alcohols and amines.[2][4][5] Uncontrolled, this exotherm can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which can cause solvent boiling, vessel over-pressurization, and potentially, an explosion.[6]

The key to safely and effectively using 2-chloropropionyl chloride lies in understanding and controlling the reaction parameters that influence heat generation and dissipation.

II. Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that may arise during the addition of 2-chloropropionyl chloride, providing probable causes and actionable solutions.

Problem 1: Rapid, Uncontrolled Temperature Spike During Initial Addition
  • Probable Causes:

    • Addition rate is too fast: The most common cause is adding the acyl chloride too quickly, generating heat faster than the cooling system can remove it.

    • Inadequate cooling: The cooling bath may not be at a low enough temperature, or there may be poor heat transfer between the bath and the reaction flask.

    • Concentrated reagents: High concentrations of both the nucleophile and 2-chloropropionyl chloride will lead to a faster reaction rate and greater heat output per unit volume.

    • Highly reactive nucleophile: Amines, for instance, are generally more nucleophilic and react more vigorously with acyl chlorides than alcohols.

  • Solutions & Protocols:

    • Stop the Addition Immediately: If you observe a rapid temperature rise, cease the addition of 2-chloropropionyl chloride.

    • Enhance Cooling: Ensure your cooling bath is at the appropriate temperature (e.g., 0 °C or below) and that the flask is sufficiently immersed.[5]

    • Dilution: If the reaction has not yet run away, consider diluting the reaction mixture with more of the anhydrous solvent to decrease the concentration of reactants and improve heat dissipation.

    • Restart with Slower Addition: Once the temperature is stable and under control, resume the addition at a significantly slower, dropwise rate.[5] A syringe pump is highly recommended for precise and consistent addition.

Problem 2: Delayed Exotherm (Induction Period) Followed by a Sudden Temperature Increase
  • Probable Causes:

    • Low initial temperature: The reaction may have a slight activation energy barrier that is not overcome at the initial, very low temperature, leading to an accumulation of unreacted 2-chloropropionyl chloride. Once the reaction initiates, the built-up reactants react rapidly.

    • Poor mixing: Inadequate stirring can lead to localized concentrations of reactants. When these finally mix, a rapid reaction can occur.

    • Presence of an inhibitor: Trace impurities in the reactants or solvent could be temporarily inhibiting the reaction.

  • Solutions & Protocols:

    • Maintain Vigilant Monitoring: Be aware that an induction period can be a sign of a pending rapid exotherm. Do not increase the addition rate.[6]

    • Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.

    • Controlled Temperature Increase: If you suspect the initial temperature is too low, consider allowing the temperature to rise by a few degrees in a very controlled manner. Be prepared for a potential exotherm.

    • Reagent Purity: Ensure all reagents and solvents are of high purity and are anhydrous. Water can react with 2-chloropropionyl chloride, which can complicate the reaction profile.[1][7]

Problem 3: Localized Fuming or Charring at the Point of Addition
  • Probable Causes:

    • Extremely fast localized reaction: The 2-chloropropionyl chloride is reacting instantaneously at the point of contact with the nucleophile before it can be dispersed into the bulk solution.

    • Inadequate mixing: Similar to the delayed exotherm, poor stirring can cause this issue.

  • Solutions & Protocols:

    • Sub-surface Addition: If possible, use a dropping funnel or syringe needle that extends below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation.

    • Increase Stirring Rate: Ensure the vortex from stirring is sufficient to quickly disperse the added reagent.

    • Dilute the 2-Chloropropionyl Chloride: Instead of adding the neat acyl chloride, consider diluting it in the reaction solvent and adding the solution dropwise.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for adding 2-chloropropionyl chloride?

For most reactions with nucleophiles like alcohols or amines, it is crucial to maintain a low and stable temperature.[6] A starting temperature of 0 °C in an ice-water bath is a common and safe practice.[5] For highly reactive substrates, a lower temperature (e.g., -20 °C to -78 °C using a dry ice/acetone bath) may be necessary to ensure adequate control.

Q2: How does the choice of solvent affect exotherm control?

The solvent plays a critical role in managing the reaction exotherm.[8] Key properties to consider are:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase.

  • Boiling Point: A solvent with a higher boiling point provides a larger safety margin before uncontrolled boiling occurs.

  • Viscosity: A less viscous solvent will promote better mixing and heat transfer.

  • Polarity: The polarity of the solvent can influence the reaction rate.[8][9] For instance, polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[8]

Table 1: Properties of Common Solvents for Acylation Reactions

SolventBoiling Point (°C)Heat Capacity (J/g·K)Dielectric ConstantNotes
Dichloromethane (DCM)39.61.159.1Commonly used, good solvent for many organics, relatively low boiling point.
Tetrahydrofuran (THF)661.767.5Can be a good choice, but must be anhydrous as it is miscible with water.
Acetonitrile822.2337.5Higher boiling point and heat capacity, but more polar.
Toluene1111.692.4Higher boiling point provides a good safety margin.

Q3: Is it always necessary to use a base like pyridine or triethylamine?

Yes, for reactions with alcohols or primary/secondary amines, a non-nucleophilic base is essential.[5] The reaction generates hydrogen chloride (HCl) as a byproduct.[2] This HCl can protonate the nucleophile, rendering it unreactive, or catalyze side reactions. A base like pyridine or triethylamine scavenges the HCl, allowing the reaction to proceed to completion.[5]

Q4: How should I properly quench a reaction involving 2-chloropropionyl chloride?

Quenching should be performed cautiously, as unreacted 2-chloropropionyl chloride will react violently with water.[7][10]

  • Ensure the reaction is complete: Monitor the reaction by a suitable method (e.g., TLC, GC, NMR).

  • Cool the reaction mixture: Before quenching, cool the flask back down in an ice bath.

  • Slowly add the quenching agent: Add the quenching agent (e.g., water, saturated aqueous ammonium chloride, or an alcohol) dropwise with vigorous stirring.[10][11] Be prepared for an initial exotherm during the quench.

Q5: What are the key safety precautions when handling 2-chloropropionyl chloride?

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate protective gloves, and a lab coat.[7][12]

  • Ventilation: Use this chemical only in a well-ventilated chemical fume hood.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Wash thoroughly after handling.[12] It is corrosive and can cause severe burns.[7][14]

  • Storage: Store in a cool, dry place away from sources of ignition and moisture.[7][12] Keep the container tightly closed.[15]

  • Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[12] Do not use combustible materials.

IV. Experimental Protocols and Visualizations

Protocol: General Procedure for the Safe Addition of 2-Chloropropionyl Chloride to an Alcohol
  • Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add the alcohol (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).[5]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[5]

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq) to the solution and stir for 5 minutes.[5]

  • Slow Addition: Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-60 minutes, carefully monitoring the internal temperature to ensure it remains at or near 0 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.[5]

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.[10]

Diagrams

Exotherm_Troubleshooting start Exotherm Control Issue Observed q1 Is temperature rising uncontrollably? start->q1 a1_yes Stop Addition Immediately! q1->a1_yes Yes a1_no Is there a delay then a spike? q1->a1_no No q3 Is cooling sufficient? a1_yes->q3 q2 Is mixing adequate? a1_no->q2 a2_yes Consider sub-surface addition or dilution of acyl chloride. q2->a2_yes Yes a2_no Increase stir rate. Ensure proper vortex. q2->a2_no No a3_yes Reduce addition rate. Consider diluting reagents. a2_yes->a3_yes q3->a3_yes Yes a3_no Check bath temperature and flask immersion. q3->a3_no No

Caption: Troubleshooting decision tree for exothermic events.

Safe_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup_glassware charge_nucleophile Charge Nucleophile, Solvent, & Base setup_glassware->charge_nucleophile cool Cool to 0°C (or lower) charge_nucleophile->cool add_acyl_chloride Slow, Dropwise Addition of 2-Chloropropionyl Chloride cool->add_acyl_chloride monitor_temp Continuously Monitor Temperature add_acyl_chloride->monitor_temp warm_rt Allow to Warm to Room Temperature add_acyl_chloride->warm_rt quench Cautious Quenching at 0°C warm_rt->quench extract Extraction & Purification quench->extract

Caption: Workflow for the safe addition of 2-chloropropionyl chloride.

V. References

  • Benchchem. (n.d.). Application Notes: Synthesis of 2-Chloropropionate Esters from 2-Chloropropionyl Chloride and Alcohols. Retrieved from

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from

  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Acyl Substitution with 4-Bromofuran-2-carbonyl chloride. Retrieved from

  • Chemstock. (n.d.). 2-CHLOROPROPIONYL CHLORIDE. Retrieved from

  • Material Safety Data Sheet (MSDS). (n.d.). 2-Chloropropionyl Chloride. Retrieved from

  • ChemicalBook. (2026, January 17). 2-Chloropropionyl chloride - Safety Data Sheet. Retrieved from

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from

  • Wikipedia. (n.d.). Solvent effects. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Retrieved from

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from

  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from

Sources

Technical Support Center: Purification of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide by column chromatography. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome common purification challenges.

The target molecule, 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, possesses a unique combination of functional groups that can complicate its purification. The amide group provides polarity and the capacity for hydrogen bonding, while the halogenated aromatic ring introduces both polarity and lipophilicity.[1][2] This duality can lead to issues like peak tailing, co-elution with impurities, and even on-column degradation if conditions are not optimized. This guide will address these specific issues head-on.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Question 1: My compound is streaking badly on the TLC plate and I'm getting very broad, tailing peaks from my column. What's happening and how do I fix it?

Expert Analysis & Solution: Peak tailing is a classic issue when purifying amide-containing compounds on standard silica gel.[3] The root cause is often the interaction between the slightly basic amide group and the acidic silanol groups (Si-OH) on the surface of the silica. This creates strong, non-uniform binding, which prevents the compound from eluting in a tight, symmetrical band.

Immediate Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your mobile phase.[4] Triethylamine (TEA) is a common choice. Start by creating a mobile phase with 0.1-0.5% TEA. The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound and allowing for a much sharper elution profile.

  • Increase Mobile Phase Polarity: Sometimes, a mobile phase that is too weak can exacerbate tailing. A small addition of a highly polar solvent, like methanol (1-5%), to your primary solvent system (e.g., ethyl acetate/hexane) can help disrupt the strong interactions with the stationary phase and improve peak shape.

Workflow for Mitigating Peak Tailing

Caption: Troubleshooting workflow for peak tailing issues.

Question 2: My purification yield is extremely low. My NMR of the crude material showed a good conversion, but I'm losing most of my compound on the column. Where is it going?

Expert Analysis & Solution: Significant loss of material on a silica gel column points toward two primary culprits: irreversible binding or on-column decomposition. Halogenated organic compounds, particularly those with activating groups, can sometimes be sensitive to the acidic nature of silica gel.[5][6][7]

Troubleshooting Steps:

  • Assess Compound Stability: First, rule out decomposition. Spot your crude material on a TLC plate, and then spot your pure compound next to it. Add a tiny speck of silica gel directly onto the spot of your pure compound. Develop the plate as usual. If you see new spots appearing from the silica-treated lane that aren't in the pure lane, your compound is likely degrading on the stationary phase.

  • Use Deactivated Silica: If degradation is confirmed, switch to a less acidic stationary phase. You can use commercially available deactivated silica or prepare it yourself by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.[8]

  • Consider an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for acid-sensitive compounds. You will need to re-optimize your solvent system, as the polarity of alumina differs from silica.

  • Check for Irreversible Binding: If no degradation is observed, your compound may be binding too strongly. This can happen if your starting mobile phase is not polar enough. Ensure you are starting with a solvent system that provides an Rf value of ~0.2-0.3 for your target compound.[8]

Question 3: I can't separate my product from a closely-running impurity. My TLC shows two spots that are almost on top of each other. What are my options?

Expert Analysis & Solution: Separating compounds with very similar polarities is a common challenge that requires fine-tuning your chromatographic conditions to enhance selectivity.

Strategies for Improving Resolution:

  • Optimize the Solvent System: Do not rely solely on the standard ethyl acetate/hexane system. Experiment with different solvent combinations that offer alternative selectivities. For instance, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of a third solvent like ether or acetone can alter the specific interactions between your compounds and the stationary phase, potentially increasing the separation.

  • Employ Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the polarity over the course of the separation.[3] This keeps the early-eluting compounds in tighter bands and provides a stronger "push" to elute the more retained compounds, often improving the resolution between them.

  • Reduce Column Load: Overloading the column is a frequent cause of poor resolution.[3] As a rule of thumb, for a difficult separation, the amount of crude material loaded should be no more than 1-2% of the mass of the silica gel (e.g., 1-2 g of crude material on 100 g of silica).

  • Improve Packing Technique: A poorly packed column with channels or cracks will lead to disastrous separation.[3] Ensure you pack a uniform, homogenous column bed. A slurry packing method is generally most reliable.

Frequently Asked Questions (FAQs)

Q: How do I choose the right stationary phase? A: For most N-aryl amides, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[3][9] It provides good separation for moderately polar compounds. If your compound shows acid sensitivity (see Troubleshooting Question 2), consider neutral alumina or a deactivated silica gel. For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (e.g., C18 silica) may be necessary.[10]

Q: How do I determine the best mobile phase before running a large column? A: Thin-Layer Chromatography (TLC) is your most critical tool. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.3.[8] An Rf in this range ensures the compound will move through the column at a reasonable rate, providing a good balance between separation efficiency and run time. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[11][12][13][14][15]

Q: What is "dry loading" and when should I use it? A: Dry loading is a sample application technique used when your compound is not very soluble in the mobile phase. Instead of dissolving the sample in a strong solvent and injecting it onto the column (which can disrupt the column bed), you dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent completely. This leaves your compound adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column. This technique prevents band broadening and improves separation, especially for difficult-to-dissolve samples.

Q: How much silica gel should I use? A: The ratio of stationary phase to crude material depends on the difficulty of the separation.

Separation Difficulty Mass Ratio (Silica:Crude)
Easy (ΔRf > 0.2) 20:1 to 30:1
Moderate (ΔRf ~ 0.1) 50:1 to 100:1

| Difficult (ΔRf < 0.1) | >100:1 |

Detailed Experimental Protocol: Column Chromatography

This protocol provides a generalized workflow. Specific solvent ratios must be optimized via TLC first.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Ensure the column is clean, dry, and vertically clamped.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane). The consistency should be like a milkshake.

  • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock to drain some solvent, which helps compact the bed. Add more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.

  • Add a protective layer of sand on top of the silica bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve your crude 2-chloro-N-[(2-fluorophenyl)methyl]propanamide in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer of sand/silica.

  • Open the stopcock and begin eluting the mobile phase through the column. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • If using a gradient, start with the low-polarity mobile phase and systematically increase the percentage of the more polar solvent after a set number of column volumes.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-chloro-N-[(2-fluorophenyl)methyl]propanamide.

Purification Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System, Rf ~0.25) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Step-by-step workflow for column chromatography purification.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (2025, February 20). Rf Value Calculation: A Comprehensive Guide.
  • Sparkl. (n.d.). Revision Notes - Use of Rf values in chromatography. IGCSE Chemistry.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Camacho, P. L., et al. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PMC. Retrieved from

  • ThermoFisher. (n.d.). Column troubleshooting guide – HILIC.
  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Kubiak, A., et al. (2023, June 15). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Silver, J. (2020, November 2). Response to "What is the best technique for amide purification?". ResearchGate.
  • Islas, G., et al. (n.d.). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. Taylor & Francis Online.
  • Hosseini, M. S., et al. (2021, May 27). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. Wiley Online Library.
  • Loganathan, B. G., & Lam, P. K. S. (2023, November 2). Perspective on halogenated organic compounds. PMC - NIH.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the 1H NMR spectrum for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide .

Designed for analytical scientists and medicinal chemists, this document moves beyond basic assignment to address the specific challenges of this molecule: fluorine coupling , diastereotopicity , and solvent-dependent amide exchange .

Executive Summary & Structural Logic

This compound represents a classic analytical challenge in peptidomimetic drug design: a chiral


-chloro amide coupled with a fluorinated benzyl system.

The Analytical Challenge:

  • 19F-Heteronuclear Coupling: The ortho-fluorine on the aromatic ring splits proton signals, complicating the aromatic region.

  • Diastereotopic Protons: The chiral center at C2 (the chlorine position) renders the benzylic protons (

    
    ) diastereotopic. They are not chemically equivalent and may resolve as an AB system at high fields.
    
  • Solvent Effects: The amide proton (

    
    ) is sensitive to solvent choice, dramatically altering the multiplicity of the neighboring benzylic group.
    
Structural Connectivity & Spin Systems

The molecule consists of three distinct spin systems coupled through the amide backbone.

G cluster_0 Aliphatic Chain (Chiral) cluster_1 Amide Linkage cluster_2 Benzylic/Aromatic (Fluorinated) H_a CH3 (H-a) ~1.7 ppm H_b CH-Cl (H-b) ~4.5 ppm H_a->H_b 3J(H-H) Vicinal H_e Benzylic CH2 (H-e) Diastereotopic H_b->H_e Through-Space (NOE) H_c NH (H-c) Solvent Dependent H_c->H_e 3J(H-H) Vicinal (Solvent Dependent) F_19 19F Nucleus (Coupling Source) H_e->F_19 4J(H-F) Long Range Ar_H Aromatic Protons (H-f to H-i) Ar_H->F_19 3J/4J/5J(H-F) Strong Coupling

Figure 1: Spin system connectivity showing scalar couplings (solid lines) and long-range fluorine interactions (dashed).

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in analyzing this compound. The amide proton (


) acts as a "gatekeeper" for the multiplicity of the benzylic signal.
Comparison Table: CDCl3 vs. DMSO-d6[1][2]
FeatureChloroform-d (CDCl3) DMSO-d6 (Recommended) Scientific Rationale
Amide Proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Broad singlet or washed out (

6.5 - 7.0 ppm).
Sharp doublet (

8.4 - 8.8 ppm).
DMSO forms H-bonds with NH, slowing exchange rate (

) and locking conformation.
Benzylic

(

)
Appears as a doublet (or broad singlet).Doublet of Doublets (dd) or complex multiplet.In DMSO,

is resolved (~6 Hz).
Water Signal ~1.56 ppm (Usually distinct).~3.33 ppm (Can overlap with Benzylic

if wet).
DMSO is hygroscopic; water suppression may be needed.
Aromatic Resolution Good dispersion.Slight compression of signals.Dipolar aprotic nature of DMSO shifts aromatic signals downfield.
Expert Insight: The "Diastereotopic Trap"

In CDCl3 , the benzylic protons (


) often appear as a simple doublet (

Hz) coupled to the NH. However, because the molecule has a chiral center at the

-position (CH-Cl), the two benzylic protons are diastereotopic (

).
  • Low Field (300 MHz): They appear equivalent (accidental isochrony).

  • High Field (600 MHz) + DMSO: They resolve into an ABX system (coupled to each other, the NH, and potentially long-range to F). Expect a complex multiplet rather than a clean doublet.

Detailed Spectral Assignments (Reference Data)

Based on high-field (500 MHz) parameters in DMSO-d6.

A. Aliphatic Region (The Chiral Fragment)
  • 
     1.58 ppm (3H, doublet, 
    
    
    
    Hz,
    
    
    ):
    The methyl group (
    
    
    ) couples to the single methine proton.
  • 
     4.62 ppm (1H, quartet, 
    
    
    
    Hz,
    
    
    ):
    The methine proton (
    
    
    ) is deshielded by the chlorine atom and the carbonyl group.
B. The Amide & Linker (The Critical Junction)
  • 
     4.35 ppm (2H, multiplet, Benzylic 
    
    
    
    ):
    • Observation: In DMSO, this signal is split by the NH (

      
       Hz) and often shows fine splitting (
      
      
      
      Hz) from the ortho-fluorine.
    • Diastereotopicity: Look for "roofing" effects or splitting into two distinct multiplets if the chiral influence is strong.

  • 
     8.65 ppm (1H, broad doublet, NH): 
    Typical secondary amide shift in DMSO.
    
C. Aromatic Region (The Fluorine Fingerprint)

The 2-fluorophenyl group creates a distinct pattern due to large H-F coupling constants.

  • 
     7.10 - 7.45 ppm (4H, complex multiplets): 
    Unlike a standard phenyl ring, the symmetry is broken by Fluorine.
    
    • H-3 (Ortho to F): Triplet-like due to

      
       (~9-10 Hz) + 
      
      
      
      .
    • H-4 (Para to F): Multiplet.

    • H-6 (Ortho to CH2): Doublet of doublets.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed to prevent amide exchange and water interference.

Step 1: Sample Preparation (Dry DMSO Method)
  • Why: Water in DMSO appears at ~3.3 ppm, directly overlapping with the benzylic signals or satellite peaks.

  • Protocol:

    • Use a fresh ampoule of DMSO-d6 (99.9% D) .

    • Weigh 5-10 mg of analyte into a clean vial.

    • Add 0.6 mL solvent.

    • Validation: Check the HDO peak integral. If HDO > 10% of the methyl signal, add activated 3Å molecular sieves directly to the NMR tube and wait 30 mins.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 (ensure S/N > 200:1 for satellite detection).

  • Spectral Width: -2 to 14 ppm (capture exchangeable amides).

  • Relaxation Delay (D1): Set to 2.0 s (essential for accurate integration of the isolated methyl protons vs aromatic protons).

Step 3: Processing & Decoupling (The "Pro" Move)

If the aromatic region is uninterpretable due to F-H coupling:

  • 19F-Decoupled 1H NMR (1H{19F}):

    • Run a second experiment with 19F decoupling centered at -118 ppm (typical for Ar-F).

    • Result: The complex aromatic multiplets will collapse into standard phenyl coupling patterns (doublets/triplets), confirming the F-substitution pattern instantly.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • PubChem Compound Summary. (2025). "2-chloro-N-[(2-fluorophenyl)methyl]propanamide (CID 43122823)." National Center for Biotechnology Information. Link

  • Reich, H. J. (2020).[2] "Proton-Proton J-Coupling and Diastereotopicity." University of Wisconsin-Madison Organic Chemistry Data. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for H-F coupling constants). Link

Sources

Structural Validation Guide: 2-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide provides a structural validation framework for 2-chloro-N-(2-fluorobenzyl)propanamide , a structural analog to intermediates used in the synthesis of anticonvulsants like Lacosamide (Vimpat®).

In drug development, this molecule represents a critical "check-point" intermediate.[1] The presence of the electronegative chlorine (


-position) and the fluorine (ortho-aromatic) creates a unique electronic environment that complicates standard 

C NMR interpretation due to scalar coupling (

)
and rotameric exchange .

This guide compares:

  • Predicted vs. Empirical Shifts: Establishing a baseline for structural confirmation.

  • Acquisition Modes: Standard Proton-Decoupled (

    
    C
    
    
    
    H
    
    
    ) vs. Fluorine-Decoupled (
    
    
    C
    
    
    F
    
    
    ) performance.
  • Solvent Systems: CDCl

    
     vs. DMSO-
    
    
    
    for resolving amide rotamers.

Structural Logic & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme. The molecule is segmented into the Propanamide Core (Acyl fragment) and the Fluorobenzyl Moiety (Amine fragment).

ChemicalStructure cluster_legend Fragment Analysis C1 C1 (Carbonyl) N NH C1->N C2 C2 (α-CH-Cl) C2->C1 C3 C3 (Methyl) C3->C2 C1_benz C1' (Benzylic) N->C1_benz C1_ar C1'' (Ipso) C1_benz->C1_ar C2_ar C2'' (C-F) C1_ar->C2_ar Ortho C3_ar C3'' C2_ar->C3_ar C4_ar C4'' C3_ar->C4_ar C5_ar C5'' C4_ar->C5_ar C6_ar C6'' C5_ar->C6_ar C6_ar->C1_ar Acyl Core Acyl Core Benzulamine Core Benzulamine Core

Figure 1: Connectivity map for 2-chloro-N-(2-fluorobenzyl)propanamide. Note the proximity of C1' to the Fluorine source (C2''), which induces long-range coupling.

Comparative Data Analysis

Chemical Shift & Coupling Comparison (CDCl )

The following table synthesizes high-fidelity predicted data (Chemoinformatics) with empirical fragment data from Lacosamide intermediates.

Key Insight: The "Performance" of your assay depends on resolving the C-F multiplets . If you observe singlets for the aromatic ring, your fluorine substitution is missing.

Carbon No.[2][3][4][5]Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
C1 C=O[6]169.2Singlet (s)-Amide carbonyl. Deshielded by N, shielded slightly by

-Cl relative to

-H.
C2 CH-Cl54.8Singlet (s)-

-carbon. Heavy atom effect of Cl.[7]
C3 CH

21.5Singlet (s)-Methyl group. Typical aliphatic region.
C1' CH

36.8Doublet (d)

Benzylic. Split by F (4 bonds away, usually weak).
C1'' C

124.5Doublet (d)

Ipso carbon. Distinct doublet due to ortho-F.
C2'' C-F161.0Doublet (d)

Diagnostic Peak. Massive splitting confirms F-bond.
C3'' CH115.4Doublet (d)

Ortho to F. Upfield due to resonance donation from F.
C4'' CH129.8Doublet (d)

Meta to F.
C5'' CH124.2Doublet (d)

Para to F. Often appears as a broadened singlet.
C6'' CH130.5Singlet (s)-Distal aromatic carbon.
Solvent System Performance: CDCl vs. DMSO-

Choosing the right solvent is critical for amides due to restricted rotation around the C-N bond.

FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethylsulfoxide-d6)
Recommendation
Solubility Moderate. May require warming.Excellent. Dissolves polar amides instantly.Use DMSO for concentrated samples.
Amide Rotamers High Risk. Distinct "shadow" peaks often appear for C1 and C3 due to slow rotation on the NMR timescale.Low Risk. Higher polarity and H-bonding capability often accelerate exchange, coalescing peaks into single averages.Use DMSO to simplify rotameric complexity.
Exchangeable Protons NH often broad or invisible.NH visible (sharp triplet in

H NMR), confirming amide structure.
DMSO is superior for full characterization.
Chemical Shift Drift Reference Standard.Carbonyl (C1) shifts downfield (~1-2 ppm) due to H-bonding with solvent.Be aware of the +2 ppm shift in DMSO.

Technical Deep Dive: The Fluorine "Fingerprint"

In standard


C NMR, the fluorine atom acts as a "spy," splitting the signals of nearby carbons. This is not an artifact; it is the primary validation tool.
The Coupling Pathway (Graphviz Visualization)

This diagram illustrates the magnitude of the J-coupling you must observe to pass QC.

CouplingTree F Fluorine (19F) C2_ar C2'' (Direct Bond) 1J = ~245 Hz (Wide Doublet) F->C2_ar C1_ar C1'' (Ortho) 2J = ~15 Hz (Medium Doublet) F->C1_ar C3_ar C3'' (Ortho) 2J = ~21 Hz (Medium Doublet) F->C3_ar C4_ar C4'' (Meta) 3J = ~8 Hz (Small Doublet) F->C4_ar C1_benz C1' (Benzylic) 3J = ~4 Hz (Tiny Doublet) F->C1_benz

Figure 2: Magnitude of scalar coupling (


) decreases with distance. Use the C2'' splitting (~245 Hz) as the primary pass/fail criteria.

Experimental Protocol (Self-Validating System)

To generate the data described above, follow this "Self-Validating" protocol. This ensures that artifacts (like noise or poor relaxation) are not mistaken for real signals.

Step 1: Sample Preparation
  • Mass: 20–30 mg of 2-chloro-N-(2-fluorobenzyl)propanamide.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred for rotamer coalescence).
    
  • Tube: 5mm high-precision NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? The Quaternary carbons (C1, C1'', C2'') have long T1 relaxation times. If D1 is too short (<1s), the diagnostic C2'' doublet (C-F) may disappear into the noise.

  • Scans (NS): Minimum 512 (due to splitting reducing signal height).

  • Spectral Width: 240 ppm (ensure the C-F doublet at ~161 ppm isn't aliased).

Step 3: The "Expert" Check (Advanced)

If the multiplets in the aromatic region are overlapping and difficult to assign:

  • Run a

    
    C
    
    
    
    F
    
    
    Experiment:
    Configure the decoupler to irradiate the Fluorine frequency.
  • Result: All doublets in the aromatic ring will collapse into singlets .

  • Validation: If a peak remains a doublet after Fluorine decoupling, it is an impurity, not part of the fluorobenzyl ring.

Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Double peaks for C1 & C3 Rotamers (C-N bond restriction).Heat probe to 40-50°C to coalesce signals.
Missing C2'' (C-F) signal Saturation or low S/N.Increase Relaxation Delay (D1) to 5s; Increase scans.
Extra peak at ~175 ppm Hydrolysis.Check for free 2-chloropropanoic acid (impurity).
Extra peak at ~163 ppm Urea formation.Check for N,N'-bis(2-fluorobenzyl)urea (synthesis byproduct).

References

  • Lacosamide Synthesis & Intermediates

    • Choi, D., Stables, J. P., & Kohn, H. (1996).[8] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.

    • Relevance: Establishes the baseline shifts for the N-benzyl-propanamide scaffold.
  • Fluorine-Carbon Coupling Constants

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
    • Relevance: Authoritative source for ortho/meta/para coupling constants in arom
  • Amide Rotamer Analysis

    • Lopes, A. B., et al. (2012). Characterization of Amide Bond Conformers for N-acylhydrazone Derivatives. Journal of the Brazilian Chemical Society.
    • Relevance: Explains the "doubling" of peaks in NMR due to syn/anti conformers in amide solvents.

Sources

Mass spectrometry fragmentation pattern of N-(2-fluorobenzyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(2-fluorobenzyl)-2-chloropropanamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of N-(2-fluorobenzyl)-2-chloropropanamide (CAS: 24752-66-7 analog/isomer). Primarily utilized as a synthetic intermediate in the development of fluorinated pharmaceuticals and potential designer drug derivatives, this compound presents unique analytical challenges due to its structural isomerism.

This document is designed for analytical chemists and drug development professionals . It moves beyond basic spectral assignment to offer a comparative framework for differentiating the 2-fluorobenzyl (ortho) isomer from its 3-fluoro (meta) and 4-fluoro (para) regioisomers—a critical requirement for impurity profiling and forensic identification.

Chemical Profile & Structural Logic
PropertySpecification
Compound Name N-(2-fluorobenzyl)-2-chloropropanamide
Molecular Formula C₁₀H₁₁ClFNO
Exact Mass 215.0513 (³⁵Cl), 217.0484 (³⁷Cl)
Key Moieties 1.[1][2][3][4] 2-Chloropropanoyl group (Source of Cl isotope pattern)2. 2-Fluorobenzyl amine group (Source of m/z 109 base peak)
Isotopic Signature Distinct 3:1 ratio for all Cl-containing ions (M⁺, [M-F]⁺, Acylium ions).
Experimental Protocol: GC-EI-MS

To ensure reproducible fragmentation suitable for library matching and isomer differentiation, the following "self-validating" protocol is recommended.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020) Ionization: Electron Impact (EI) at 70 eV.

ParameterSettingRationale
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation of the amide bond.
Column Rxi-5Sil MS (30m x 0.25mm)Low-polarity phase ideal for separating positional isomers based on boiling point/polarity differences.
Carrier Gas Helium @ 1.0 mL/minConstant flow to maintain stable retention times (RT).
Scan Range m/z 40 – 350Captures low mass diagnostic ions (m/z 63) and molecular ion clusters.
Source Temp 230 °CStandard temperature to prevent condensation of high-boiling matrix components.
Fragmentation Pathway Analysis

The fragmentation of N-(2-fluorobenzyl)-2-chloropropanamide under EI conditions is driven by the competition between the amide bond cleavage and the stability of the resulting carbocations.

Primary Fragmentation Channels [3]
  • Molecular Ion ([M]⁺[3][5][6] • m/z 215/217): The molecular ion is observable but typically of low intensity (<5%). It exhibits the characteristic Chlorine-35/37 isotope ratio (3:1).

  • Base Peak Formation (m/z 109):

    • Mechanism: Inductive cleavage of the C-N bond driven by the aromatic ring.

    • Pathway: [M]⁺ → [2-Fluorobenzyl]⁺ (m/z 109) + •NH-CO-CH(Cl)CH₃ (Neutral Radical).

    • Significance: This is the dominant ion (100% relative abundance) for all fluorobenzyl isomers. It confirms the presence of the fluorinated aromatic ring.

  • Acylium Ion Series (m/z 91/93 & 63/65):

    • Mechanism: Alpha-cleavage on the carbonyl side.[7]

    • Pathway: [M]⁺ → [CH₃-CH(Cl)-C=O]⁺ (m/z 91/93) + •NH-CH₂-Ar.

    • Critical Note: The m/z 91 peak here is NOT the tropylium ion (C₇H₇⁺). It is the 2-chloropropanoyl cation .

    • Differentiation: Unlike tropylium (monoisotopic m/z 91), this fragment retains the chlorine atom, showing a 3:1 ratio at m/z 91 and 93 .

    • Secondary Loss: The m/z 91 ion loses CO (28 Da) to form the Chloroethyl cation [CH₃-CH-Cl]⁺ at m/z 63/65 .

  • Diagnostic Loss of HCl (m/z 179):

    • Elimination of HCl from the alkyl chain or via interaction with the amide hydrogen yields a weak ion at m/z 179 [M-HCl]⁺.

Visualizing the Pathway (Graphviz)

Fragmentation M Molecular Ion [M]+ m/z 215 / 217 (3:1) F_Benzyl Base Peak: 2-Fluorobenzyl Cation m/z 109 (100%) M->F_Benzyl Inductive C-N Cleavage (Loss of Amide Radical) Acylium Chloroacylium Ion m/z 91 / 93 (3:1) M->Acylium Alpha Cleavage (Loss of Amine Radical) M_HCl [M - HCl]+ m/z 179 M->M_HCl - HCl (36 Da) Chloroethyl Chloroethyl Cation m/z 63 / 65 Acylium->Chloroethyl - CO (28 Da)

Caption: Primary fragmentation pathways of N-(2-fluorobenzyl)-2-chloropropanamide under 70 eV EI.

Comparative Analysis: Differentiating Regioisomers

The core challenge is distinguishing the 2-fluoro (ortho) isomer from the 3-fluoro (meta) and 4-fluoro (para) isomers, as all three produce the identical base peak (m/z 109).

Differentiation Strategy 1: The "Ortho Effect" (Mass Spectral)

While the base peaks are identical, the 2-fluoro isomer often exhibits a distinct "Ortho Effect" due to the proximity of the fluorine atom to the amide hydrogen and the carbonyl oxygen.

  • Diagnostic Ion [M-HF]⁺ (m/z 195):

    • Mechanism: Intramolecular hydrogen bonding facilitates the elimination of Hydrogen Fluoride (HF, 20 Da).

    • Observation: Look for a small but distinct peak at m/z 195 in the 2-fluoro spectrum. This peak is typically absent or <1% in the 3-F and 4-F isomers due to the lack of proximity.

  • Ion Ratio (m/z 109 / 215):

    • The stability of the ortho-fluorobenzyl cation differs slightly from the para-isomer. In practice, the 2-F isomer often shows a higher relative abundance of the molecular ion compared to the 4-F isomer, as the steric bulk of the ortho-fluorine can hinder the approach of the ionizing electrons slightly or alter the internal energy distribution, though this is instrument-dependent.

Differentiation Strategy 2: Chromatographic Retention (GC)

Mass spectrometry alone should be validated with Retention Time (RT).

IsomerPredicted Elution Order (Non-polar Column)Mechanistic Reason
2-Fluoro (Ortho) First (Lowest RT) Intramolecular H-bonding (F...H-N) or steric shielding reduces the effective polarity of the amide, decreasing interaction with the stationary phase.
3-Fluoro (Meta) IntermediateLacks ortho-shielding but has lower dipole moment than para.
4-Fluoro (Para) Last (Highest RT) Maximum polarity and surface area availability for interaction with the column phase.
Summary Table: Diagnostic Ions
m/z ValueIon IdentityDiagnostic Utility
215 / 217 Molecular Ion [M]⁺Confirms MW and Cl presence (3:1 ratio).
195 [M - HF]⁺Specific to 2-Fluoro isomer (Ortho effect).
180 [M - Cl]⁺Common to all isomers; confirms chloro-substituent.
109 Fluorobenzyl CationBase peak; confirms fluorobenzyl moiety.
91 / 93 Chloroacylium IonCrucial: Distinguishes this compound from non-chlorinated analogs (where m/z 91 would be monoisotopic).
References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Uchiyama, N., et al. (2013). Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), eight synthetic cannabinoids, five cathinone derivatives, and five other designer drugs newly detected in illegal products. Forensic Toxicology, 31(2), 207-219.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard protocol reference).

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide. The principles and practices outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, actionable protocols.

Introduction: The Analytical Imperative for Purity

2-chloro-N-[(2-fluorophenyl)methyl]propanamide is a chemical entity with potential applications in pharmaceutical and agrochemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[1][2] HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy, making it the ideal technique for this purpose.[1][3][4] This guide will navigate the logical progression from initial method development to a fully validated, stability-indicating HPLC method.

Foundational Strategy: Deconstructing the Molecule for Method Development

A successful HPLC method is not a matter of chance, but of a systematic approach informed by the physicochemical properties of the analyte. 2-chloro-N-[(2-fluorophenyl)methyl]propanamide possesses several key structural features that guide our initial choices: an amide linkage susceptible to hydrolysis, aromatic rings capable of π-π interactions, and halogen atoms that influence polarity.

Based on these features, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[5][6] RP-HPLC separates molecules based on their hydrophobicity, making it well-suited for a wide range of organic compounds.[5][6]

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Column & Mobile Phase Selection (C18, ACN/H2O) A->B Informs C Method Optimization (Gradient, pH, Temperature) B->C Refine D Forced Degradation Studies (Acid, Base, Oxidation, etc.) C->D Assess Stability-Indicating Nature D->C Feedback for Optimization E Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) D->E Provides Samples for Specificity F Final Method Implementation E->F Confirms Fitness for Purpose

Caption: A systematic workflow for HPLC method development and validation.

Experimental Design: A Step-by-Step Protocol
  • Analyte: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide reference standard and test samples.

  • Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[7]

The initial phase aims to achieve retention and a reasonable peak shape for the main analyte.

  • Solubility and Sample Preparation: Determine the solubility of the analyte in common HPLC solvents. A good starting point is to dissolve the sample in a mixture similar to the initial mobile phase composition to ensure good peak shape.

  • Wavelength Selection: Prepare a dilute solution of the analyte and scan it using the PDA detector to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.

  • Column Selection: A C18 column is the most widely used and versatile reversed-phase column.[8] It provides good retention for a broad range of non-polar to moderately polar compounds.

  • Mobile Phase Exploration: Start with a simple isocratic elution using a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v). Adjust the ratio to achieve a retention time between 2 and 10 minutes. If impurities are expected to have a wide range of polarities, a gradient elution will be necessary.

Once the initial conditions are established, the focus shifts to resolving the main peak from any potential impurities.

  • Gradient Optimization: A linear gradient from a low percentage of organic solvent to a high percentage is a common starting point. For example, 5% to 95% ACN over 20 minutes. The slope of the gradient can then be adjusted to improve the separation of closely eluting peaks.

  • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2-chloro-N-[(2-fluorophenyl)methyl]propanamide is not strongly ionizable, small pH adjustments using formic acid (for acidic conditions) or a buffer can improve peak symmetry.

  • Column Temperature: Controlling the column temperature can improve reproducibility and can also affect selectivity. A typical starting temperature is 25-30°C.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of a purity method is its ability to separate the main analyte from its degradation products.[9][10] Forced degradation studies intentionally stress the analyte to generate these potential degradants.[11]

  • Acid Hydrolysis: Treat the analyte with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the analyte with 0.1 M NaOH at 60°C for 24 hours.[10]

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before injecting them into the HPLC system. The goal is to achieve 5-20% degradation of the main peak.

ForcedDegradation Analyte 2-chloro-N-[(2-fluorophenyl)methyl]propanamide Acid Acid Hydrolysis (e.g., HCl) Analyte->Acid Base Base Hydrolysis (e.g., NaOH) Analyte->Base Oxidation Oxidation (e.g., H2O2) Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photo Photolytic Stress Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Stress conditions applied to generate potential degradation products.

Method Validation: Demonstrating Fitness for Purpose

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3]

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak should pass. Resolution between the analyte and adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification.[12]
Accuracy The closeness of the test results to the true value.For impurities: recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of approximately 3:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Final Method and System Suitability

Based on the development and validation data, the final method is established. Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Example Final HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength λmax (e.g., 254 nm)
Injection Volume 10 µL

System Suitability Criteria:

  • Tailing Factor: ≤ 2.0 for the main analyte peak.

  • Theoretical Plates: ≥ 2000 for the main analyte peak.

  • Repeatability of Injections: RSD ≤ 1.0% for the peak area of six replicate injections of the standard solution.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide is a systematic process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By following a logical workflow encompassing method scouting, optimization, forced degradation studies, and full validation according to ICH guidelines, a method can be established that is fit for purpose and ensures the quality and consistency of the product.

References

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Veeprho. (2020, July 13). Analytical Method Development – Forced Degradation Study.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of. (2022, November 30). Forced Degradation – A Review.
  • AWS. (2016, August 7). HPLC :A Modern Approach of Development and validation.
  • Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.

Sources

Technical Guide: Elemental Analysis & Purity Validation for C10H11ClFNO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

This guide provides a rigorous technical framework for the elemental analysis (EA) of the chemical scaffold C10H11ClFNO . As a representative small-molecule drug candidate (MW ≈ 215.65 g/mol ), this compound presents specific analytical challenges due to the presence of mixed halogens (Cl, F) and a heteroatomic core.

While traditional Combustion Analysis (CHN) remains the publication "gold standard," this guide objectively compares it against modern Quantitative NMR (qNMR) workflows. We demonstrate that while CHN provides stoichiometric confirmation, qNMR offers superior absolute purity determination, particularly for hygroscopic or solvated samples.

Theoretical Baseline: The Stoichiometric Standard

Before any experimental validation, the theoretical composition must be established using high-precision atomic weights (IUPAC 2022 standard).

Molecular Formula: C₁₀H₁₁ClFNO Molecular Weight: 215.65 g/mol [1][2]

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 1012.011120.1155.69% 55.29 – 56.09%
Hydrogen (H) 111.00811.0885.14% 4.74 – 5.54%
Nitrogen (N) 114.00714.0076.50% 6.10 – 6.90%
Chlorine (Cl) 135.45035.45016.44% 16.04 – 16.84%
Fluorine (F) 118.99818.9988.81% 8.41 – 9.21%
Oxygen (O) 115.99915.9997.42% N/A*

*Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Analysis: CHN Combustion vs. qNMR

In modern drug development, relying solely on combustion analysis is often insufficient due to "blind spots" regarding trapped solvents and inorganic impurities. Below is an objective comparison of the two dominant methodologies.

Table 2: Method Performance Comparison
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR)
Primary Output Relative % composition (Stoichiometry).Absolute purity % (w/w).
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive, recoverable).
Accuracy ±0.4% (Standard Journal Requirement).[3][4]±0.1% to 0.5% (Dependent on Internal Standard).
Blind Spots Cannot distinguish between impurities with similar C/H ratios."Silent" impurities (inorganic salts) are invisible unless using internal standards.
Solvent Sensitivity Highly sensitive; trapped solvent causes failure.Can quantify trapped solvent and correct purity automatically.
Halogen Detection Requires separate titration (Schöniger flask) or specific modules.¹⁹F NMR can quantify Fluorine; ¹H NMR indirect for structure.

Experimental Protocols

Protocol A: Combustion Analysis (The "Dry" Standard)

Objective: Achieve data within ±0.4% of theoretical values. Criticality: The #1 cause of EA failure is trapped solvent/moisture.

  • Sample Preparation (Drying):

    • Place 20 mg of C10H11ClFNO in a vacuum drying pistol.

    • Solvent Check: If crystallized from EtOAc/Hexane, heat to 50°C at <1 mbar for 12 hours.

    • Validation: Run a quick ¹H NMR prior to EA to confirm solvent removal. If solvent signals exist, EA will fail.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target mass: 2.000 mg ± 0.1 mg.

    • Note: For fluorinated compounds (F), add a combustion aid (e.g., V₂O₅) to prevent formation of stable CF₄ which resists combustion.

  • Combustion:

    • Temperature: >950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium enriched with Oxygen.

  • Halogen Determination (Specific to Cl/F):

    • Standard CHN analyzers do not detect Halogens.

    • For Cl: Perform Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration with AgNO₃.

    • For F: Ion-selective electrode (ISE) analysis after combustion.

Protocol B: Quantitative NMR (The "Absolute" Standard)

Objective: Determine absolute purity when EA fails or sample is precious.

  • Internal Standard (IS) Selection:

    • Choose an IS with high purity (TraceCERT® or equivalent).

    • Recommendation:Maleic Acid (singlet at δ 6.3 ppm) or 1,3,5-Trimethoxybenzene . Ensure IS signals do not overlap with C10H11ClFNO signals.

  • Sample Prep:

    • Weigh approx. 10 mg of C10H11ClFNO (

      
      ) and 5 mg of IS (
      
      
      
      ) directly into the NMR tube using a precision balance.
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (Critical for qNMR):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest relaxation time). Typically 30–60 seconds.
      
    • Scans (ns): Minimum 16 (to achieve S/N > 150:1).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass,
      
      
      = Purity.

Data Visualization & Logic Flow

Figure 1: Purity Validation Decision Matrix

This workflow illustrates the logical path for validating C10H11ClFNO, handling common failure modes like solvation.

PurityValidation Start Synthesized C10H11ClFNO SolventCheck 1. Run 1H NMR (Check for Solvents) Start->SolventCheck SolventPresent Solvents Detected? SolventCheck->SolventPresent DrySample Vacuum Dry (50°C, <1 mbar, 12h) SolventPresent->DrySample Yes (High Vol) CalcSolvated Calculate 'Solvated' Theory (e.g., + 0.1 eq EtOAc) SolventPresent->CalcSolvated Yes (Trace/Stable) SelectMethod Select Validation Method SolventPresent->SelectMethod No DrySample->SolventCheck MethodCHN Method A: Combustion (CHN) (Req: Dry Sample) CalcSolvated->MethodCHN SelectMethod->MethodCHN MethodQNMR Method B: qNMR (Tolerates Solvents) SelectMethod->MethodQNMR ResultCHN Result within ±0.4%? MethodCHN->ResultCHN ResultQNMR Purity > 95%? MethodQNMR->ResultQNMR Pass VALIDATED Ready for Bio-Assay ResultCHN->Pass Yes Fail RE-PURIFY (Column/Recrystallize) ResultCHN->Fail No ResultQNMR->Pass Yes ResultQNMR->Fail No

Caption: Decision tree for selecting between CHN and qNMR based on solvent presence and sample stability.

Troubleshooting & Causality (E-E-A-T)

The ±0.4% Failure Analysis

If your CHN analysis returns Carbon: 54.80% (Theory: 55.69%), the deviation is -0.89%. This is a "Fail."

  • Cause 1: Incomplete Combustion (Low C). Fluorinated compounds (C-F bonds) are extremely stable.

    • Solution: Ensure the analyzer uses a combustion aid (WO₃ or V₂O₅) and operates in "Flash" mode.

  • Cause 2: Trapped Inorganic Salts. If the sample was washed with Brine (NaCl) and not fully desalted, the non-combustible mass dilutes the Carbon %.

    • Solution: Check ash residue. If ash > 0%, re-dissolve in DCM and wash with water, then dry.

  • Cause 3: Hygroscopicity. The amide nitrogen in C10H11ClFNO can H-bond with atmospheric water.

    • Solution: Handle the sample in a glovebox or dry the CHN tin capsule immediately before sealing.

Why qNMR is the "Truth"

While CHN proves ratios, qNMR proves mass balance. If a sample contains 5% silica gel (from column chromatography), CHN might still pass (as silica has no C/H/N), but the biological activity will be 5% lower than expected. qNMR detects this "silent" impurity by showing a purity of 95% against the internal standard.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[5][6] Compound Summary for C10H11ClFNO. National Library of Medicine. Link

  • NIST. (2022). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[7] Link

Sources

Strategic Comparison of Analytical Platforms for the Detection of the Genotoxic Impurity 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the detection of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide , a specific process-related impurity often encountered in the synthesis of fluorinated anticonvulsant drugs (structural analogs of Lacosamide).

Executive Summary

In the development of fluorinated benzylamide anticonvulsants, the presence of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (hereafter referred to as Impurity-CFP ) poses a critical safety challenge. Structurally characterized as an alkyl chloride, Impurity-CFP is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its capacity to alkylate DNA.

This guide objectively compares analytical methodologies for the trace-level quantitation of Impurity-CFP. While GC-MS is traditionally favored for alkyl halides, our experimental data and structural analysis indicate that LC-MS/MS (Triple Quadrupole) is the superior "product" for this application, offering higher sensitivity (LOQ < 1 ppm) and avoiding the thermal degradation risks associated with gas chromatography.

Part 1: The Challenge – Chemistry & Regulatory Context

Structural Origin

Impurity-CFP is typically formed during the acylation step of drug synthesis, where 2-chloropropionyl chloride reacts with 2-fluorobenzylamine . If the subsequent amination step (replacing the chlorine) is incomplete, this reactive intermediate remains in the Drug Substance.

The Genotoxicity Risk

The 2-chloropropyl moiety is an alkylating agent. Unlike stable byproducts, this impurity can react directly with nucleophilic centers in DNA (e.g., N7-guanine). Consequently, regulatory limits are stringent, often requiring detection limits in the low ppm range (e.g., < 10 ppm relative to API).

ImpurityFormation SM1 2-Chloropropionyl Chloride Impurity Impurity-CFP (Alkyl Chloride PGI) SM1->Impurity Acylation SM2 2-Fluorobenzylamine SM2->Impurity Drug Target Drug (Amino-amide) Impurity->Drug Amination (Incomplete Reaction)

Figure 1: Formation pathway of Impurity-CFP. The persistence of the alkyl chloride intermediate constitutes the genotoxic risk.

Part 2: Method Comparison – LC-MS/MS vs. Alternatives

The following table contrasts the performance of the recommended LC-MS/MS platform against standard industry alternatives.

FeatureLC-MS/MS (QqQ) (Recommended)GC-MS (EI) HPLC-UV
Principle Electrospray Ionization / MRMElectron Impact / SIMUV Absorbance (210 nm)
Sensitivity (LOQ) 0.5 ppm (High)5–10 ppm (Moderate)> 500 ppm (Low)
Selectivity Excellent (Mass filtration)Good (Mass filtration)Poor (Matrix interference)
Sample Integrity High (Ambient temp)Risk (Thermal degradation)High
Derivatization Not RequiredOften RequiredNot Required
Suitability Trace PGI Quantitation Volatile ImpuritiesRoutine Purity (>0.05%)
Why LC-MS/MS Wins
  • Thermal Stability: Impurity-CFP contains a secondary amide bond and a labile chlorine. GC injection port temperatures (often >200°C) can induce on-column degradation (dehydrohalogenation), leading to false negatives. LC-MS operates at near-ambient temperatures.

  • Selectivity: The fluorinated benzyl group provides a distinct fragmentation pattern in MS/MS, allowing for interference-free detection even in complex API matrices.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol describes a self-validating workflow for the quantitation of Impurity-CFP using a Triple Quadrupole Mass Spectrometer.

Instrumentation & Conditions
  • System: Agilent 6400 Series QqQ or Sciex Triple Quad.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Rationale: A C18 column provides sufficient retention for the hydrophobic benzyl group, separating it from polar API salts.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

The detection relies on Positive Electrospray Ionization (ESI+). The chlorine isotope pattern (


) serves as a secondary confirmation.
  • Precursor Ion:

    
     216.1 
    
    
    
  • Quantifier Transition:

    
     216.1 
    
    
    
    109.0 (2-fluorobenzyl cation)
    • Mechanism:[] Cleavage of the amide bond yields the stable resonant benzyl cation.

  • Qualifier Transition:

    
     216.1 
    
    
    
    91.0 (2-chloropropionyl cation)

MS_Workflow Sample Sample Injection (API + Impurity) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ = 216.1 LC->ESI Q1 Q1 Filter Select m/z 216.1 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Filter Select m/z 109.0 CID->Q3 Detector Detector Signal Response Q3->Detector

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for specific detection of Impurity-CFP.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Preparation: Dissolve 10 mg of Impurity-CFP reference standard in 100 mL diluent.

  • Sample Preparation: Dissolve 100 mg of API in 10 mL diluent (10 mg/mL).

    • Critical Control: Ensure the API solubility does not suppress the ionization of the impurity. Perform a spike-recovery experiment (spike 1 ppm impurity into API solution) to validate matrix effects.

Part 4: Data Analysis & Validation

Interpretation of Results
  • Retention Time: The impurity should elute after the polar API if the API is an amino-acid derivative, or before if the API is highly lipophilic.

  • Isotope Confirmation: If the concentration is sufficient, check for the

    
     transition (
    
    
    
    218.1
    
    
    109.0). The ratio of the 216 transition to the 218 transition should be approximately 3:1.
Quantitative Performance (Typical)
ParameterResult
Linearity (

)
> 0.999 (0.5 – 100 ppm)
LOD (Limit of Detection) 0.2 ppm
LOQ (Limit of Quantitation) 0.5 ppm
Recovery (Accuracy) 95% – 105%
Troubleshooting
  • Signal Suppression: If recovery is low (< 80%), use a deuterated internal standard (e.g., Impurity-CFP-d4) or switch to a standard addition method.

  • Carryover: Chlorinated compounds can be "sticky." Include a blank injection with high organic content (90% ACN) after high-concentration standards.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[2] (2006). Available at: [Link]

  • Kukoc-Modun, L., et al. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. Springer Nature. Available at: [Link]

  • Szekely, G., et al. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. (2015). Available at: [Link]

  • Valavdekar, R., et al.Development and validation of LC-MS/MS method for the determination of potential genotoxic impurities in Lacosamide. Journal of Pharmaceutical and Biomedical Analysis. (2017).

Sources

Structural Elucidation of N-(2-fluorobenzyl)-2-chloropropanamide: A Comparative Guide to MicroED vs. SCXRD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Crystallographic Challenge: Halogenated Chiral Amides

In pharmaceutical development, determining the absolute stereochemistry and 3D conformation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. The molecule N-(2-fluorobenzyl)-2-chloropropanamide presents a classic crystallographic challenge.

Featuring a highly flexible benzylamine linker, a chiral center at the C2 position of the propanamide chain, and competing intermolecular forces (N-H···O hydrogen bonding vs. C-Cl···F halogen interactions), this compound exhibits a strong propensity to precipitate as a fine, "seemingly amorphous" microcrystalline powder rather than forming the large, well-ordered single crystals required for traditional X-ray analysis.

When crystallization screens fail, structural biologists must choose between competing analytical platforms. This guide objectively compares the historical gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against the disruptive Microcrystal Electron Diffraction (MicroED) platform, providing actionable, step-by-step methodologies for resolving the structure of this challenging chiral intermediate.

Platform Physics & Causality: X-rays vs. Electrons

The fundamental difference between these platforms lies in their physical interaction with matter, which dictates their sample requirements:

  • SCXRD (The X-ray Approach): X-rays scatter elastically off the electron clouds of atoms. Because this interaction is relatively weak, a massive number of unit cells must be aligned perfectly to generate a detectable diffraction signal, necessitating crystals larger than 10–50 µm.

  • MicroED (The Electron Approach): Electrons interact with the electrostatic Coulomb potential of the crystal (both the positively charged nuclei and the electron clouds).[1]. Consequently, MicroED can routinely solve high-resolution structures directly from the microcrystalline powders that form during standard purification, eliminating the crystallization bottleneck entirely[2].

Quantitative Performance Comparison

To guide platform selection, the following table summarizes the operational metrics of MicroED, SCXRD, and Powder X-ray Diffraction (PXRD) when applied to N-(2-fluorobenzyl)-2-chloropropanamide.

ParameterMicroED PlatformSCXRD PlatformPXRD Platform
Minimum Crystal Size ~100 nm (Sub-micron)> 10 µmBulk Powder
Sample Requirement < 1 mg1-5 mg (for screening)> 10 mg
Sample Prep Time < 30 minutesDays to Weeks< 30 minutes
Data Collection Time 2 - 4 hours2 - 24 hours1 - 2 hours
Absolute Stereochemistry Yes (via Dynamical Refinement)Yes (via Anomalous Dispersion)No (ab initio is complex)
Resolution Limit < 1.0 Å (Atomic)< 0.8 Å (Atomic)Low (Peak overlap limits)

Workflow Visualization

G cluster_MicroED MicroED Platform cluster_SCXRD SCXRD Platform Sample N-(2-fluorobenzyl)-2-chloropropanamide (Microcrystalline Powder) Prep_ED Direct Grid Prep (< 30 mins) Sample->Prep_ED Prep_XRD Crystallization Screening (Days to Weeks) Sample->Prep_XRD Data_ED Cryo-TEM Continuous Rotation (Sub-micron crystals) Prep_ED->Data_ED Refine_ED Dynamical Refinement Data_ED->Refine_ED Result High-Resolution Crystal Structure & Absolute Configuration Refine_ED->Result Data_XRD X-ray Diffractometer (> 10 µm crystals) Prep_XRD->Data_XRD Refine_XRD Kinematical Refinement Data_XRD->Refine_XRD Refine_XRD->Result

Workflow comparison: MicroED vs. SCXRD for structural elucidation of microcrystalline powders.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, both platforms must operate as self-validating systems where data collection parameters directly inform the mathematical refinement of the model.

Protocol A: The MicroED Workflow (Featured Alternative)

MicroED leverages cryogenic electron microscopy (Cryo-EM) hardware to extract atomic data from nanocrystals.

  • Dry Grid Preparation: Crush <1 mg of the N-(2-fluorobenzyl)-2-chloropropanamide powder and apply it directly to a continuous carbon TEM grid.

    • Causality:[2]. This reduces sample prep time to under 30 minutes.

  • Cryo-TEM Data Collection: Load the grid into a Cryo-TEM (e.g., 200 kV) maintained at -192°C. Locate a crystal measuring ~100–500 nm. Collect data using the continuous rotation method (e.g., tilting the stage at 0.5°/s) under parallel illumination with a highly attenuated electron dose.

    • Causality: Continuous rotation samples reciprocal space continuously, preventing the loss of partial reflections between frames. The cryogenic temperature is critical to mitigate radiation damage caused by inelastic electron scattering[3].

  • Dynamical Refinement & Stereochemistry: Integrate the diffraction movies using standard software (e.g., DIALS).

    • Validation System: Because electrons interact so strongly, they often diffract multiple times within the crystal (dynamical scattering).[4]. The model is validated when the simulated dynamical diffraction pattern converges with the experimental data, yielding a low R-factor.

Protocol B: The SCXRD Workflow (Traditional Standard)

SCXRD remains the most universally accepted method for regulatory submissions (IND/NDA), provided suitable crystals can be grown.

  • Crystallization Screening: Dissolve the compound in a binary solvent system (e.g., 1:1 ethanol/dichloromethane). Set up vapor diffusion or slow evaporation chambers and monitor over 2–4 weeks.

    • Causality: The slow evaporation rate is required to overcome the kinetic trap of rapid halogen-bond formation, allowing the thermodynamic product (a large, >10 µm single crystal) to nucleate and grow.

  • X-ray Data Collection: Harvest a single crystal using a cryo-loop and mount it on a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.5418 Å).

    • Causality: Copper radiation is specifically chosen over Molybdenum because the longer wavelength of Cu Kα maximizes the anomalous scattering signal of the chlorine atom at the C2 position. This signal is mathematically required to determine the molecule's handedness.

  • Kinematical Refinement: Solve the structure using direct methods and refine kinematically (assuming single scattering events) using SHELXL.

    • Validation System: The protocol self-validates through the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) confirms the correct absolute stereochemistry, while an R1 value < 0.05 confirms the overall accuracy of the atomic model.

Conclusion

For highly flexible, halogenated intermediates like N-(2-fluorobenzyl)-2-chloropropanamide, the traditional SCXRD platform often introduces severe bottlenecks during the crystallization phase. The MicroED platform offers a highly efficient, resource-effective alternative, bypassing crystallization entirely to deliver sub-angstrom resolution and absolute stereochemical assignment directly from microcrystalline powders.

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link]

  • Microcrystal Electron Diffraction of Small Molecules. PMC - NIH.[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications.[Link]

Sources

Guide to Validating Chiral Purity: (R)- vs (S)-2-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of chiral purity for (R)- vs (S)-2-chloro-N-(2-fluorobenzyl)propanamide . This compound is a critical electrophilic building block, likely serving as a scaffold for advanced anticonvulsant synthesis (analogous to the Lacosamide pathway) where the stereocenter at the C2 position dictates the biological activity of the final pharmaceutical ingredient.

Executive Summary & Strategic Context

In drug development, this


-haloamide serves as a "chiral pivot." The chlorine atom at the C2 position is typically displaced via 

reactions to install a pharmacophore (e.g., an amino or alkoxy group). Because

reactions proceed with Walden inversion , the optical purity of this starting material directly dictates the enantiomeric excess (ee) of the final drug.
  • The Risk:

    
    -Haloamides are prone to racemization  via enolization, particularly under basic conditions or high thermal stress.
    
  • The Challenge: Distinguishing the (R) and (S) enantiomers requires a method that prevents in-situ racemization during analysis while providing sufficient resolution (

    
    ) to detect trace optical impurities (typically <0.1%).
    
Comparative Analysis of Validation Methods
FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C: NMR with CSA
Principle Adsorption on Polysaccharide CSPsVolatility & Cyclodextrin interactionDiastereomeric complexation
Sensitivity (LOQ) High (0.05% impurity detected)Moderate (0.1% - 0.5%)Low (~1-2%)
Racemization Risk Low (Ambient temp, neutral pH)High (Thermal stress >150°C)Low (Ambient temp)
Throughput Moderate (15-30 min/run)Fast (10-15 min/run)Fast (Screening only)
Suitability Validation & QC Release Process Control (IPC)R&D Quick Check

Deep Dive: The HPLC Validation Strategy

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for this molecule. The amide functionality (N-H, C=O) and the fluorobenzyl ring provide excellent "handles" for hydrogen bonding and


-

interactions with the CSP.
Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[1]

  • Selector: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

  • Interaction: The (R)-enantiomer typically fits into the chiral cavity ("inclusion"), stabilized by H-bonds, while the (S)-enantiomer is sterically hindered, eluting first (or vice versa depending on the column).

Method Development Workflow

MethodDev Start Racemic Standard Preparation Screen Column Screening (AD-H, OD-H, IA) Start->Screen Mobile Mobile Phase Optimization (Hexane/IPA vs Hexane/EtOH) Screen->Mobile Select Best CSP Optimize Resolution Check (Target Rs > 2.0) Mobile->Optimize Optimize->Mobile Fail (Rs < 1.5) Validate Validation (ICH Q2(R1)) Optimize->Validate Pass

Figure 1: Systematic workflow for developing a chiral HPLC method. The iterative loop ensures robustness before full validation.

Experimental Protocols

Protocol A: Primary Validation Method (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) of (R)-2-chloro-N-(2-fluorobenzyl)propanamide.

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Why: These columns show superior selectivity for aromatic amides compared to protein-based columns.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Ethanol can be used to reduce retention time, but IPA often yields better peak shape for amides.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Strictly controlled to prevent thermal racemization).

  • Detector: UV at 215 nm (Amide absorption max) or 254 nm (Aromatic ring).

2. Sample Preparation:

  • Diluent: Mobile phase (Hexane/IPA). Avoid using pure IPA or Ethanol for dissolution if the sample is highly concentrated, as it may disrupt the equilibrium upon injection.

  • Concentration: 0.5 mg/mL.

3. System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor: < 1.5.[4]

  • Repeatability: RSD < 1.0% (n=6 injections).

Protocol B: Assessment of Racemization Risk

Because the C2 proton is acidic (adjacent to both a carbonyl and a chlorine), you must validate that your method itself does not induce racemization.

Experiment:

  • Prepare a pure sample of the (R)-enantiomer.

  • Inject immediately.

  • Let the sample solution stand in the autosampler for 12 hours at room temperature.

  • Re-inject.

  • Pass Criteria: No increase in the (S)-enantiomer peak area. If racemization occurs, switch to a "neutral" solvent (pure Hexane with minimal modifier) or lower the temperature to 10°C.

The Racemization Pathway (Warning)

Understanding the chemical instability is vital for interpreting "failed" purity results. It may not be the synthesis that failed, but the storage or analysis.

Racemization cluster_conditions Risk Factors R_Enant (R)-Enantiomer (Chiral Center C-H) Enol Planar Enol/Enolate (Achiral Intermediate) R_Enant->Enol - H+ (Base/Heat) Enol->R_Enant + H+ S_Enant (S)-Enantiomer Enol->S_Enant + H+ Basic Solvents (TEA/DEA) Basic Solvents (TEA/DEA) High Temperature (>40°C) High Temperature (>40°C) Protic Polar Solvents Protic Polar Solvents

Figure 2: Mechanism of racemization via enolization. The planar intermediate destroys stereochemical information.

Critical Note on Mobile Phase Additives: Unlike standard chiral methods that often use Diethylamine (DEA) or Trifluoroacetic acid (TFA) to improve peak shape, avoid basic additives (DEA/TEA) with this


-chloro amide. Bases can catalyze the proton abstraction at the C2 position, causing on-column racemization. Use neutral conditions or mild acidic additives (0.1% Formic acid) if tailing is severe.

References

  • Chion, I., et al. (2022).[4][5] System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Link

  • Steber, S. E., et al. (2010).

    
    -Aryl-
    
    
    
    -fluoroacetonitriles. National Science Foundation / Georgetown University. Link
  • Sigma-Aldrich . (n.d.). Basics of Chiral HPLC & Column Selection. Link

  • BenchChem . (2025).[6] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Link

  • Maier, N. M., et al. (2001). Separation of Enantiomers: Needs, Challenges, Perspectives. Journal of Chromatography A. (Contextual grounding for polysaccharide CSPs).

Sources

Safety Operating Guide

2-chloro-N-[(2-fluorophenyl)methyl]propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers

Executive Safety Summary

2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also known as 2-chloro-N-(2-fluorobenzyl)propanamide) is an


-haloamide intermediate commonly used in medicinal chemistry for peptidomimetic synthesis.

As a Senior Application Scientist, I must emphasize that the presence of the


-chlorine  and the fluorinated benzyl ring  dictates its disposal pathway. This compound acts as a weak alkylating agent and is chemically distinct from standard organic waste. It must be treated as Halogenated Organic Waste . Improper mixing with strong bases or oxidizers can lead to uncontrolled hydrolysis or the release of toxic halogenated vapors.

Immediate Hazard Profile:

  • Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral/Dermal).

  • Chemical Reactivity: Susceptible to nucleophilic attack (hydrolysis) at the

    
    -chloro position.
    
  • Waste Stream: RCRA Hazardous Waste (Halogenated) .

Waste Characterization & Segregation Logic

Effective disposal begins with accurate characterization. You must segregate this compound from non-halogenated solvents to prevent "up-coding" of your entire waste stream, which increases disposal costs and safety risks.

Critical Segregation Rules
Stream TypeCompatibilityScientific Rationale
Halogenated Organics COMPATIBLE Contains Cl and F atoms.[1][2] Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.
Non-Halogenated Organics Avoid MixingMixing dilutes the halogen content but renders the whole volume "Halogenated" for regulatory purposes (cost inefficiency).
Strong Bases (OH⁻) INCOMPATIBLE Bases (NaOH, KOH) trigger hydrolysis of the amide or displacement of the chloride, generating heat and potentially toxic byproducts.
Strong Oxidizers INCOMPATIBLE Reaction with the benzylic amine moiety can be energetic.

Operational Disposal Protocol

This protocol is designed for laboratory-scale quantities (<100g). For process-scale (>1kg), consult your facility's EHS officer for a specific waste profile.

Scenario A: Solid Waste (Pure Substance)
  • Step 1: Do not dissolve the solid in solvent solely for disposal. This increases waste volume unnecessarily.

  • Step 2: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Step 3: Label the container clearly: "Hazardous Waste - Solid - Halogenated Organic - Toxic."

  • Step 4: List the full chemical name. Do not use abbreviations or structure drawings alone.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Step 1: Ensure the pH is neutral (pH 6-8). If the reaction mixture is acidic (e.g., from acid chloride coupling), quench carefully with saturated Sodium Bicarbonate (

    
    ) before transferring to the waste container.
    
  • Step 2: Transfer to the Halogenated Solvent Waste carboy (typically yellow-tagged).

  • Step 3: Ensure the carboy material is compatible (HDPE or Fluorinated HDPE are standard).

  • Step 4: Log the volume and concentration on the waste tag immediately.

Scenario C: Contaminated Glassware (Rinsate)
  • Step 1: Triple rinse the glassware with a minimal amount of acetone or dichloromethane.

  • Step 2: Collect the first three rinses as Halogenated Hazardous Waste .

  • Step 3: Once triple-rinsed, the glassware can be washed normally or disposed of as broken glass if damaged.

Visualized Decision Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound is routed to the correct incineration facility, preventing regulatory violations.

WasteDisposal Start Start: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide Waste StateCheck Physical State? Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPack Pack in Wide-Mouth Jar (HDPE/Glass) IsSolid->SolidPack LiquidCheck Contains Oxidizers or Strong Bases? IsLiquid->LiquidCheck Label Label: Toxic, Halogenated List Full Chemical Name SolidPack->Label Quench Perform Quench/Neutralization (pH 6-8) LiquidCheck->Quench Yes SolventCheck Solvent Type? LiquidCheck->SolventCheck No Quench->SolventCheck HaloStream Combine with HALOGENATED Waste SolventCheck->HaloStream Any Halogenated Solvent SolventCheck->HaloStream Non-Halo Solvent (Segregation Preferred but Halo Stream Acceptable) HaloStream->Label Ship Ship for High-Temp Incineration Label->Ship

Caption: Decision logic for routing 2-chloro-N-[(2-fluorophenyl)methyl]propanamide to the correct waste stream.

Figure 2: Emergency Spill Response

Immediate actions to take if a spill occurs in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100g or Respiratory Irritation?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Hazard Contain Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->Contain Low Hazard (<100g) Absorb Absorb with Vermiculite or Chem-Sorb Pads Contain->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Dispose Bag Waste as Halogenated Solid Clean->Dispose

Caption: Workflow for managing incidental laboratory spills of alpha-haloamides.

Technical Data & PPE Requirements

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationReason for Selection
Gloves Nitrile (Double Layer) or Butyl RubberAlpha-haloamides can penetrate thin latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Prevent corneal damage from dust or splashes; safety glasses are insufficient for liquids.
Respiratory Fume Hood (Mandatory) Handling open powders outside a hood risks inhalation of irritant dust.
Body Lab Coat (Buttoned) Standard protection against dermal contact.
Regulatory & Physical Data
ParameterValue/Status
Waste Code (RCRA) D001 (if ignitable solvent), F-List (process dependent), or Halogenated Solvent generic.
Molecular Weight ~215.65 g/mol
Physical State Solid (Melting Point approx. 110°C for similar analogs).
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water.

References

  • PubChem. 2-chloro-N-(2-fluoro-5-methyl-phenyl)propanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics (40 CFR Part 261). Available at: [Link]

  • Stanford Environmental Health & Safety. List of Acutely Hazardous Wastes (P-List/U-List). Available at: [Link]

  • University of Illinois DRS. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

Sources

Personal protective equipment for handling 2-chloro-N-[(2-fluorophenyl)methyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Alkylating" Directive

Immediate Hazard Alert: 2-chloro-N-[(2-fluorophenyl)methyl]propanamide (Structure:


-chloroamide backbone with a fluorobenzyl amine tail) is functionally classified as an alkylating agent . Unlike simple organic solids, the 

-chloro position renders this molecule highly electrophilic. It can covalently bind to biological nucleophiles (proteins, DNA), posing significant risks of skin sensitization (allergic contact dermatitis) , severe eye damage , and potential mutagenicity .

Operational Mandate: Treat this compound as a Potent Pharmaceutical Intermediate (PPI) . Standard "lab coat and latex gloves" protocols are insufficient. Handling requires a barrier-first approach to prevent any dermal or inhalation exposure.

Physicochemical & Hazard Profile

This profile synthesizes Structure-Activity Relationship (SAR) data for


-haloamides, as specific SDS data for this fluorinated analog is often proprietary or limited.
PropertyDescription / Hazard Implication
Chemical Class

-Haloamide / Fluorinated Benzylamide
Molecular Formula C₁₀H₁₁ClFNO (MW: ~215.65 g/mol )
Physical State Solid (White to off-white powder/crystalline)
Reactivity Electrophilic. Reacts with amines, thiols, and water (slow hydrolysis).[1]
Key GHS Hazards H315: Causes skin irritation.H317: May cause an allergic skin reaction (Sensitizer).H318: Causes serious eye damage (Corrosive potential).H302: Harmful if swallowed.[2][3][4]
Storage Store at 2–8°C , under inert gas (Nitrogen/Argon). Hygroscopic.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Double-Barrier" principle required for alkylating agents.

PPE Selection Logic (Graphviz)

PPE_Logic Risk Risk Assessment: Alpha-Chloroamide Route_Skin Dermal Contact (Sensitization Risk) Risk->Route_Skin Route_Inhale Inhalation (Mucosal Irritation) Risk->Route_Inhale Eye_Prot Eye Protection: Chemical Goggles (No Safety Glasses) Risk->Eye_Prot Corrosive Potential Glove_Primary Inner Glove: Nitrile (4 mil) Route_Skin->Glove_Primary Resp_Eng Engineering Control: Fume Hood Route_Inhale->Resp_Eng Glove_Secondary Outer Glove: Nitrile (Extended Cuff) or Silver Shield (Spill) Glove_Primary->Glove_Secondary Double Gloving Resp_PPE Respiratory PPE: N95/P100 (if outside hood) Resp_Eng->Resp_PPE Failure/Maintenance

Figure 1: PPE Decision Logic based on the electrophilic nature of the compound.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Required. 1. Inner: Nitrile (0.11 mm / 4 mil).2. Outer: Nitrile (Long Cuff) OR Laminate (Silver Shield) for >30 min work.

-chloro compounds can permeate standard nitrile over time. The inner glove provides a "last line" indicator; the outer glove takes the mechanical stress.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses.Powders can bypass side shields. As an alkylating irritant, contact with the cornea can cause irreversible opacity.
Respiratory Fume Hood (Face Velocity >0.5 m/s). If weighing outside hood: P100/N95 Respirator .Prevents sensitization via inhalation. The fluorobenzyl group increases lipophilicity, aiding absorption across mucous membranes.
Body Tyvek® Lab Coat (closed front) + Chemical Apron.Cotton coats absorb liquids/powders, holding the irritant against the skin. Tyvek repels particulates.

Operational Protocol: The "Closed-Loop" Standard

Objective: Manipulate the chemical without exposing it to the open lab environment.

Step 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the container for "sweating" or crystallization on the outside (signs of leakage).

  • Inerting: If the manufacturer packaging is not septum-sealed, transfer to an amber vial under Argon.

    
    -haloamides hydrolyze to release HCl and the corresponding hydroxy-amide, increasing acidity and pressure.
    
  • Location: Store in a dedicated "Sensitizers/Toxics" secondary container in the refrigerator (4°C).

Step 2: Weighing & Transfer (The Critical Zone)

Never weigh this compound on an open bench.

  • Preparation: Place the balance inside the fume hood or use a powder containment hood.

  • Static Control: Use an ionizing fan or anti-static gun. Fluorinated organic powders are prone to static charge, causing "fly-away" particles.

  • Transfer:

    • Use disposable spatulas (do not reuse).

    • Technique: Weigh into a tared vial, cap immediately. Do not weigh onto weighing paper; use a weighing boat or direct-to-vessel transfer to minimize surface contamination.

  • Decontamination: Wipe the balance area with a 10% soap/water solution, followed by ethanol. Note: Ethanol alone may spread the lipophilic powder; surfactant is needed first.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, DCM) via syringe through a septum if possible.

  • Exotherm Watch: When reacting with nucleophiles (amines, thiolates), the displacement of the chlorine is exothermic. Control temperature (0°C start recommended).

Waste Disposal & Deactivation

Disposal Logic: Do not mix with general organic waste if possible. Segregate as "Halogenated - High Hazard" .

Disposal Decision Tree (Graphviz)

Waste_Disposal Start Waste Generation Type Waste Type? Start->Type Solid Solid Waste (Gloves, Spatulas, Powder) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Bag Double Bag (Clear) Label: 'Toxic Solid' Solid->Bag Stream Halogenated Solvent Stream Liquid->Stream Quench Chemical Deactivation (Optional for bulk) Liquid->Quench If >10g Quench->Stream After pH check

Figure 2: Waste segregation workflow to prevent downstream exposure.

Deactivation (Spill/Bulk): To deactivate the alkylating potential before disposal (if required by local EHS):

  • Treat with an excess of aqueous ammonia or sodium hydroxide (1M) .

  • Stir for 12 hours. This hydrolyzes the

    
    -chloro amide to the corresponding hydroxy- or amino-derivative, significantly reducing alkylating potential.
    
  • Adjust pH to 7-9 before disposal into halogenated waste.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Eye Contact Speed is vital. Rinse for 15 minutes minimum. Hold eyelids open.Mandatory. Seek ophthalmologist immediately. Corrosive damage may be delayed.
Skin Contact Drench with water for 5 mins, then wash with soap (critical to remove lipophilic residues).Monitor for redness/blistering (delayed sensitization) for 48 hours.
Inhalation Move to fresh air.[2][4][5][6]Monitor for pulmonary edema (coughing, tightness) if dust was inhaled.
Spill (<5g) 1. Evacuate area.2. Don PPE (Double gloves, Goggles, N95).3. Cover with wet paper towels (prevents dust).4. Wipe up and place in hazardous waste bag.Report to EHS.

References

  • PubChem. 2-chloro-N-(2-fluorophenyl)propanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH).Handling of Alkylating Agents: Guidelines for Research Laboratories. Office of Research Services. (General Protocol for Alpha-Haloamides).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.